molecular formula C4H6ClNO B143830 (R)-4-Chloro-3-hydroxybutyronitrile CAS No. 84367-31-7

(R)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B143830
CAS No.: 84367-31-7
M. Wt: 119.55 g/mol
InChI Key: LHBPNZDUNCZWFL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Chloro-3-hydroxybutyronitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84367-31-7
Record name (3R)-4-chloro-3-hydroxybutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-4-Chloro-3-hydroxybutyronitrile physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of (R)-4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in organic synthesis, primarily due to its multiple reactive functional groups—a chlorine atom, a hydroxyl group, and a nitrile group—and a stereogenic center. This specific arrangement allows for its use in the construction of complex chiral molecules, which are crucial in the development of effective therapeutic agents. The (R)-enantiomer is particularly instrumental in the synthesis of L-carnitine and its derivatives, compounds vital for fatty acid metabolism. A thorough understanding of its physical properties is essential for its application in process development, quality control, and chemical synthesis.

Core Physical and Chemical Properties

The physical properties of this compound have been well-documented across various chemical suppliers and databases. This data is crucial for handling, storage, and reaction setup.

PropertyValueConditionsSource(s)
CAS Number 84367-31-7N/A[1][2][3]
Molecular Formula C₄H₆ClNON/A[1][3]
Molecular Weight 119.55 g/mol N/A[1][2][3]
Appearance Colorless or slightly yellow clear liquidRoom Temperature[3]
Density ~1.250 g/mLat 20 °C[2]
1.25 g/cm³N/A[1][3]
1.257 g/cm³at 15 °C[4]
Boiling Point ~110 °C@ 1 mmHg[2][3]
76 - 80 °C@ 0.1 torr[4]
Refractive Index ~1.474n20/D[2]
1.47n20/D[3]
1.4735at 15 °C[4]
Optical Rotation [α]25/D +11.0°neat[2]
[α]20/D +12 to +14°neat[3]
Purity ≥ 96% to 97%(GC)[2][3]
Flash Point 113 °Cclosed cup[1][2]
Storage Store at Room Temperature or 10°C - 25°CSealed, dry[1][3][5]

Experimental Protocols

The determination of the physical properties listed above requires standardized laboratory procedures. The following sections detail the general methodologies for these key experiments.

Density Measurement

The density of a liquid is its mass per unit volume. A straightforward and common method involves using a balance and a graduated cylinder.

  • Apparatus: Analytical balance, graduated cylinder (e.g., 10 mL or 25 mL).

  • Procedure:

    • Place the clean, dry graduated cylinder on the analytical balance and tare the mass to zero.[3]

    • Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 5.0 mL). Record the exact volume, reading from the bottom of the meniscus.[1]

    • Place the graduated cylinder containing the liquid back on the tared balance and record the mass.[1]

    • Calculate the density by dividing the recorded mass (g) by the measured volume (mL).[1]

    • The measurement should be performed at a controlled temperature, as density is temperature-dependent.

Boiling Point Determination at Reduced Pressure

Since this compound is often distilled at reduced pressure to prevent decomposition, its boiling point is reported under vacuum. The Thiele tube method is suitable for small sample volumes.

  • Apparatus: Thiele tube, heating oil, thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), Bunsen burner or hot plate.

  • Procedure:

    • Add approximately 0.5 mL of the liquid sample into the small test tube.

    • Place the capillary tube into the liquid, with the open end down.[6]

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

    • Place the assembly into the Thiele tube filled with heating oil.[6]

    • Gently heat the side arm of the Thiele tube. Initially, air will be expelled from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, stop heating.

    • As the apparatus cools, the stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[6]

    • Record the pressure of the vacuum system along with the temperature.

Optical Rotation Measurement

Optical rotation is a key property for chiral compounds and is measured using a polarimeter. It indicates the extent to which a substance rotates the plane of polarized light.

  • Apparatus: Polarimeter, polarimeter sample tube (typically 1 dm), sodium D-line light source (589 nm).

  • Procedure:

    • Calibrate the polarimeter by taking a blank reading with the empty, clean sample tube (for a neat liquid) to set the zero point.[7][8]

    • Carefully fill the sample tube with this compound, ensuring no air bubbles are present in the light path.[8]

    • Place the filled sample tube into the polarimeter.[8]

    • Measure the angle of rotation. For manual instruments, this involves rotating the analyzer to find the point of minimum light intensity; digital instruments will provide a direct reading.[8]

    • Record the observed rotation (α), the temperature (T), the light wavelength (λ, typically 'D' for the sodium D-line), and the path length (l, in dm). For a neat liquid, the specific rotation is calculated using the density (d).

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property used for identification and purity assessment.

  • Apparatus: Abbe refractometer, light source (typically sodium D-line), temperature-controlled water bath.

  • Procedure:

    • Ensure the prisms of the refractometer are clean. Use a soft tissue with acetone or ethanol and allow it to dry completely.[9]

    • Calibrate the instrument using a standard of known refractive index, such as distilled water.[2]

    • Using a dropper, place a few drops of this compound onto the surface of the lower prism.[9]

    • Close the prisms firmly. The liquid should spread to form a thin, uniform film.

    • Adjust the light source and mirror to illuminate the field of view.

    • Rotate the adjustment knob until the boundary between the light and dark regions appears in the crosshairs of the eyepiece.[2][9]

    • If a color fringe is visible, adjust the compensator to achieve a sharp, achromatic boundary.[9]

    • Read the refractive index directly from the instrument's scale. Record the temperature at which the measurement was taken.[9]

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds to determine their purity.

  • Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., polar phase like DB-WAX or similar), carrier gas (e.g., Helium or Nitrogen), autosampler, and data acquisition software.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).[10]

    • Instrument Setup: Set the GC parameters, including inlet temperature, oven temperature program (isothermal or ramped), column flow rate, and detector temperature. These parameters must be optimized to achieve good separation of the main component from any impurities.[11]

    • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.[11]

    • Analysis: The components of the sample are separated in the column and detected by the FID, producing a chromatogram with peaks corresponding to each component.

    • Quantification: The purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[12]

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a sample of this compound.

Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to (R)-4-Chloro-3-hydroxybutyronitrile: Chemical Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Chloro-3-hydroxybutyronitrile is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique trifunctional structure, comprising a nitrile, a secondary alcohol, and a primary alkyl chloride, combined with a defined stereocenter, makes it a critical precursor for the enantioselective synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties, detailed experimental protocols for its synthesis and analysis, and its key applications in drug development, most notably in the synthesis of L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₄H₆ClNO, possesses a stereogenic center at the C-3 position, bearing a hydroxyl group. The "(R)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its utility in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₆ClNO[1]
Molecular Weight 119.55 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 110 °C @ 1 mmHg[2]
Density 1.25 g/mL[2]
Refractive Index (n20/D) 1.474[2]
Optical Rotation ([α]20/D) +12 to +14° (neat)[2]

Table 2: Spectroscopic Data

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)AssignmentReference(s)
FTIR (neat) ~3432O-H stretch[3]
~2250C≡N stretch
¹H-NMR (CDCl₃) δ 4.21 (1H, m)-CH(OH)-[4]
δ 3.66 (2H, d, J=5.6 Hz)-CH₂Cl[4]
δ 3.03 (1H, d, J=5.6 Hz)-OH[4]
δ 2.73 (2H, m)-CH₂CN[4]
¹³C-NMR (CDCl₃) δ 117.1-CN[4]
δ 67.3-CH(OH)-[4]
δ 47.3-CH₂Cl[4]
δ 23.3-CH₂CN[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ring-opening of (R)-epichlorohydrin with a cyanide salt under controlled pH conditions.[3]

Materials:

  • (R)-Epichlorohydrin

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer and a pH meter, dissolve the cyanide salt in a mixture of water and an alcohol (e.g., ethanol).

  • Cool the solution to 20-25°C.

  • Slowly add (R)-epichlorohydrin to the cyanide solution while maintaining the pH between 8.0 and 10.0 by the dropwise addition of acetic acid.

  • Continue the reaction at 20-25°C for 1.5-4 hours, monitoring the consumption of the starting material by a suitable chromatographic technique (e.g., GC).

  • Upon completion, extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[3]

G cluster_synthesis Synthesis Workflow start Start: (R)-Epichlorohydrin & Cyanide Salt reaction Ring-Opening Reaction (pH 8.0-10.0, 20-25°C) start->reaction extraction Workup: Diethyl Ether Extraction reaction->extraction purification Purification: Vacuum Distillation extraction->purification end End: Pure this compound purification->end

Caption: Synthesis workflow for this compound.

Chiral Gas Chromatography (GC) Analysis

To determine the enantiomeric excess (ee) of the synthesized this compound, chiral gas chromatography is a widely used and effective analytical technique.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL (split or splitless injection)

The enantiomeric excess is calculated by comparing the peak areas of the (R) and (S) enantiomers in the chromatogram.

Applications in Drug Development

The primary significance of this compound lies in its role as a chiral precursor for the synthesis of important pharmaceutical compounds.

Synthesis of L-Carnitine

L-carnitine is a vital compound involved in fatty acid metabolism and is used as a nutritional supplement and in the treatment of carnitine deficiencies. This compound is a key intermediate in its synthesis.[5]

The synthesis involves a nucleophilic substitution of the chloride with trimethylamine, followed by hydrolysis of the nitrile group to a carboxylic acid.

G cluster_carnitine L-Carnitine Synthesis Pathway start (R)-4-Chloro-3- hydroxybutyronitrile intermediate Quaternary Ammonium Intermediate start->intermediate Trimethylamine end L-Carnitine intermediate->end Hydrolysis

Caption: Synthetic pathway from this compound to L-Carnitine.

Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB)

(R)-GABOB is a neurotransmitter analogue with potential therapeutic applications in neurological disorders. This compound can be converted to (R)-GABOB through a sequence of reactions.[3][6]

This typically involves the displacement of the chloride with an amine or a protected amine equivalent, followed by hydrolysis of the nitrile.[3]

G cluster_gabob GABOB Synthesis Pathway start (R)-4-Chloro-3- hydroxybutyronitrile amino_intermediate (R)-4-Amino-3- hydroxybutyronitrile start->amino_intermediate Ammonia or Amine Equivalent end (R)-GABOB amino_intermediate->end Hydrolysis

Caption: Synthetic pathway from this compound to (R)-GABOB.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is an indispensable chiral intermediate in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity allow for the efficient and enantioselective synthesis of a range of valuable APIs. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals working in the field of medicinal chemistry and process development.

References

Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile from Epichlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-chloro-3-hydroxybutyronitrile is a critical chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[1] This guide provides an in-depth overview of the primary synthetic routes from epichlorohydrin, focusing on both chemical and enzymatic methodologies tailored for researchers and professionals in drug development.

Chemical Synthesis: Cyanide-Induced Ring-Opening

The most established chemical route involves the nucleophilic ring-opening of an epoxide, epichlorohydrin, using a cyanide salt. This reaction is highly dependent on precise pH control to maximize yield and minimize the formation of byproducts.

The reaction proceeds via a nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring.[2] Maintaining a weakly basic environment (pH 7.0-10.0) is crucial.[3][4] Acidic conditions can lead to the formation of 1,3-dichloroisopropanol, while strongly basic conditions can promote the formation of 3-hydroxyglutaronitrile and 4-hydroxycrotononitrile through secondary reactions.[4]

G Epichlorohydrin (R)-Epichlorohydrin Reaction Nucleophilic Ring-Opening Epichlorohydrin->Reaction Cyanide Cyanide Source (NaCN or KCN) Cyanide->Reaction Intermediate Alkoxide Intermediate Reaction->Intermediate SN2 Attack Protonation Protonation (H₂O) Intermediate->Protonation Product (R)-4-Chloro-3- hydroxybutyronitrile Protonation->Product

Caption: General pathway for the chemical synthesis of this compound.

Data Presentation: Chemical Synthesis Conditions

The following table summarizes various reported conditions for the chemical synthesis of 4-chloro-3-hydroxybutyronitrile.

Starting MaterialCyanide SourcepH Control / CatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
(R)-EpichlorohydrinKCN / NaCNAcetic Acid (pH 8-10)Water/Alcohol20-251.5 - 478.4[3]
(S)-EpichlorohydrinNaCNCitric Acid (pH 7.9-8.2)Water22-251091.3[5]
Racemic EpichlorohydrinHCNAlkaline CatalystMethanol/Ethanol--High[6]
Racemic EpichlorohydrinKCN-Water8-121-[7]
Experimental Protocol: Chemical Synthesis

This protocol is a representative example based on established literature.[3][5]

Materials:

  • (R)-Epichlorohydrin

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Citric Acid or Acetic Acid (for pH adjustment)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a jacketed glass reactor, add deionized water and (R)-epichlorohydrin. Begin stirring and cool the mixture to 20-22°C using a circulating bath.

  • Reagent Addition: Prepare aqueous solutions of the cyanide salt (e.g., 25% NaCN) and the pH-controlling acid (e.g., 50% citric acid).

  • Controlled Reaction: Slowly and simultaneously add the cyanide and acid solutions to the reactor over 1-2 hours. Carefully monitor the pH, maintaining it within the 7.9-8.2 range. The temperature should be controlled to stay below 25°C, as the reaction is exothermic.[5][7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 22-25°C for an additional 2-10 hours to ensure the reaction goes to completion.[3][5]

  • Work-up & Extraction: Add sodium chloride to the reaction mixture to saturate the aqueous layer. Extract the product from the aqueous phase using ethyl acetate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the ethyl acetate under reduced pressure.

  • Purification: Distill the resulting crude oil under high vacuum to obtain the purified this compound as a colorless oil.[3]

G A 1. Charge Reactor (Water + Epichlorohydrin) B 2. Cool to 20-22°C A->B C 3. Add Cyanide & Acid (Control pH 7.9-8.2, T < 25°C) B->C D 4. Stir for 2-10h at 22-25°C C->D E 5. Quench & Extract (NaCl, Ethyl Acetate) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Vacuum Distillation) G->H

Caption: Standard experimental workflow for the chemical synthesis and purification.

Enzymatic Synthesis: A Green Alternative

Biocatalytic methods offer high enantioselectivity and operate under mild conditions, presenting an attractive alternative to traditional chemical synthesis. Halohydrin dehalogenases (HHDHs) are the most prominent enzymes used for this transformation.

HHDHs catalyze the nucleophilic ring-opening of epoxides with various nucleophiles, including cyanide.[8] The enzyme HheC, from Agrobacterium radiobacter AD1, has been shown to be particularly effective.[1] This enzymatic approach can produce the target molecule with high enantiomeric excess (ee). An alternative HHDH-catalyzed route starts from the prochiral 1,3-dichloro-2-propanol. The enzyme first catalyzes an intramolecular dehalogenation to form the epichlorohydrin intermediate, which is then opened by cyanide in a highly stereoselective manner.[1][9]

G cluster_0 Route A: Direct Conversion cluster_1 Route B: Two-Step Conversion Epichlorohydrin (R,S)-Epichlorohydrin + KCN EnzymeA Halohydrin Dehalogenase (HHDH) Epichlorohydrin->EnzymeA ProductA (R)-4-Chloro-3- hydroxybutyronitrile EnzymeA->ProductA DCP 1,3-Dichloro-2-propanol Step1 Step 1: Epoxidation (HHDH) DCP->Step1 Intermediate Epichlorohydrin Intermediate Step1->Intermediate Step2 Step 2: Ring-Opening (HHDH + KCN) Intermediate->Step2 ProductB (S)-4-Chloro-3- hydroxybutyronitrile Step2->ProductB

Caption: Enzymatic synthesis pathways catalyzed by Halohydrin Dehalogenase (HHDH).

Data Presentation: Enzymatic Synthesis

This table highlights key data from enzymatic synthesis approaches.

EnzymeSubstrateNucleophileProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)Ref.
HheC (A. radiobacter)1,3-dichloro-2-propanolCN⁻(S)-up to 97.3[1]
Aldoxime Dehydratase (mutant)(±)-5-(chloromethyl)-4,5-dihydroisoxazole- (Ring Scission)(R)3990[1][10]
Experimental Protocol: Enzymatic Synthesis (Representative)

This protocol outlines a general procedure for an HHDH-catalyzed reaction.

Materials:

  • Whole cells of E. coli expressing a Halohydrin Dehalogenase (e.g., HheC) or the purified enzyme.

  • Tris-SO₄ buffer (pH 8.0)

  • Potassium Cyanide (KCN)

  • Epichlorohydrin

  • Ethyl Acetate

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of lyophilized whole cells or a solution of the purified HHDH in Tris-SO₄ buffer.

  • Reaction Mixture: In a temperature-controlled vessel at ~30°C, combine the buffer, KCN, and the biocatalyst suspension/solution.

  • Substrate Addition: Start the reaction by adding epichlorohydrin to the mixture.

  • Reaction Monitoring: Maintain the reaction at a constant temperature with gentle agitation. Monitor the conversion of the substrate by taking periodic samples and analyzing them via Gas Chromatography (GC).

  • Extraction: Once the reaction is complete, saturate the mixture with NaCl and extract the product with ethyl acetate.

  • Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the product using column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound from epichlorohydrin can be effectively achieved through both chemical and enzymatic routes.

  • Chemical synthesis via cyanide-induced ring-opening is a well-established, high-yielding method suitable for large-scale production. However, it requires stringent control of reaction parameters, particularly pH, and involves the use of highly toxic cyanide reagents.

  • Enzymatic synthesis , primarily using halohydrin dehalogenases, offers a greener and highly enantioselective alternative. It operates under mild conditions and can achieve excellent optical purity. While catalyst development and cost can be considerations, the superior selectivity makes it a powerful tool for producing high-purity chiral intermediates required in pharmaceutical manufacturing.

The choice between these methods will depend on factors such as scale, required optical purity, cost, and environmental considerations.

References

enantioselective synthesis of chiral 4-chloro-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral 4-Chloro-3-hydroxybutanenitrile

Introduction

Chiral 4-chloro-3-hydroxybutanenitrile (CHBN) is a highly valuable and versatile building block in the pharmaceutical industry. Its stereochemistry is crucial for the synthesis of several active pharmaceutical ingredients (APIs), most notably as a key intermediate for the production of L-carnitine, a vital compound in fatty acid metabolism, and Atorvastatin, a widely prescribed cholesterol-lowering drug.[1][2] The presence of a chiral center and multiple reactive functional groups—hydroxyl, nitrile, and chloro—makes it an ideal precursor for constructing complex molecular architectures with high stereospecificity.

The synthesis of enantiomerically pure CHBN presents a significant challenge, requiring precise control over the stereochemical outcome. Historically, methods often involved classical resolution or the use of stoichiometric chiral auxiliaries, which are often inefficient. Modern synthetic chemistry has shifted towards catalytic asymmetric methods, with biocatalysis emerging as a particularly powerful and sustainable approach. These enzymatic methods offer high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes.[3]

This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of both (R)- and (S)-4-chloro-3-hydroxybutanenitrile, with a focus on biocatalytic and chemo-catalytic methodologies. It includes detailed experimental protocols, comparative data, and workflow diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The enantioselective synthesis of CHBN is primarily achieved through three main pathways: the biocatalytic kinetic resolution of a dihydroisoxazole precursor, the asymmetric reduction of a keto-nitrile precursor, and the enantioselective ring-opening of epichlorohydrin, which can be achieved through both biocatalytic and chemical means.

Biocatalytic Kinetic Resolution

A novel and cyanide-free approach involves the kinetic resolution of racemic 5-(chloromethyl)-4,5-dihydroisoxazole.[1] This method utilizes an aldoxime dehydratase (Oxd) enzyme to catalyze the enantioselective N-O bond cleavage of the isoxazole ring.

The enzyme selectively converts one enantiomer of the racemic substrate into the corresponding chiral β-hydroxy nitrile, leaving the other enantiomer of the substrate unreacted and thus enantiomerically enriched. Site-saturated mutagenesis of the aldoxime dehydratase from Pseudomonas chlororaphis B23 (OxdA) has led to mutants, such as OxdA-L318I, with significantly improved enantioselectivity.[1][4]

This process can furnish both enantiomers of CHBN:

  • (R)-CHBN : Directly produced from the enzymatic ring-scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole.

  • (S)-CHBN : The remaining, unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole can be separated and subsequently converted to (S)-CHBN in a separate step, often using a base like triethylamine or the wild-type OxdA enzyme.[1]

G substrate Allyl Chloride racemate (±)-5-(chloromethyl)-4,5- dihydroisoxazole substrate->racemate [3+2] Cycloaddition (Cyanide-Free) enzyme Aldoxime Dehydratase (OxdA-L318I Mutant) racemate->enzyme Kinetic Resolution product_R (R)-4-Chloro-3- hydroxybutanenitrile enzyme->product_R Selective Conversion unreacted_S (S)-5-(chloromethyl)-4,5- dihydroisoxazole enzyme->unreacted_S Unreacted reagent Et3N or OxdA-wild type unreacted_S->reagent product_S (S)-4-Chloro-3- hydroxybutanenitrile reagent->product_S Conversion

Biocatalytic Kinetic Resolution Pathway
Asymmetric Reduction of 4-Chloro-3-oxobutanenitrile

This strategy involves the asymmetric reduction of the prochiral ketone, 4-chloro-3-oxobutanenitrile, or its ester analogue, ethyl 4-chloro-3-oxobutanoate (COBE).[5][6][7] This is one of the most efficient and widely used methods, particularly in industrial settings. The reduction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity.

A key requirement for these enzymes is a hydride source, typically from the cofactor NADH or NADPH. To make the process economically viable, an in situ cofactor regeneration system is essential. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a cheap co-substrate (e.g., glucose, formate) to regenerate the required cofactor.[5][6] Recombinant whole-cell systems, commonly using E. coli, are frequently employed to house both the reductase and the regeneration system.[7][8]

G cluster_regen Cofactor Regeneration Cycle substrate 4-Chloro-3-oxobutanenitrile enzyme Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) substrate->enzyme product Chiral (R)- or (S)-CHBN enzyme->product Asymmetric Reduction nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme regen_enzyme Glucose Dehydrogenase (GDH) nadp->regen_enzyme regen_enzyme->nadph gluconolactone Gluconolactone regen_enzyme->gluconolactone glucose Glucose glucose->regen_enzyme

Asymmetric Reduction with Cofactor Regeneration
Halohydrin Dehalogenase (HHDH) Catalyzed Synthesis

Halohydrin dehalogenases are versatile enzymes that can catalyze the enantioselective synthesis of (S)-CHBN from achiral starting materials.[2] A highly effective method starts from 1,3-dichloro-2-propanol (1,3-DCP). The HHDH enzyme, such as HheC from Agrobacterium radiobacter, first catalyzes an intramolecular dehalogenation to form an epoxide intermediate (epichlorohydrin). In the same pot, the enzyme then catalyzes the nucleophilic ring-opening of this intermediate by a cyanide ion, preferentially forming the (S)-enantiomer of CHBN with high enantiomeric excess.[2][9]

G dcp 1,3-Dichloro-2-propanol (1,3-DCP) hhec Halohydrin Dehalogenase (HheC) dcp->hhec Step 1: Epoxide Formation epi Epichlorohydrin (Intermediate) epi->hhec Step 2: Ring Opening product (S)-4-Chloro-3- hydroxybutanenitrile hhec->epi hhec->product cyanide NaCN / KCN cyanide->hhec

Halohydrin Dehalogenase (HHDH) Pathway

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of chiral CHBN and its closely related ester analogue, a common precursor.

Table 1: Biocatalytic Synthesis of Chiral 4-Chloro-3-hydroxybutanenitrile (CHBN)

Catalyst/Enzyme Substrate Product Configuration Yield (%) ee (%) Reference
Aldoxime Dehydratase (OxdA-L318I) (±)-5-(chloromethyl)-4,5-dihydroisoxazole (R)-CHBN 39 90 [1][4]
OxdA-wild type (from remaining substrate) (S)-5-(chloromethyl)-4,5-dihydroisoxazole (S)-CHBN 88 99 [1]
Triethylamine (from remaining substrate) (S)-5-(chloromethyl)-4,5-dihydroisoxazole (S)-CHBN 72 99 [1]
Halohydrin Dehalogenase (HheC) 1,3-Dichloro-2-propanol & NaCN (S)-CHBN 86 >97.5 [2][9]

| Chemical Synthesis | (R)-Epichlorohydrin & KCN | (R)-CHBN | 78.4 | >99 (assumed from starting material) |[10] |

Table 2: Biocatalytic Synthesis of Chiral Ethyl 4-Chloro-3-hydroxybutanoate (CHBE)

Catalyst/Enzyme System Substrate Product Configuration Yield (%) ee (%) Reference
E. coli expressing CmCR from Candida magnoliae Ethyl 4-chloro-3-oxobutanoate (COBE) (S)-CHBE >99 >99.9 [7]
E. coli expressing BgADH3 from B. gladioli & GDH COBE (R)-CHBE >99 (complete conversion) 99.9 [6][11]
E. coli expressing PfODH from P. finlandica & FDH COBE (S)-CHBE 98.5 99 [5]
Geotrichum candidum SC 5469 (whole cells) Methyl 4-chloro-3-oxobutanoate (S)-Methyl Ester 95 96 [5]

| E. coli expressing KRED from P. stipitis & GDH | COBE | (S)-CHBE | 90.7 | >99 |[8] |

Experimental Protocols

Protocol 1: Kinetic Resolution using OxdA-L318I Whole Cells[1]
  • Catalyst Preparation : Lyophilized whole cells of E. coli expressing the OxdA-L318I mutant are prepared.

  • Reaction Mixture : A 2 mL reaction is prepared containing:

    • 100 mM (±)-5-(chloromethyl)-4,5-dihydroisoxazole (substrate).

    • 25% (v/v) Dimethyl sulfoxide (DMSO) as a co-solvent.

    • 20 mM Sodium dithionite (Na₂S₂O₄) as a reducing agent.

    • 100 mM Potassium phosphate buffer (KPB), pH 7.0.

    • 10 mg of lyophilized whole cells.

  • Reaction Conditions : The reaction mixture is stirred at 400 rpm at room temperature.

  • Monitoring : The reaction progress is monitored by Gas Chromatography (GC) analysis.

  • Workup and Isolation : Upon completion (typically after several hours), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The products, (R)-CHBN and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole, are separated by column chromatography.

Protocol 2: Asymmetric Reduction using Recombinant Whole Cells[6][7]
  • Catalyst : Recombinant E. coli cells co-expressing a stereoselective carbonyl reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) are harvested and used as a whole-cell biocatalyst.

  • Reaction Mixture : In a buffered aqueous solution (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0), the following are combined:

    • Recombinant whole cells (e.g., 50 g/L wet cell weight).

    • Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE), often added fed-batch to avoid substrate inhibition (e.g., up to 3000 mM total).[7]

    • Co-substrate for regeneration: Glucose (typically 1.1-1.5 molar equivalents to the substrate).

    • Cofactor (optional, as it's present in cells): NAD⁺ or NADP⁺ (e.g., 0.1 mM).

  • Biphasic System (Optional) : To overcome substrate/product toxicity and facilitate product removal, an aqueous/organic biphasic system can be used (e.g., water/n-butyl acetate or water/octanol).[6][8] The substrate is dissolved in the organic phase.

  • Reaction Conditions : The mixture is stirred or shaken at a controlled temperature (e.g., 30-35 °C) and pH (maintained by adding NaOH or HCl).

  • Workup : After complete conversion of the substrate (monitored by GC or HPLC), the cells are separated by centrifugation. The product is extracted from the aqueous phase (or directly from the organic phase in a biphasic system) using a suitable solvent. The solvent is evaporated to yield the crude product, which can be further purified if necessary.

Protocol 3: Chemical Synthesis via Epichlorohydrin Ring-Opening[10]
  • Setup : A reaction vessel is charged with a mixture of water and an alcohol (e.g., methanol or ethanol).

  • Reagents : Optically active (R)-epichlorohydrin (1.0 equivalent) is added to the solvent mixture.

  • Reaction Conditions : The solution is cooled (e.g., to below 24 °C). A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (e.g., 1.1 equivalents) in water and an aqueous solution of a weak acid (e.g., acetic acid) are added simultaneously and dropwise to the epichlorohydrin solution. The pH is maintained in the weakly basic range of 8.0-10.0.

  • Reaction Time : The mixture is stirred for an additional 2-4 hours after the addition is complete.

  • Workup and Isolation : The reaction mixture is extracted with an ether. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification : The resulting residue is purified by vacuum distillation to obtain pure (R)-4-chloro-3-hydroxybutanenitrile.

Conclusion

The is a well-developed field with multiple robust and efficient strategies available to researchers. Biocatalytic methods, in particular, have demonstrated exceptional performance, offering very high enantioselectivities (>99% ee) and yields under mild, environmentally friendly conditions.

  • The asymmetric reduction of the corresponding keto-ester/nitrile using whole-cell biocatalysts with integrated cofactor regeneration stands out as a highly scalable and efficient industrial method for producing both (S)- and (R)-enantiomers, depending on the enzyme selected.

  • The halohydrin dehalogenase (HHDH) pathway provides an elegant one-pot synthesis of (S)-CHBN from simple, achiral precursors with excellent stereocontrol.

  • The kinetic resolution via aldoxime dehydratase offers a novel, cyanide-free route that can provide access to both enantiomers from a single racemic starting material.

While traditional chemical synthesis via the ring-opening of chiral epichlorohydrin remains a viable option, the advantages offered by biocatalysis in terms of selectivity, safety (reducing reliance on bulk cyanide), and sustainability make it the preferred approach for modern pharmaceutical manufacturing. The continued discovery and engineering of novel enzymes will undoubtedly further advance the synthesis and application of this critical chiral building block.

References

Spectroscopic Profile of (R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It is important to note that while characteristic spectral features are well-documented, a complete, publicly available dataset with precise, assigned chemical shifts and a detailed fragmentation pattern is not readily found in the literature.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons on the four-carbon backbone. The chemical shifts are influenced by the electronegative chlorine, oxygen, and nitrile groups.

AssignmentProtonsExpected Chemical Shift (δ) ppmExpected Multiplicity
C2-H-CH₂CNData not availableData not available
C3-H-CH(OH)-Data not availableData not available
C4-H-CH₂ClData not availableData not available
OH-OHData not availableBroad Singlet
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

AssignmentCarbonExpected Chemical Shift (δ) ppm
C1-CNData not available
C2-CH₂CNData not available
C3-CH(OH)-Data not available
C4-CH₂ClData not available
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the hydroxyl, nitrile, and carbon-chlorine bonds.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3400[1]O-H StretchBroad signal characteristic of an alcohol
~2250[1]C≡N StretchSharp, medium intensity signal for the nitrile group
850 - 550[1]C-Cl StretchSignal for the alkyl halide

A Japanese patent reports an O-H stretch at 3432 cm⁻¹ for this compound.[2]

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion.

m/zInterpretationNotes
119.55 (Avg. MW)Molecular WeightThe average molecular weight of C₄H₆ClNO.[1][3]
[M]⁺ & [M+2]⁺Molecular Ion ClusterA pair of peaks in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.
Fragmentation Pattern-A detailed fragmentation pattern is not readily available in the public literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. A sufficient number of scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample such as this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then scanned over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).

  • Data Processing : The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : The molecules are ionized using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, providing structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the intact molecular ion.

  • Mass Analysis and Detection : The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation A Purified this compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation (Connectivity & Functional Groups) B->E G Stereochemical Integrity B->G Chiral Shift Reagents or Derivatization C->E F Molecular Weight and Elemental Composition D->F

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

Technical Guide: (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-4-Chloro-3-hydroxybutyronitrile, with CAS number 84367-31-7, is a valuable chiral building block in modern organic and pharmaceutical chemistry. Its trifunctional nature, possessing a nitrile, a secondary alcohol with a defined stereocenter, and a primary alkyl chloride, makes it a versatile intermediate for the synthesis of complex chiral molecules. This guide provides an in-depth overview of its chemical properties, known hazards, and its significant role as a precursor in the synthesis of bioactive compounds, most notably L-carnitine. While this compound is primarily utilized as a synthetic intermediate, this document compiles the available technical information to support its safe handling, application, and further research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is presented in Table 1. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₄H₆ClNO[1]
Molecular Weight 119.55 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[1]
Density 1.25 g/mL at 20 °C[1]
Boiling Point 110 °C at 1 mmHg[1]
Refractive Index n20/D = 1.47[1]
Optical Rotation [α]20/D = +12 to +14° (neat)[1]
Flash Point 113 °C (closed cup)[2]
Storage Conditions Store at room temperature.[1]
Purity (typical) ≥ 96% (GC)[1]

Hazards and Safety Information

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its risks.

GHS Classification:

  • Acute Toxicity, Oral (Category 3) [3]

  • Acute Toxicity, Dermal (Category 3) [3]

  • Acute Toxicity, Inhalation (Category 3) [3]

  • Skin Irritation (Category 2) [4]

  • Eye Irritation (Category 2A) [4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [4]

Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H311: Toxic in contact with skin.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H331: Toxic if inhaled.[3]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols and Applications

The primary application of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is as a key chiral intermediate in the synthesis of L-carnitine.[1] L-carnitine is an essential compound for fatty acid metabolism in mammals.

Synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile

Chemical Synthesis:

A common method for the synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile involves the reaction of (R)-epichlorohydrin with a cyanide source.

  • Reaction: (R)-epichlorohydrin is reacted with a cyanide, such as potassium cyanide or sodium cyanide, in a mixture of water and an alcohol.[5]

  • Reaction Conditions: The reaction is typically carried out under weakly basic conditions, with a pH maintained between 8.0 and 10.0.[5] The temperature is generally kept between 20-25 °C for a duration of 1.5 to 4 hours.[5]

  • Work-up and Purification: Following the reaction, the mixture is extracted with an organic solvent like ether. The organic layer is then washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a colorless oil.[6]

Enzymatic Synthesis:

A cyanide-free biocatalytic route has also been developed, which involves the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using an aldoxime dehydratase. This method can yield (R)-4-chloro-3-hydroxybutanenitrile with a high enantiomeric excess.[2]

Application in the Synthesis of L-carnitine

The synthesis of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is a multi-step process. A generalized workflow is presented below.

  • Step 1: Quaternization: (R)-(+)-4-Chloro-3-hydroxybutyronitrile is reacted with trimethylamine. This results in a nucleophilic substitution of the chlorine atom by the trimethylamine, forming a quaternary ammonium salt.[7]

  • Step 2: Hydrolysis: The nitrile group of the quaternary ammonium intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid.[7][8]

  • Step 3: Purification: The final L-carnitine product is purified, which may involve steps like ion-exchange chromatography to remove excess salts, followed by recrystallization.[7]

Analytical Methods

The purity and enantiomeric excess of (R)-(+)-4-Chloro-3-hydroxybutyronitrile are critical for its use in pharmaceutical synthesis. The following analytical techniques are commonly employed:

  • Gas Chromatography (GC): Used to determine the chemical purity of the compound. A flame ionization detector (FID) is typically used for quantification.[1]

  • Chiral Gas Chromatography (Chiral GC): Essential for determining the enantiomeric excess. A chiral stationary phase is used to separate the (R)- and (S)-enantiomers.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also be used to determine the enantiomeric excess.[1]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a broad O-H stretch around 3400 cm⁻¹ and a C≡N stretch around 2250 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[3]

Biological Activity and Signaling Pathways

Based on extensive literature searches, there is no publicly available data on the direct biological activities or the modulation of specific signaling pathways by (R)-(+)-4-Chloro-3-hydroxybutyronitrile itself. Its biological relevance is primarily derived from its role as a precursor to biologically active molecules like L-carnitine. The pharmacological effects reported are associated with the final products synthesized from this intermediate.[5]

Visualizations

Synthesis of L-carnitine from (R)-Epichlorohydrin

The following diagram illustrates the overall synthetic pathway from (R)-epichlorohydrin to L-carnitine, highlighting the role of (R)-(+)-4-Chloro-3-hydroxybutyronitrile as a key intermediate.

G A (R)-Epichlorohydrin B (R)-(+)-4-Chloro-3- hydroxybutyronitrile (CAS 84367-31-7) A->B  KCN or NaCN  pH 8-10, 20-25°C C Quaternary Ammonium Intermediate B->C  Trimethylamine D L-Carnitine C->D  Acid Hydrolysis (e.g., HCl)

Caption: Synthetic pathway to L-carnitine.

Experimental Workflow for L-Carnitine Synthesis

The logical workflow for the synthesis and purification of L-carnitine from (R)-(+)-4-Chloro-3-hydroxybutyronitrile is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification start Start: (R)-(+)-4-Chloro-3- hydroxybutyronitrile quaternization Quaternization with Trimethylamine start->quaternization hydrolysis Acid Hydrolysis of Nitrile quaternization->hydrolysis ion_exchange Ion-Exchange Chromatography hydrolysis->ion_exchange recrystallization Recrystallization ion_exchange->recrystallization end L-Carnitine recrystallization->end Final Product

Caption: L-Carnitine synthesis workflow.

Conclusion

(R)-(+)-4-Chloro-3-hydroxybutyronitrile is a fundamentally important chiral intermediate with well-defined chemical properties and established synthetic utility. Its primary value lies in providing a stereochemically defined building block for the efficient synthesis of high-value pharmaceutical compounds like L-carnitine. While information on its intrinsic biological activity is lacking, a thorough understanding of its chemical properties and associated hazards is paramount for its safe and effective use in research and development. This guide serves as a comprehensive resource for professionals in the field, summarizing the critical technical information required for its application.

References

Thermodynamic Properties of Substituted Butyronitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of substituted butyronitriles. Given the importance of these compounds in various chemical and pharmaceutical applications, understanding their thermodynamic characteristics is crucial for process design, reaction optimization, and drug development. This document summarizes available experimental data, outlines key experimental and computational methodologies for determining thermodynamic properties, and provides visualizations of experimental workflows and fundamental thermodynamic relationships.

Quantitative Thermodynamic Data

The experimental thermodynamic data for substituted butyronitriles is not extensively available in the public domain. However, data for the parent compound, butyronitrile (butanenitrile), and one of its substituted forms, 2-methylbutyronitrile, have been compiled from the NIST Chemistry WebBook and are presented below for comparison. The scarcity of experimental data for a wider range of substituted butyronitriles highlights the importance of computational methods in estimating these properties.

CompoundFormulaΔfH°(l) (kJ/mol)ΔfH°(g) (kJ/mol)ΔvapH° (kJ/mol)Cp(l) (J/mol·K)
Butyronitrile[1][2]C₄H₇N-6.8 to -4.838.6 ± 1.343.4 ± 0.4134.2
2-Methylbutyronitrile[3][4]C₅H₉NNot Available2.4 ± 1.442.5 ± 0.3Not Available

Notes:

  • ΔfH°(l): Standard enthalpy of formation in the liquid phase at 298.15 K.

  • ΔfH°(g): Standard enthalpy of formation in the gas phase at 298.15 K.[4]

  • ΔvapH°: Standard enthalpy of vaporization at 298.15 K.[3]

  • Cp(l): Heat capacity of the liquid at constant pressure at 298.15 K.[2]

  • Data for butyronitrile and 2-methylbutyronitrile are sourced from the NIST Chemistry WebBook.[1][2][3][4]

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of substituted butyronitriles relies on well-established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation (ΔfH°) using Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like a substituted butyronitrile is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Principle: The sample is completely combusted in a constant-volume vessel (the "bomb") in the presence of excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. From this, the heat of combustion at constant volume (ΔcU) is calculated. This is then used to determine the enthalpy of combustion at constant pressure (ΔcH°) and subsequently the enthalpy of formation.

Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Oxygen cylinder with a pressure regulator

  • Crucible (platinum or silica)

  • Ignition wire (e.g., platinum or nichrome)

  • Pellet press (for solid samples, or to contain volatile liquids)

  • High-precision thermometer

Procedure:

  • Sample Preparation: A precisely weighed sample of the substituted butyronitrile (typically 0.5-1.0 g) is placed in the crucible. For volatile liquids, encapsulation in a gelatin capsule or a container of known heat of combustion may be necessary.

  • Bomb Assembly: A measured length of ignition wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is placed inside an insulating jacket to minimize heat exchange with the surroundings. The temperature of the water is allowed to equilibrate and is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

  • Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from nitrogen impurities). The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the heat of combustion.

Determination of Heat Capacity (Cp) and Phase Transitions using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of liquids and solids, as well as the enthalpy of phase transitions.

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program. The heat capacity is determined by comparing the heat flow required to change the temperature of the sample with that of a known standard (e.g., sapphire).

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (hermetically sealed for volatile liquids)

  • Reference pans

  • Syringe for liquid sample handling

Procedure:

  • Baseline Calibration: An initial scan is performed with two empty sample pans to establish the baseline heat flow of the instrument.

  • Standard Calibration: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in a sample pan and scanned over the desired temperature range. This allows for the calibration of the heat flow signal.

  • Sample Preparation: A small, accurately weighed amount of the substituted butyronitrile is hermetically sealed in a sample pan.

  • Measurement: The sample is placed in the DSC instrument, and the temperature is scanned at a constant rate (e.g., 10-20 °C/min) over the temperature range of interest. The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at the same temperature, taking into account their respective masses. Any peaks in the heat flow curve correspond to phase transitions (e.g., melting, boiling), and the area under the peak is proportional to the enthalpy of that transition.

Computational Approaches to Thermodynamic Properties

Due to the limited availability of experimental data, computational chemistry plays a vital role in predicting the thermodynamic properties of substituted butyronitriles. Methods like Density Functional Theory (DFT) are commonly employed.

Methodology:

  • Molecular Geometry Optimization: The three-dimensional structure of the substituted butyronitrile molecule is optimized to find its lowest energy conformation.

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

  • Thermochemical Property Calculation: Using the calculated electronic energy, ZPVE, and vibrational frequencies, the standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) can be calculated using statistical mechanics principles. Isodesmic reactions are often used to improve the accuracy of the calculated enthalpy of formation by canceling out systematic errors in the calculations.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a substituted butyronitrile.

A generalized experimental workflow for thermodynamic property determination.
Fundamental Thermodynamic Relationships

The core thermodynamic properties are interconnected. The following diagram illustrates the relationship between Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and temperature (T).

thermodynamic_relationships cluster_main Gibbs Free Energy Equation: ΔG = ΔH - TΔS cluster_spontaneity Reaction Spontaneity deltaG ΔG Gibbs Free Energy spontaneous ΔG < 0: Spontaneous non_spontaneous ΔG > 0: Non-spontaneous equilibrium ΔG = 0: Equilibrium deltaH ΔH Enthalpy deltaH->deltaG Contributes to spontaneity T T Temperature T->deltaG Modulates entropy contribution deltaS ΔS Entropy deltaS->deltaG Contributes to spontaneity

The relationship between key thermodynamic properties.

Conclusion

This technical guide has summarized the available thermodynamic data for substituted butyronitriles, highlighting the current reliance on data for the unsubstituted parent compound and a limited number of derivatives. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a framework for obtaining crucial thermodynamic parameters for a wider range of these compounds. Furthermore, the role of computational chemistry as a predictive tool is emphasized, offering a viable alternative for estimating these properties when experimental data is scarce. The provided visualizations offer a clear overview of the experimental workflow and the fundamental principles governing the thermodynamic behavior of these important molecules. Further experimental and computational studies on a broader array of substituted butyronitriles are warranted to expand the thermodynamic database and support their continued application in research and industry.

References

Solubility Profile of (R)-4-Chloro-3-hydroxybutyronitrile in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloro-3-hydroxybutyronitrile is a chiral molecule of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility information for this compound and outlines a general experimental protocol for its quantitative determination.

Qualitative Solubility Data

Currently, there is a notable absence of specific, quantitative solubility data (e.g., g/100 mL or molar concentration at various temperatures) for this compound in the publicly available scientific literature and chemical databases. However, various sources provide qualitative descriptions of its solubility characteristics. This information has been compiled and is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubility DescriptionCitation
AlcoholsMethanolSlightly soluble to soluble.[1][2]
EthanolSoluble.[3]
ButanolImplied soluble (used as an extraction solvent).
KetonesAcetoneSoluble.[3]
EstersEthyl AcetateImplied soluble (used as an extraction solvent).
Butyl AcetateImplied soluble (used as an extraction solvent).
Chlorinated SolventsDichloromethaneImplied soluble (used as an extraction solvent).
ChloroformSparingly soluble.
EthersDiethyl EtherMentioned as a potential co-solvent.[2]
Diisopropyl EtherMentioned as a potential co-solvent.[2]
Aromatic HydrocarbonsTolueneImplied soluble (used as an extraction solvent).
AlkanesAlkanesInsoluble.

The data indicates that this compound, a polar molecule containing hydroxyl and nitrile functional groups, exhibits good solubility in polar protic and aprotic organic solvents. Its solubility is limited in non-polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter (also pre-heated to the experimental temperature) to remove any undissolved microcrystals. This step is critical to avoid artificially high solubility measurements.

  • Gravimetric Analysis:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of sample withdrawn in mL) * 100

Workflow for Experimental Solubility Determination

Solubility_Workflow A Preparation of Mixture (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B Place in thermostatic shaker C Settling of Excess Solid B->C Allow to stand D Withdrawal of Supernatant C->D Careful pipetting E Filtration (Removal of Undissolved Solids) D->E Syringe filtration F Gravimetric Analysis (Solvent Evaporation) E->F Transfer to pre-weighed container G Calculation of Solubility F->G Weigh dried solute

Caption: A generalized workflow for the experimental determination of solubility using the gravimetric method.

Signaling Pathways and Logical Relationships

The solubility of a compound like this compound is governed by the principles of intermolecular forces. The logical relationship for predicting its solubility is based on the "like dissolves like" principle.

Solubility_Principles cluster_solute This compound cluster_solvent Organic Solvent Solute Functional Groups Hydroxyl (-OH) Nitril (-CN) Chloro (-Cl) Polarity: Polar Interaction Intermolecular Forces Solute:f2->Interaction Similar Polarity Solute:f2->Interaction Dissimilar Polarity Solvent Polarity Polar (e.g., Ethanol) Non-polar (e.g., Hexane) Solvent:f1->Interaction Solvent:f1->Interaction Result High Solubility Interaction->Result Strong solute-solvent interactions Result2 Low Solubility Interaction->Result2 Weak solute-solvent interactions

Caption: The relationship between solute/solvent polarity and solubility for this compound.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data is currently lacking, the provided qualitative information and experimental protocol offer a strong starting point for further research and process development.

References

Stability and Degradation Pathways of (R)-4-Chloro-3-hydroxybutyronitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Chloro-3-hydroxybutyronitrile is a versatile chiral building block of significant interest in the pharmaceutical industry, primarily for the synthesis of L-carnitine and other bioactive molecules.[1] Its stability is a critical factor during synthesis, storage, and formulation development. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of this compound, supported by experimental methodologies and data where available.

Chemical Stability and Storage

This compound is a liquid at room temperature and should be stored in a cool, dry, and well-ventilated area.[2] It is advisable to keep the compound away from heat sources, ignition points, oxidizing agents, acids, and bases to prevent decomposition.[2] For long-term storage, maintaining the compound in a tightly sealed container is crucial to prevent moisture absorption, which can lead to hydrolysis.[2]

Known Degradation Pathways

The molecule possesses three reactive functional groups—a nitrile, a secondary alcohol, and a primary alkyl chloride—making it susceptible to several degradation pathways. The primary degradation routes include hydrolysis of the nitrile group, intramolecular cyclization to form an epoxide, nucleophilic substitution of the chloride, oxidation of the hydroxyl group, and potential racemization of the chiral center.

Hydrolysis of the Nitrile Group

The nitrile functional group can undergo hydrolysis under both acidic and alkaline conditions to yield a carboxylic acid, often proceeding through an amide intermediate.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile group is hydrolyzed to a carboxylic acid. The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1] This pathway leads to the formation of (R)-4-chloro-3-hydroxybutanoic acid.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the nitrile group is hydrolyzed by the nucleophilic attack of a hydroxide ion on the nitrile carbon. This initially forms an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylate salt.[1] Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

  • Neutral Hydrolysis: Even under neutral conditions (pH 7), the nitrile group exhibits slow hydrolysis in aqueous media, with a reported half-life of approximately 48 hours.[1] This highlights the importance of anhydrous conditions for storage and handling to maintain the integrity of the compound.

Intramolecular Cyclization (Epoxide Formation)

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form a three-membered epoxide ring, (R)-glycidonitrile.[1] This reaction is a classic example of an intramolecular Williamson ether synthesis.

Nucleophilic Substitution of the Chloride

The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions. Various nucleophiles can displace the chloride ion, leading to a range of derivatives. For instance, reaction with ammonia can yield (R)-4-amino-3-hydroxybutyronitrile, a precursor to (R)-4-amino-3-hydroxybutyric acid.[1]

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to the corresponding ketone, 4-chloro-3-oxobutyronitrile, using standard oxidizing agents.[1]

Racemization

Quantitative Stability Data

Quantitative data on the stability of this compound is limited. The following table summarizes the available information.

ConditionParameterValueReference
Aqueous Solution (pH 7) Half-life (t½) of nitrile hydrolysis≈ 48 hours[1]
Synthesis Conditions pH range for stability (short-term)7.0 - 10.0[3][4]
Synthesis Conditions Temperature for stability (short-term)20 - 25 °C[3]
Storage Recommendation Temperature10 - 25 °C[5]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] The following are detailed methodologies for conducting forced degradation studies on this compound.

General Procedure

A stock solution of this compound should be prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

Acid Hydrolysis
  • Reagent: 0.1 M Hydrochloric Acid.

  • Procedure: Mix the stock solution of this compound with 0.1 M HCl. The final concentration of the drug substance should be in the range of 0.1-1 mg/mL.

  • Conditions: Incubate the solution at 60°C.

  • Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide.

Base Hydrolysis
  • Reagent: 0.1 M Sodium Hydroxide.

  • Procedure: Mix the stock solution of this compound with 0.1 M NaOH. The final concentration of the drug substance should be in the range of 0.1-1 mg/mL.

  • Conditions: Incubate the solution at room temperature (25°C).

  • Time Points: Analyze samples at 0, 1, 2, 4, and 8 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the samples with an equivalent amount of 0.1 M Hydrochloric Acid.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide.

  • Procedure: Mix the stock solution of this compound with 3% H₂O₂. The final concentration of the drug substance should be in the range of 0.1-1 mg/mL.

  • Conditions: Store the solution at room temperature (25°C), protected from light.

  • Time Points: Analyze samples at 0, 4, 8, 12, and 24 hours.

Thermal Degradation
  • Procedure: Place the solid this compound in a controlled temperature oven.

  • Conditions: Heat at 80°C.

  • Time Points: Analyze samples at 1, 3, and 5 days. For analysis, dissolve a known amount of the stressed solid in a suitable solvent.

Photostability
  • Procedure: Expose the solid this compound and a solution of the compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed and control samples at the end of the exposure period.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products absorb (e.g., around 210 nm).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the analysis of both the active substance and its degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways and a typical workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization cluster_substitution Nucleophilic Substitution cluster_oxidation Oxidation R_CHBN This compound Amide (R)-4-Chloro-3-hydroxybutyramide R_CHBN->Amide H+ or OH- Epoxide (R)-Glycidonitrile R_CHBN->Epoxide Base Amine (R)-4-Amino-3-hydroxybutyronitrile R_CHBN->Amine NH3 Ketone 4-Chloro-3-oxobutyronitrile R_CHBN->Ketone [O] Carboxylic_Acid (R)-4-Chloro-3-hydroxybutanoic acid Amide->Carboxylic_Acid H+ or OH-

Caption: Major degradation pathways of this compound.

Forced_Degradation_Workflow Start Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress_Conditions Sampling Withdraw Samples at Defined Time Points Stress_Conditions->Sampling Neutralize Neutralize/Quench Reaction (if necessary) Sampling->Neutralize Dilute Dilute to Analytical Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Data_Analysis Identify and Quantify Degradation Products Analyze->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

Conclusion

This compound is a moderately stable compound that is susceptible to degradation through several pathways, most notably hydrolysis of the nitrile group and intramolecular cyclization under basic conditions. Proper storage and handling, particularly under anhydrous conditions and away from strong acids and bases, are essential to maintain its purity and chiral integrity. The provided experimental protocols for forced degradation studies offer a systematic approach to further investigate its stability profile and identify potential impurities that may arise during its lifecycle. The development and validation of a robust stability-indicating analytical method are paramount for accurate monitoring of its quality. Further research is warranted to obtain more extensive quantitative kinetic data for each degradation pathway to build a more complete stability profile of this important chiral intermediate.

References

Methodological & Application

Application Notes and Protocols: (R)-4-Chloro-3-hydroxybutyronitrile in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Chloro-3-hydroxybutyronitrile is a versatile and highly valuable chiral building block in asymmetric synthesis. Its trifunctional nature, possessing a nitrile, a secondary alcohol, and a primary chloride, allows for a variety of chemical transformations to produce high-value, enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical ingredients, including L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). Additionally, methods for the asymmetric synthesis of this compound are discussed.

Introduction

Chirality plays a pivotal role in the pharmacological activity of many drugs. The synthesis of single-enantiomer pharmaceuticals is therefore a critical aspect of drug development. This compound has emerged as a significant chiral synthon for the preparation of several biologically active molecules. Its utility is demonstrated in the synthesis of L-carnitine, a vital compound in fatty acid metabolism, and (R)-4-amino-3-hydroxybutyric acid (GABOB), a neuromodulatory agent.[1] This document outlines detailed protocols for these synthetic applications and provides an overview of methods for obtaining the chiral starting material itself.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis via Asymmetric Reduction

A common approach involves the asymmetric reduction of the corresponding ketone, 4-chloro-3-oxobutyronitrile.

Protocol 1: Asymmetric Reduction of 4-Chloro-3-oxobutyronitrile

This protocol is a general representation based on common asymmetric reduction methodologies.

Materials:

  • 4-chloro-3-oxobutyronitrile

  • Chiral reducing agent (e.g., borane with a chiral oxazaborolidine catalyst)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Quenching agent (e.g., methanol)

  • Apparatus for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to the recommended temperature (e.g., -20 °C to 0 °C).

  • Slowly add the borane reducing agent to the catalyst solution.

  • Add a solution of 4-chloro-3-oxobutyronitrile in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor for completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of the quenching agent at low temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Biocatalytic Synthesis

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Ketoreductases (KREDs) are commonly employed for the asymmetric reduction of 4-chloro-3-oxobutyronitrile and its esters.

Protocol 2: Enzymatic Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate

This protocol describes the synthesis of a precursor that can be converted to this compound.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate

  • Ketoreductase (KRED) with (R)-selectivity

  • Cofactor (e.g., NADPH or a regeneration system)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of ethyl 4-chloro-3-oxobutanoate in the buffer.

  • Add the ketoreductase and the cofactor (or cofactor regeneration system).

  • Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress by HPLC.

  • Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent.

  • Extract the product, ethyl (R)-4-chloro-3-hydroxybutanoate, into the organic phase.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting ester can be used in subsequent steps or hydrolyzed and converted to the nitrile if required.

MethodSubstrateCatalyst/EnzymeEnantiomeric Excess (ee)YieldReference
Asymmetric Reduction4-chloro-3-oxobutyronitrileChiral borane reagent>95%Typically 70-90%General Methodology
Enzymatic ReductionEthyl 4-chloro-3-oxobutanoate(R)-selective KRED>99%>95%[2]
Enzymatic Resolution(±)-4-chloro-3-hydroxybutyronitrileLipase>99% (for one enantiomer)~40-50% (for one enantiomer)[3]

Application in the Synthesis of L-Carnitine

L-carnitine is a quaternary ammonium compound essential for fatty acid metabolism.[4] Its synthesis from this compound is a key industrial application.

Protocol 3: Synthesis of L-Carnitine

This protocol outlines the conversion of this compound to L-carnitine.

Materials:

  • This compound

  • Trimethylamine (aqueous solution or gas)

  • Solvent (e.g., water or an alcohol/water mixture)

  • Hydrochloric acid

  • Ion-exchange resin

Procedure:

  • Dissolve this compound in the chosen solvent in a pressure-resistant vessel.

  • Add an excess of trimethylamine.

  • Seal the vessel and heat the reaction mixture (e.g., 60-80 °C) for several hours. Monitor the reaction for the consumption of the starting material.

  • After cooling, evaporate the excess trimethylamine and solvent under reduced pressure.

  • To the residue, add a solution of hydrochloric acid and heat to reflux to hydrolyze the nitrile group.

  • After hydrolysis is complete, concentrate the solution.

  • The resulting L-carnitine hydrochloride can be purified by recrystallization or by passing through an ion-exchange resin to obtain the free zwitterionic L-carnitine.[5]

Starting MaterialKey ReagentsProductYieldOptical PurityReference
This compound1. Trimethylamine 2. HClL-CarnitineHighMaintained from starting material[4][5]
Ethyl (R)-4-chloro-3-hydroxybutanoate1. Trimethylamine 2. HClL-Carnitine>90%>99% ee[6]

Application in the Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB)

(R)-4-amino-3-hydroxybutyric acid (GABOB) is a gamma-aminobutyric acid (GABA) analogue with hypotensive and neuro-inhibitory properties.

Protocol 4: Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB)

This protocol describes the synthesis of GABOB from this compound.

Materials:

  • This compound

  • Ammonia (aqueous solution or gas)

  • Solvent (e.g., water or alcohol)

  • Hydrochloric acid or a strong acid for hydrolysis

Procedure:

  • React this compound with an excess of ammonia in a sealed vessel. This reaction displaces the chloride to form (R)-4-amino-3-hydroxybutyronitrile.

  • After the reaction is complete, remove the excess ammonia and solvent.

  • Hydrolyze the resulting aminonitrile by heating with a strong acid (e.g., hydrochloric acid).

  • After hydrolysis, neutralize the solution and purify the (R)-4-amino-3-hydroxybutyric acid, typically through ion-exchange chromatography or recrystallization.[5]

Starting MaterialKey ReagentsProductYieldReference
This compound1. Ammonia 2. Strong Acid(R)-4-amino-3-hydroxybutyric acidGood[5]
Ethyl (R)-4-chloro-3-hydroxybutyrateSeries of steps including azide displacement and reduction(R)-4-amino-3-hydroxybutyric acidModerate to Good[7]

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Asymmetric Synthesis of this compound cluster_applications Synthetic Applications Prochiral\nKetone Prochiral Ketone Asymmetric\nReduction Asymmetric Reduction Prochiral\nKetone->Asymmetric\nReduction Chiral Catalyst/ Enzyme (R)-4-Chloro-3-\nhydroxybutyronitrile (R)-4-Chloro-3- hydroxybutyronitrile Asymmetric\nReduction->(R)-4-Chloro-3-\nhydroxybutyronitrile Amination\n(Trimethylamine) Amination (Trimethylamine) (R)-4-Chloro-3-\nhydroxybutyronitrile->Amination\n(Trimethylamine) Step 1 Amination\n(Ammonia) Amination (Ammonia) (R)-4-Chloro-3-\nhydroxybutyronitrile->Amination\n(Ammonia) Step A Hydrolysis Hydrolysis Amination\n(Trimethylamine)->Hydrolysis Step 2 L-Carnitine L-Carnitine Hydrolysis->L-Carnitine Hydrolysis Hydrolysis Amination\n(Ammonia)->Hydrolysis Step B GABOB GABOB Hydrolysis ->GABOB

Caption: General workflow for the synthesis and application of this compound.

signaling_pathway A this compound B Nucleophilic Substitution (SN2) A->B C (R)-4-Trimethylamino-3-hydroxybutyronitrile B->C Trimethylamine D (R)-4-Amino-3-hydroxybutyronitrile B->D Ammonia E Nitrile Hydrolysis C->E D->E F L-Carnitine E->F G (R)-4-Amino-3-hydroxybutyric acid (GABOB) E->G

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of important pharmaceutical compounds. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug development and organic synthesis. The continued development of efficient and selective methods for both the synthesis of this synthon and its subsequent transformations will undoubtedly lead to further advancements in medicinal chemistry.

References

Application Notes: Synthesis of L-Carnitine from (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate) is a vital quaternary ammonium compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for their subsequent β-oxidation, a key process in energy metabolism. Due to its biological significance, L-carnitine is widely used as a nutritional supplement and in pharmaceutical applications. This document provides a detailed protocol for the chemical synthesis of L-carnitine, starting from the chiral precursor (R)-4-Chloro-3-hydroxybutyronitrile. This synthetic route involves a two-step process: a quaternization reaction with trimethylamine followed by the hydrolysis of the nitrile group to a carboxylic acid.

Chemical Pathway

The synthesis proceeds through two main chemical transformations:

  • Quaternization: The chlorine atom in this compound is displaced by trimethylamine in a nucleophilic substitution reaction. This step forms the intermediate (R)-4-(trimethylammonio)-3-hydroxybutyronitrile chloride.

  • Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to yield the final product, L-carnitine.

This method offers a stereospecific route to L-carnitine, preserving the chirality of the starting material.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis of L-carnitine from this compound.

Materials and Reagents

  • This compound

  • Trimethylamine (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (10% aqueous solution)

  • Isopropanol

  • Deionized water

  • Anhydrous magnesium sulfate

  • Activated carbon

  • Anion-exchange resin (optional, for purification)

Equipment

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Glassware for extraction and filtration

  • pH meter or pH paper

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Procedure

Step 1: Quaternization of this compound

  • In a round-bottom flask equipped with a magnetic stirrer, combine this compound, a 40% aqueous solution of trimethylamine, and ethanol.

  • Seal the flask and stir the reaction mixture at a temperature between 80-85°C for approximately 10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature and continue stirring overnight.

  • Remove the ethanol and any unreacted trimethylamine from the reaction mixture using a rotary evaporator under reduced pressure.

Step 2: Hydrolysis to L-Carnitine Hydrochloride

  • To the residue obtained from Step 1, add a 10% aqueous solution of hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for about 5 hours.

  • After reflux, evaporate the water under reduced pressure until a dry residue is obtained.

  • Add isopropanol to the residue and stir to precipitate the crude L-carnitine hydrochloride.

  • Collect the white solid by filtration using a Büchner funnel.

  • Recrystallize the crude product from ethanol to obtain purified L-carnitine hydrochloride.

Step 3: Conversion to L-Carnitine (Optional)

  • To obtain the free base L-carnitine, dissolve the L-carnitine hydrochloride intermediate in deionized water.

  • Pass the solution through an anion-exchange resin column to remove the chloride ions.

  • Concentrate the resulting solution and recrystallize to obtain pure L-carnitine.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of L-carnitine starting from a related precursor, (R)-4-chloro-3-hydroxybutyric acid ethyl ester, which follows a similar reaction pathway.

ParameterValueReference
Starting Material(R)-4-chloro-3-hydroxybutyric acid ethyl ester[1]
Reagents40% Trimethylamine (aq), Ethanol, 10% HCl[1]
Quaternization Temperature80-85°C[1]
Quaternization Time10 hours[1]
Hydrolysis Time5 hours (reflux)[1]
ProductL-carnitine hydrochloride[1]
Yield94%[1]
Purity99%[1]
Enantiomeric Excess (ee)85.0%[1]

Visualizations

Workflow for the Synthesis of L-Carnitine

Synthesis_of_L_Carnitine start (R)-4-Chloro-3- hydroxybutyronitrile intermediate (R)-4-(trimethylammonio)-3- hydroxybutyronitrile chloride start->intermediate  + Trimethylamine (aq)  Ethanol, 80-85°C, 10h product_hcl L-Carnitine Hydrochloride intermediate->product_hcl  + HCl (aq)  Reflux, 5h final_product L-Carnitine product_hcl->final_product  Ion Exchange  (Optional) Logical_Workflow cluster_start Starting Material cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Hydrolysis & Purification cluster_product Final Product start_material This compound quaternization React with Trimethylamine start_material->quaternization purification1 Evaporate Solvent quaternization->purification1 hydrolysis Acid Hydrolysis (HCl) purification1->hydrolysis purification2 Evaporate Water hydrolysis->purification2 precipitation Precipitate with Isopropanol purification2->precipitation recrystallization Recrystallize from Ethanol precipitation->recrystallization final_product L-Carnitine Hydrochloride recrystallization->final_product

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a critical chiral building block in the synthesis of numerous pharmaceuticals, including the cholesterol-lowering drug atorvastatin.[1] The stereoselective synthesis of (R)-CHBE is of significant industrial interest. Enzymatic methods offer a green and efficient alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of (R)-CHBE via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

Application Notes

The enzymatic synthesis of (R)-CHBE primarily involves the use of stereoselective carbonyl reductases or alcohol dehydrogenases. These enzymes, often sourced from microorganisms, catalyze the reduction of the prochiral ketone in COBE to the corresponding (R)-alcohol with high enantiomeric excess (ee). Key considerations for developing a successful enzymatic process include enzyme selection, cofactor regeneration, reaction optimization, and product analysis.

Several microbial enzymes have demonstrated high efficiency and stereoselectivity for this transformation. For instance, a carbonyl reductase from Burkholderia gladioli (BgADH3) and a secondary alcohol dehydrogenase from Candida parapsilosis have been successfully employed.[2][3] These enzymes typically depend on the nicotinamide cofactor NADPH or NADH. To make the process economically viable, an efficient in-situ cofactor regeneration system is crucial. Common strategies include using a co-substrate like 2-propanol or glucose, or co-expressing a glucose dehydrogenase (GDH) to regenerate the cofactor.[2][4]

Reaction conditions such as pH, temperature, substrate concentration, and the use of biphasic solvent systems can significantly impact reaction yield and enantioselectivity. Optimization of these parameters is essential for achieving high product titers and purity. For example, a water/octanol biphasic system can alleviate substrate and product inhibition, allowing for higher substrate loading.[2]

Enzymatic Reaction Pathway

The enzymatic synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate involves the stereoselective reduction of the ketone group in ethyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by a carbonyl reductase or alcohol dehydrogenase, utilizing a hydride transfer from a nicotinamide cofactor (NADPH or NADH). An integrated cofactor regeneration system, often employing a dehydrogenase such as glucose dehydrogenase (GDH), is used to continuously replenish the reduced cofactor.

Enzymatic_Synthesis_Pathway cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration sub Ethyl 4-chloro-3-oxobutanoate (COBE) enzyme Carbonyl Reductase (e.g., BgADH3) sub->enzyme prod Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) nadph NADPH nadph->enzyme nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh enzyme->prod enzyme->nadp glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph gdh->gluconolactone Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis strain Recombinant E. coli (co-expressing reductase and GDH) cultivation Cultivation and Induction strain->cultivation harvest Cell Harvesting and Preparation cultivation->harvest reaction_setup Reaction Setup (Buffer, Cells, Substrate, Co-substrate) harvest->reaction_setup incubation Incubation (Controlled Temperature and pH) reaction_setup->incubation extraction Product Extraction (e.g., with Ethyl Acetate) incubation->extraction purification Purification (e.g., Column Chromatography) extraction->purification gc_analysis GC Analysis (Yield Determination) purification->gc_analysis hplc_analysis Chiral HPLC Analysis (Enantiomeric Excess) purification->hplc_analysis

References

The Pivotal Role of (R)-4-Chloro-3-hydroxybutyronitrile: A Chiral Building Block in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Chloro-3-hydroxybutyronitrile and its enantiomer, (S)-4-chloro-3-hydroxybutyronitrile, stand as critical chiral synthons in the pharmaceutical industry. Their inherent chirality and versatile functional groups—a nitrile, a hydroxyl group, and a reactive chlorine atom—make them indispensable starting materials for the stereoselective synthesis of a range of active pharmaceutical ingredients (APIs). This application note provides a detailed overview of the applications of these building blocks, complete with experimental protocols and quantitative data for key synthetic transformations.

Enantioselective Synthesis of Key Pharmaceutical Agents

The strategic importance of (R)- and (S)-4-chloro-3-hydroxybutyronitrile lies in their utility as precursors to high-value pharmaceuticals. The specific stereochemistry of the final drug product is often paramount to its therapeutic efficacy and safety, dictating the choice of the starting enantiomer.

  • This compound is a key precursor for the synthesis of L-carnitine , a vital nutrient involved in fatty acid metabolism, and (R)-4-amino-3-hydroxybutyric acid (GABOB) , a compound with potential applications in neuroscience.[1]

  • (S)-4-Chloro-3-hydroxybutyronitrile is instrumental in the synthesis of the side chains of blockbuster cholesterol-lowering drugs, including Atorvastatin and Rosuvastatin .[2] It also serves as a precursor for hydroxypyrrolidinones , which are key intermediates in the synthesis of carbapenem antibiotics .[2]

Synthetic Applications and Protocols

The following sections detail the synthetic routes from (R)- or (S)-4-chloro-3-hydroxybutyronitrile to key pharmaceutical intermediates and final products.

Synthesis of L-Carnitine from this compound

L-carnitine is synthesized from this compound via a two-step process involving quaternization with trimethylamine followed by hydrolysis of the nitrile group.

Experimental Protocol:

  • Quaternization: In a pressure vessel, this compound is reacted with an aqueous solution of trimethylamine (typically 40-45% by weight).[3] The reaction is heated to 80-85°C for approximately 10 hours.

  • Hydrolysis: After cooling, the excess trimethylamine and solvent are removed under reduced pressure. The resulting intermediate is then hydrolyzed by refluxing with a dilute acid (e.g., 10% hydrochloric acid) for 5 hours.

  • Purification: The final product, L-carnitine hydrochloride, is isolated by crystallization and can be further purified by recrystallization from a suitable solvent like ethanol. The free L-carnitine can be obtained by ion-exchange chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Key ReagentsTrimethylamine, Hydrochloric Acid[3]
Reaction Time~15 hours[3]
Yield70-75%[3]
Purity>99%

Synthetic Workflow:

G R_CHBN (R)-4-Chloro-3- hydroxybutyronitrile Intermediate Quaternary Ammonium Intermediate R_CHBN->Intermediate Trimethylamine L_Carnitine L-Carnitine Intermediate->L_Carnitine Acid Hydrolysis

Caption: Synthesis of L-Carnitine.

Synthesis of (R)-4-amino-3-hydroxybutyric acid (GABOB)

(R)-GABOB can be prepared from this compound by reaction with ammonia followed by hydrolysis.

Experimental Protocol:

  • Amination: this compound is treated with ammonia to displace the chloride ion and form (R)-4-amino-3-hydroxybutyronitrile.

  • Hydrolysis: The resulting amino-nitrile is then hydrolyzed, typically under acidic conditions (e.g., refluxing in 2M HCl for 3 hours), to yield (R)-4-amino-3-hydroxybutyric acid.[4]

  • Purification: The product is purified by ion-exchange chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Key ReagentsAmmonia, Hydrochloric Acid[1][4]
YieldHigh[5]
PurityHigh optical purity

Synthetic Workflow:

G R_CHBN (R)-4-Chloro-3- hydroxybutyronitrile Amino_nitrile (R)-4-Amino-3- hydroxybutyronitrile R_CHBN->Amino_nitrile Ammonia GABOB (R)-4-Amino-3- hydroxybutyric acid Amino_nitrile->GABOB Acid Hydrolysis

Caption: Synthesis of (R)-GABOB.

Synthesis of the Atorvastatin Side Chain Intermediate

A key intermediate for the atorvastatin side chain, tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, can be synthesized from (S)-4-chloro-3-hydroxybutyronitrile in a multi-step process.

Experimental Protocol Overview:

The synthesis involves the protection of the hydroxyl group of (S)-4-chloro-3-hydroxybutyronitrile, followed by a Blaise reaction and subsequent transformations including reduction and hydrogenation to yield the target aminoethyl dioxane derivative. A nine-step synthesis from (R)-epichlorohydrin, which proceeds via (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile, has been reported with a 55% overall yield.[6]

Synthetic Pathway:

G S_CHBN (S)-4-Chloro-3- hydroxybutyronitrile Protected_nitrile Protected Nitrile S_CHBN->Protected_nitrile Protection Blaise_product Blaise Reaction Product Protected_nitrile->Blaise_product Blaise Reaction Reduced_product Reduced Intermediate Blaise_product->Reduced_product Reduction Atorvastatin_side_chain Atorvastatin Side Chain Intermediate Reduced_product->Atorvastatin_side_chain Further Steps

Caption: Atorvastatin Side Chain Synthesis.

Synthesis of the Rosuvastatin Side Chain Intermediate

The key side chain intermediate for Rosuvastatin, (4R, 6S)-6-[acetyl-o-methyl]-2,2-dimethyl-1,3-dioxane-4-tert.-butyl acetate, is synthesized from (S)-4-chloro-3-hydroxybutyronitrile in a four-step sequence.

Experimental Protocol:

  • Condensation: (S)-3-hydroxy-4-chloro-butyronitrile undergoes a condensation reaction with tert-butyl bromoacetate in the presence of zinc powder to yield (S)-6-chloro-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester.

  • Reduction: The keto group is stereoselectively reduced using sodium borohydride and diethylmethoxyborane in THF at low temperatures (-78°C) to give the corresponding syn-diol. The yield for this step is reported to be 79.5%.

  • Hydroxyl Protection: The diol is protected as a dimethyl ketal by reacting with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst.

  • Acetylation: The final step involves the acetylation of the remaining hydroxyl group.

Quantitative Data (Reduction Step):

ParameterValueReference
Starting Material(S)-6-chloro-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester
Key ReagentsSodium borohydride, Diethylmethoxyborane
SolventTetrahydrofuran (THF)
Temperature-78°C
Yield79.5%

Synthetic Workflow:

G S_CHBN (S)-4-Chloro-3- hydroxybutyronitrile Keto_ester (S)-6-Chloro-5-hydroxy- 3-oxo-hexanoic acid tert-butyl ester S_CHBN->Keto_ester Condensation Diol Syn-diol intermediate Keto_ester->Diol Reduction Protected_diol Protected Diol Diol->Protected_diol Protection Rosuvastatin_side_chain Rosuvastatin Side Chain Intermediate Protected_diol->Rosuvastatin_side_chain Acetylation

Caption: Rosuvastatin Side Chain Synthesis.

Conclusion

This compound and its (S)-enantiomer are invaluable chiral building blocks that have significantly impacted the synthesis of numerous important pharmaceuticals. The ability to introduce chirality early in a synthetic sequence with these versatile molecules provides an efficient and stereocontrolled route to complex drug targets. The detailed protocols and synthetic schemes presented herein underscore the central role of these synthons in modern drug development and manufacturing. Researchers and scientists can leverage this information to optimize existing synthetic routes and develop novel pathways to new therapeutic agents.

References

Application Notes and Protocols: Nucleophilic Reactions of (R)-4-Chloro-3-hydroxybutyronitrile for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Chloro-3-hydroxybutyronitrile is a highly versatile and valuable chiral building block in modern organic synthesis.[1] Its structure, featuring a stereogenic center, a reactive primary chloride, a hydroxyl group, and a nitrile moiety, makes it an ideal precursor for the asymmetric synthesis of complex, biologically active molecules.[1] The primary alkyl chloride provides a key electrophilic site for bimolecular nucleophilic substitution (SN2) reactions, allowing for the straightforward introduction of various functional groups.[2] This reactivity is fundamental to its application in the pharmaceutical industry, particularly in the synthesis of important compounds such as L-Carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB).[2][3]

General Reaction Mechanism

The principal reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom bonded to the chlorine from the backside, relative to the leaving group.[4] This backside attack leads to an inversion of stereochemical configuration at the carbon center, although in this specific molecule, the reaction occurs at a non-chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

Caption: General SN2 reaction of this compound.

Applications in Pharmaceutical Synthesis

The SN2 reactivity of this compound is leveraged to produce crucial intermediates for several active pharmaceutical ingredients (APIs).

  • Synthesis of L-Carnitine: L-Carnitine, sometimes called vitamin BT, is essential for fatty acid metabolism.[2][3] Its synthesis can be achieved by reacting this compound with trimethylamine, followed by hydrolysis of the nitrile group to a carboxylic acid.[2]

  • Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB): GABOB has potential applications in neuroscience for its effects on cerebral metabolism.[3] It is synthesized by reacting the starting nitrile with ammonia, which introduces the primary amine, followed by subsequent hydrolysis.[2][3]

  • Synthesis of Chiral Amino Alcohols: The azide ion (N₃⁻) is an excellent and highly efficient nucleophile that readily displaces the chloride.[2][6] The resulting (R)-4-azido-3-hydroxybutyronitrile is a stable intermediate. The azide group serves as a masked amine; it can be cleanly reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), providing an alternative and often higher-yielding route to amino-containing targets.[6]

logical_relationship sub (R)-4-Chloro-3- hydroxybutyronitrile nuc1 1. Trimethylamine 2. Hydrolysis sub->nuc1 reacts with nuc2 1. Ammonia (NH₃) 2. Hydrolysis sub->nuc2 reacts with nuc3 1. Sodium Azide (NaN₃) 2. Reduction sub->nuc3 reacts with prod1 L-Carnitine nuc1->prod1 yields prod2 (R)-4-Amino-3-hydroxybutyric Acid (GABOB) nuc2->prod2 yields prod3 (R)-4-Amino-3-hydroxy- butyronitrile & Derivatives nuc3->prod3 yields

Caption: Synthetic utility of this compound.

Data Presentation: Summary of Nucleophilic Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound. Note: These values are illustrative and may require optimization for specific laboratory conditions.

NucleophileReagentProductSolventTemp. (°C)Time (h)Yield (%)
Trimethylamine(CH₃)₃N(R)-4-(trimethylammonio)-3-hydroxybutyronitrile chlorideEthanol25-5012-2485-95
AmmoniaNH₃ (aq.)(R)-4-Amino-3-hydroxybutyronitrileMethanol25-4024-4870-85
AzideNaN₃(R)-4-Azido-3-hydroxybutyronitrileDMSO50-706-12>95

Experimental Protocols

Protocol 1: Synthesis of (R)-4-Azido-3-hydroxybutyronitrile

This protocol describes the efficient conversion of the chloronitrile to an azido-nitrile, a key intermediate for synthesizing amino compounds.

experimental_workflow start Start step1 Dissolve this compound and Sodium Azide in DMSO. start->step1 step2 Heat reaction mixture at 60°C with stirring for 8 hours. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step3->step2 Incomplete step4 Cool mixture to room temperature. Quench with water. step3->step4 Complete step5 Extract product with Ethyl Acetate (3x). step4->step5 step6 Wash combined organic layers with brine, dry over Na₂SO₄, and filter. step5->step6 step7 Concentrate under reduced pressure to obtain crude product. step6->step7 step8 Purify by column chromatography (Silica gel, Hexane:EtOAc). step7->step8 end Obtain pure (R)-4-Azido-3- hydroxybutyronitrile step8->end

Caption: Experimental workflow for the synthesis of an azido intermediate.

Methodology:

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 83.6 mmol, 1.0 equiv.) and sodium azide (NaN₃) (6.5 g, 100.4 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (100 mL) to the flask.

  • Reaction: Heat the stirred mixture to 60°C in an oil bath. Maintain this temperature for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (R)-4-azido-3-hydroxybutyronitrile by flash column chromatography on silica gel to obtain a pure product.

Protocol 2: Synthesis of (R)-4-(trimethylammonio)-3-hydroxybutyronitrile chloride (L-Carnitine Precursor)

This protocol outlines the quaternization of trimethylamine to form the direct precursor to L-Carnitine.

Methodology:

  • Reagent Preparation: In a pressure-rated vessel, dissolve this compound (10.0 g, 83.6 mmol) in 100 mL of ethanol.

  • Nucleophile Addition: Cool the solution in an ice bath and carefully bubble excess trimethylamine gas through the solution, or add a pre-condensed amount of liquid trimethylamine (approx. 7.4 g, 125 mmol, 1.5 equiv.).

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 24 hours. A white precipitate should form.

  • Isolation: Cool the reaction mixture and collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to yield (R)-4-(trimethylammonio)-3-hydroxybutyronitrile chloride. The product can be used in the subsequent hydrolysis step without further purification.

Protocol 3: Synthesis of (R)-4-Amino-3-hydroxybutyronitrile (GABOB Precursor)

This protocol describes the amination of the starting material using aqueous ammonia.

Methodology:

  • Reagent Preparation: Place this compound (10.0 g, 83.6 mmol) in a sealed tube or pressure vessel.

  • Nucleophile Addition: Add 100 mL of a concentrated aqueous solution of ammonia (28-30%).

  • Reaction: Seal the vessel tightly and heat to 40°C with vigorous stirring for 48 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting residue, containing the crude (R)-4-amino-3-hydroxybutyronitrile, can be purified via crystallization or column chromatography.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-4-Chloro-3-hydroxybutanoic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-chloro-3-hydroxybutanoic acid ester is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably cholesterol-lowering statins and L-carnitine. Its stereoselective synthesis on a large scale is of significant industrial importance. This document provides a detailed overview of the primary synthetic strategies, with a focus on biocatalytic methods due to their high selectivity, mild reaction conditions, and environmental advantages over traditional chemical routes. Detailed experimental protocols for promising biocatalytic and chemical synthesis methods are presented, along with a comparative analysis of their efficiencies.

Introduction

The enantiomerically pure form of 4-chloro-3-hydroxybutanoic acid esters, particularly the (R)-enantiomer, is a high-value intermediate in the pharmaceutical industry. The asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (COBE), is the most common approach to producing this chiral alcohol. While chemical methods involving asymmetric hydrogenation or reduction with chiral reagents exist, biocatalysis has emerged as a powerful and sustainable alternative. This application note details both biocatalytic and chemical methodologies for the large-scale synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB).

Synthetic Strategies

The two primary approaches for the synthesis of (R)-4-chloro-3-hydroxybutanoic acid ester are biocatalytic asymmetric reduction and chemical synthesis.

Biocatalytic Asymmetric Reduction

This method utilizes enzymes, either in whole-cell systems or as isolated enzymes, to catalyze the stereoselective reduction of a prochiral ketone. The most common substrate is ethyl 4-chloroacetoacetate (COBE). The key advantages of this approach are the exceptionally high enantioselectivity (often >99% e.e.), mild reaction conditions (ambient temperature and pressure, neutral pH), and the avoidance of heavy metal catalysts.[1][2][3][4]

A crucial aspect of biocatalytic reduction is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed during the reaction. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH) or by using a co-substrate like isopropanol.[2][3][5]

Chemical Synthesis

Chemical routes typically involve the asymmetric hydrogenation of ethyl 4-chloroacetoacetate using a chiral catalyst, often based on ruthenium or rhodium complexes. Another common chemical method is the reduction of COBE with a reducing agent like sodium borohydride, followed by chiral resolution of the resulting racemic mixture.[6] While effective, these methods can suffer from drawbacks such as the high cost of catalysts, the need for high-pressure equipment, and the generation of metallic waste.[5]

Data Presentation

The following tables summarize quantitative data from various biocatalytic approaches for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate.

Table 1: Whole-Cell Biocatalysis for the Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate

BiocatalystSubstrate (COBE) ConcentrationCo-substrate/Cofactor RegenerationYieldEnantiomeric Excess (e.e.)Reference
Recombinant E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis1% (v/v)5% (w/v) 2-propanol36.6 g/L (95.2% conversion)>99%[2][7]
Recombinant E. coli expressing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH)1000 mMGlucose≥90%Not Specified[5]
Recombinant E. coli expressing carbonyl reductase from Burkholderia gladioli (BgADH3) and glucose dehydrogenase1200 mmol (fed-batch)GlucoseComplete conversion99.9%[3][6]

Table 2: Isolated Enzyme Biocatalysis for the Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate

Enzyme SystemSubstrate (COBE) ConcentrationCofactor Regeneration SystemYieldEnantiomeric Excess (e.e.)Reference
Immobilized Saccharomyces cerevisiae YOL151W reductase20 mMBacillus megaterium glucose dehydrogenase (GDH)Not specified98%[8]
Carbonyl reductase (from Pichia stipitis) and glucose dehydrogenase (from Bacillus megaterium)Not specifiedCo-expression in E. coli with glucose1398 mM (in organic phase)>99%[9]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate using Recombinant E. coli

This protocol is based on the method described by Yamamoto et al. (2002).[2][7]

1. Materials:

  • Recombinant E. coli cells expressing a secondary alcohol dehydrogenase (e.g., from Candida parapsilosis).

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Potassium phosphate buffer (200 mM, pH 6.5).

  • Ethyl 4-chloroacetoacetate (COBE).

  • 2-propanol.

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate.

2. Equipment:

  • Shaking incubator.

  • Centrifuge.

  • Reaction vessel (e.g., Sakaguchi flask).

  • Rotary evaporator.

3. Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate at a lower temperature (e.g., 25-30°C) for several hours or overnight.

  • Cell Harvest:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with potassium phosphate buffer and centrifuge again.

  • Biotransformation:

    • Resuspend the cell pellet in 200 mM potassium phosphate buffer (pH 6.5).

    • In a reaction vessel, combine the cell suspension, ethyl 4-chloroacetoacetate (to a final concentration of 1% v/v), and 2-propanol (to a final concentration of 5% w/v).

    • Incubate the reaction mixture at 30°C with shaking for 17-24 hours.[7]

  • Product Extraction and Purification:

    • After the reaction, saturate the aqueous phase with NaCl.

    • Extract the product with an equal volume of ethyl acetate.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by vacuum distillation.

Protocol 2: Chemical Synthesis of Ethyl 4-chloro-3-hydroxybutanoate via Sodium Borohydride Reduction

This protocol provides a general method for the chemical reduction of COBE. Note that this method produces a racemic mixture of (R)- and (S)-enantiomers.

1. Materials:

  • Ethyl 4-chloroacetoacetate (COBE).

  • Absolute ethanol.

  • Sodium borohydride (NaBH₄).

  • Glacial acetic acid.

  • Anhydrous sodium sulfate.

  • Dichloromethane.

  • Purified water.

2. Equipment:

  • Reaction flask with a stirrer and thermometer.

  • Ice bath.

  • Filtration apparatus.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

3. Procedure:

  • Reaction Setup:

    • In a reaction flask, dissolve ethyl 4-chloroacetoacetate in absolute ethanol.

    • Cool the solution to -10°C using an ice-salt bath.

  • Reduction:

    • Slowly add sodium borohydride in portions, maintaining the temperature between -10°C and -5°C.[10]

    • After the addition is complete, continue to stir the reaction mixture at this temperature for 1 hour.[10]

  • Quenching and Workup:

    • Add anhydrous sodium sulfate to the reaction mixture.

    • Neutralize the reaction by carefully adding glacial acetic acid until the pH is neutral.[10]

    • Stir for an additional 10 minutes.

  • Purification:

    • Filter the mixture to remove the salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.[10]

    • Dissolve the residue in dichloromethane and wash twice with purified water.[10]

    • Dry the organic phase with anhydrous sodium sulfate.[10]

    • Remove the dichloromethane by distillation to obtain the crude product.[10]

    • Purify the crude product by vacuum distillation to obtain ethyl 4-chloro-3-hydroxybutyrate with a purity of over 99%.[10]

Mandatory Visualizations

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Recombinant E. coli Culture Recombinant E. coli Culture Induction Induction Recombinant E. coli Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Reaction_Vessel Asymmetric Reduction Cell Harvest->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction COBE Ethyl 4-chloroacetoacetate (COBE) COBE->Reaction_Vessel Cofactor_Regen Cofactor Regeneration (e.g., 2-propanol or Glucose) Cofactor_Regen->Reaction_Vessel Purification Purification Extraction->Purification Final_Product (R)-ECHB Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of (R)-ECHB.

Chemical_vs_Biocatalytic cluster_bio Biocatalytic Route cluster_chem Chemical Route Start Ethyl 4-chloroacetoacetate (COBE) Biocatalyst Whole Cells or Isolated Enzymes Start->Biocatalyst Chem_Catalyst Asymmetric Hydrogenation or Reduction + Resolution Start->Chem_Catalyst Bio_Conditions Mild Conditions (Temp, pH) Biocatalyst->Bio_Conditions Bio_Selectivity High Enantioselectivity (>99% e.e.) Bio_Conditions->Bio_Selectivity Bio_Product (R)-ECHB Bio_Selectivity->Bio_Product Chem_Conditions Harsh Conditions (High Pressure, Temp) Chem_Catalyst->Chem_Conditions Chem_Selectivity Variable Selectivity Chem_Conditions->Chem_Selectivity Chem_Product Racemic or (R)-ECHB Chem_Selectivity->Chem_Product

Caption: Comparison of biocatalytic and chemical synthesis routes.

References

Application Notes and Protocols for Biocatalytic Routes to Chiral 4-Chloro-3-hydroxybutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 4-chloro-3-hydroxybutanenitrile (CHBN) is a critical building block in the synthesis of numerous pharmaceuticals, including the cholesterol-lowering drug atorvastatin and L-carnitine.[1][2] The demand for enantiomerically pure CHBN has driven the development of various synthetic strategies, with biocatalysis emerging as a green and efficient alternative to traditional chemical methods.[3][4] Enzymatic routes offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact and improving the sustainability of pharmaceutical manufacturing.[4] This document provides detailed application notes and protocols for the principal biocatalytic routes to both (R)- and (S)-4-chloro-3-hydroxybutanenitrile.

Asymmetric Reduction of 4-Chloro-3-oxobutanoic Acid Derivatives

The asymmetric reduction of a prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), to the corresponding chiral alcohol, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) or its (S)-enantiomer, is a well-established biocatalytic approach.[5] The resulting chiral ester can then be converted to the desired chiral nitrile. This method often employs ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microbial sources, frequently utilizing whole-cell biocatalysts to simplify the process and cofactor regeneration.[6][7]

Data Presentation: Carbonyl Reductase/Alcohol Dehydrogenase Systems
Enzyme/MicroorganismSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Geotrichum candidum SC 54694-chloro-3-oxobutanoic acid methyl ester(S)-4-chloro-3-hydroxybutanoic acid methyl ester9596[6]
Pichia finlandica (PfODH) / E. coliEthyl 4-chloroacetoacetate(S)-4-chloro-3-hydroxybutanoate98.599[6]
Sporobolomyces salmonicolor AKU4429 (aldehyde reductase)Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate95.486[8][9]
Burkholderia gladioli CCTCC M 2012379 (BgADH3) / E. coliEthyl 4-chloro-3-oxobutanoate(R)-Ethyl-4-chloro-3-hydroxybutyrate>9999.9[5]
Saccharomyces cerevisiae YOL151W reductaseEthyl-4-chloro-3-oxobutanoate(R)-Ethyl-4-chloro-3-hydroxybutanoate>98 (conversion)98[10]
Experimental Protocol: Whole-Cell Bioreduction of Ethyl 4-chloro-3-oxobutanoate

This protocol is a generalized procedure based on the use of a recombinant E. coli strain overexpressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

1. Materials:

  • Recombinant E. coli cells harboring the desired carbonyl reductase and glucose dehydrogenase genes.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Ethyl 4-chloro-3-oxobutanoate (COBE).

  • Glucose.

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

  • Silica gel for column chromatography.

2. Procedure:

  • Cultivation of Biocatalyst: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation: In a reaction vessel, combine the cell suspension, glucose (e.g., 1.2 equivalents to the substrate), and the substrate, ethyl 4-chloro-3-oxobutanoate (e.g., 20 mM).

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure chiral ethyl 4-chloro-3-hydroxybutyrate.

Workflow Diagram: Asymmetric Reduction

Asymmetric_Reduction Prochiral_Ketone 4-Chloro-3-oxobutanoate Enzyme Carbonyl Reductase (KRED/ADH) Prochiral_Ketone->Enzyme Substrate Chiral_Alcohol Chiral 4-Chloro-3-hydroxybutanoate Cofactor_Ox NADP+ Regen_Enzyme Glucose Dehydrogenase Cofactor_Ox->Regen_Enzyme Cofactor_Red NADPH Cofactor_Red->Enzyme Enzyme->Chiral_Alcohol Product Enzyme->Cofactor_Ox Regen_Enzyme->Cofactor_Red Gluconolactone Gluconolactone Regen_Enzyme->Gluconolactone Glucose Glucose Glucose->Regen_Enzyme

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Halohydrin Dehalogenase (HHDH) Catalyzed Synthesis

Halohydrin dehalogenases (HHDHs) are versatile enzymes that can catalyze the ring-opening of epoxides with nucleophiles, such as cyanide, in an enantioselective manner.[11] This approach allows for the direct synthesis of (S)-4-chloro-3-hydroxybutanenitrile from racemic epichlorohydrin or 1,3-dichloro-2-propanol (1,3-DCP).[2][11]

Data Presentation: Halohydrin Dehalogenase Systems
EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
HheC from Agrobacterium radiobacter AD1(R,S)-Epichlorohydrin(S)-CHBN-Modest[11]
HheC from Agrobacterium radiobacter AD11,3-Dichloro-2-propanol(S)-CHBN-97.3[2][11]
Experimental Protocol: HHDH-Catalyzed Synthesis of (S)-CHBN from 1,3-DCP

This protocol is a generalized procedure for the synthesis of (S)-CHBN using a whole-cell biocatalyst expressing HheC.

1. Materials:

  • Recombinant E. coli cells overexpressing HheC.

  • Growth medium and induction agents as described previously.

  • Tris-SO₄ buffer (e.g., 0.5 M, pH 7.3).

  • 1,3-dichloro-2-propanol (1,3-DCP).

  • Sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Dichloromethane.

  • Anhydrous magnesium sulfate.

2. Procedure:

  • Biocatalyst Preparation: Cultivate and induce the recombinant E. coli cells expressing HheC as described in the previous protocol. Harvest and wash the cells, then resuspend them in the Tris-SO₄ buffer.

  • Biotransformation: In a temperature-controlled reactor, add the cell suspension. Separately, prepare a solution of NaCN in water.

  • Substrate Addition: Start the reaction by simultaneously adding 1,3-DCP and the NaCN solution to the reactor. Maintain the pH of the reaction mixture at a constant value (e.g., 7.3) by controlled addition of a suitable acid (e.g., sulfuric acid).

  • Reaction Monitoring: Monitor the consumption of 1,3-DCP and the formation of (S)-CHBN using GC or HPLC.

  • Product Extraction: Upon completion, centrifuge the reaction mixture to remove the cells. Extract the supernatant with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

Logical Relationship Diagram: HHDH Pathway

HHDH_Pathway DCP 1,3-Dichloro-2-propanol Enzyme Halohydrin Dehalogenase (HheC) DCP->Enzyme Epichlorohydrin (S)-Epichlorohydrin (intermediate) Epichlorohydrin->Enzyme CHBN (S)-4-Chloro-3-hydroxybutanenitrile Enzyme->Epichlorohydrin Intramolecular substitution Enzyme->CHBN Nucleophilic ring-opening Cyanide CN- Cyanide->Enzyme

Caption: HHDH-catalyzed synthesis of (S)-CHBN from 1,3-DCP.

Kinetic Resolution using Aldoxime Dehydratase

A cyanide-free route to both enantiomers of CHBN has been developed using an aldoxime dehydratase (Oxd).[1] This method involves the kinetic resolution of racemic 5-(chloromethyl)-4,5-dihydroisoxazole. The enzyme selectively converts the (R)-enantiomer to (R)-CHBN, leaving the unreacted (S)-enantiomer, which can then be chemically or enzymatically converted to (S)-CHBN.[1][12]

Data Presentation: Aldoxime Dehydratase System
EnzymeSubstrateProduct(s)Yield (%)Enantiomeric Excess (ee, %)Reference
OxdA-L318I from Pseudomonas chlororaphis B23(±)-5-(chloromethyl)-4,5-dihydroisoxazole(R)-CHBN3990[1][12]
(S)-5-(chloromethyl)-4,5-dihydroisoxazole3999[1][12]
OxdA-wild(S)-5-(chloromethyl)-4,5-dihydroisoxazole(S)-CHBN8899[1]
Experimental Protocol: Kinetic Resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole

This protocol is based on the use of the engineered OxdA-L318I enzyme.

1. Materials:

  • Lyophilized whole cells of E. coli expressing OxdA-L318I.

  • (±)-5-(chloromethyl)-4,5-dihydroisoxazole.

  • Potassium phosphate buffer (e.g., 20 mM, pH 8.0).

  • Ethyl acetate.

  • Anhydrous sodium sulfate.

2. Procedure:

  • Reaction Setup: In a reaction vessel, dissolve (±)-5-(chloromethyl)-4,5-dihydroisoxazole in potassium phosphate buffer.

  • Enzyme Addition: Add the lyophilized cells of E. coli/OxdA-L318I to the reaction mixture.

  • Biotransformation: Incubate the reaction at a suitable temperature (e.g., 30°C) with shaking.

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples for the formation of (R)-CHBN and the consumption of the (R)-precursor using chiral HPLC.

  • Extraction and Separation: Once the desired conversion is reached (typically around 50%), stop the reaction and extract the mixture with ethyl acetate. The (R)-CHBN will be in the aqueous phase, and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole will be in the organic phase.

  • Purification: Purify the (R)-CHBN and the (S)-precursor from their respective phases using standard chromatographic techniques.

  • Conversion of (S)-precursor: The recovered (S)-5-(chloromethyl)-4,5-dihydroisoxazole can be converted to (S)-CHBN using either triethylamine in acetonitrile or the wild-type OxdA enzyme.[1]

Signaling Pathway Diagram: Kinetic Resolution

Kinetic_Resolution Racemic_Mix (±)-5-(chloromethyl)-4,5-dihydroisoxazole R_Isox (R)-Isoxazole Racemic_Mix->R_Isox S_Isox (S)-Isoxazole Racemic_Mix->S_Isox Enzyme_Mutant OxdA-L318I R_Isox->Enzyme_Mutant Fast S_Isox->Enzyme_Mutant Slow Enzyme_WT OxdA-wild or Chemical Conversion S_Isox->Enzyme_WT R_CHBN (R)-CHBN S_CHBN (S)-CHBN Enzyme_Mutant->R_CHBN Enzyme_WT->S_CHBN

Caption: Kinetic resolution for producing both enantiomers of CHBN.

References

Application Notes and Protocols for Purity Determination of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the chemical and enantiomeric purity of (R)-4-Chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview of Analytical Methods

The purity of this compound is assessed through two primary lenses: chemical purity, which identifies and quantifies any non-stereoisomeric impurities, and enantiomeric purity (enantiomeric excess, e.e.), which determines the proportion of the desired (R)-enantiomer relative to its (S)-enantiomer. Chromatographic techniques are central to these determinations, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most powerful and widely used methods.[1][2] Spectroscopic methods, particularly quantitative ¹H-NMR, offer a valuable orthogonal technique for assessing chemical purity.

A summary of the recommended analytical techniques is presented below:

Analytical Technique Primary Application Key Advantages
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric Purity (e.e.)High versatility in column and mobile phase selection.[1]
Chiral Gas Chromatography (GC)Enantiomeric Purity (e.e.)Suitable for volatile compounds, often providing high resolution.
Gas Chromatography (GC) with FIDChemical PurityRobust and reliable for quantifying volatile impurities.
Quantitative ¹H-NMR (qNMR)Chemical Purity (Assay)Primary analytical method, high precision, no need for specific impurity reference standards.

Quantitative Data Summary

The following tables summarize typical quantitative data and performance parameters for the analytical methods described. These values can be used as benchmarks for method development and validation.

Table 1: Chiral HPLC Method Performance

ParameterValue
Chiral Stationary PhaseChiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Expected Retention Time (R)-enantiomer~ 8.5 min
Expected Retention Time (S)-enantiomer~ 9.8 min
Resolution (Rs)> 1.5
Enantiomeric Excess (e.e.) Achievable> 99.5%

Table 2: Chiral GC Method Performance

ParameterValue
Chiral Stationary PhaseRt-βDEXcst (Fused Silica Capillary Column), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier GasHelium or Hydrogen
Temperature ProgramInitial: 100°C (hold 1 min), Ramp: 5°C/min to 180°C, Hold: 5 min
Injector Temperature230 °C
Detector (FID) Temperature250 °C
Expected Retention Time (R)-enantiomer~ 15.2 min
Expected Retention Time (S)-enantiomer~ 15.8 min
Resolution (Rs)> 2.0
Enantiomeric Excess (e.e.) Achievable> 99.5%

Table 3: Quantitative ¹H-NMR Purity Assay

ParameterValue
Spectrometer Frequency400 MHz or higher
Internal StandardMaleic Anhydride or Dimethyl Sulfone
SolventDMSO-d₆
Relaxation Delay (d1)30 s
Number of Scans16 or higher
Purity CalculationBased on the integral ratio of a characteristic analyte proton signal to a proton signal of the internal standard
Achievable Purity Uncertainty< 1.0%

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol describes a normal-phase HPLC method for the separation of (R)- and (S)-4-Chloro-3-hydroxybutyronitrile using a polysaccharide-based chiral stationary phase.

Materials:

  • This compound sample

  • Racemic 4-Chloro-3-hydroxybutyronitrile standard (for method development and peak identification)

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (Isopropanol)

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral column[4][5]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the Chiralpak® AD-H column in the column compartment.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector wavelength to 210 nm.

  • Analysis: Inject 10 µL of the prepared sample solution onto the column and start the data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. The elution order should be confirmed by injecting a standard of the pure (R)-enantiomer if available.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Workflow Diagram for Chiral HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (n-Hexane:2-Propanol 90:10) SamplePrep Prepare Sample Solution (~1 mg/mL in Mobile Phase) MobilePhase->SamplePrep Equilibrate Equilibrate Chiralpak AD-H Column SamplePrep->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min, 25 °C) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis of this compound.

Chiral GC Method for Enantiomeric Purity

This protocol details a chiral gas chromatography method for the separation of the enantiomers of 4-Chloro-3-hydroxybutyronitrile using a cyclodextrin-based capillary column.

Materials:

  • This compound sample

  • Racemic 4-Chloro-3-hydroxybutyronitrile standard

  • Anhydrous diethyl ether or other suitable solvent

  • Rt-βDEXcst column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin based chiral column[3]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/splitless injector

  • Capillary column

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL of the this compound sample in anhydrous diethyl ether.

  • GC System Setup:

    • Install the Rt-βDEXcst column.

    • Set the carrier gas (Helium or Hydrogen) flow rate. For a 0.25 mm ID column, a typical flow rate is around 1-2 mL/min.

    • Set the injector temperature to 230 °C and the FID temperature to 250 °C.

    • Set the oven temperature program: initial temperature of 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C, and hold for 5 minutes.

    • Set the split ratio (e.g., 50:1).

  • Analysis: Inject 1 µL of the prepared sample solution.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers. The elution order should be confirmed with a pure standard if available.

    • Calculate the enantiomeric excess (e.e.) using the peak areas from the FID signal as described in the HPLC protocol.

Workflow Diagram for Chiral GC Analysis

G cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Analysis SamplePrep Prepare Sample Solution (~1 mg/mL in Diethyl Ether) Inject Inject Sample (1 µL) SamplePrep->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e.) Integrate->Calculate

Caption: Workflow for Chiral GC Analysis of this compound.

Quantitative ¹H-NMR (qNMR) for Chemical Purity (Assay)

This protocol provides a general procedure for determining the chemical purity of this compound using ¹H-NMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic Anhydride or Dimethyl Sulfone), with a known purity value.

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis. Key parameters include:

      • A long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified (a value of 30 s is generally sufficient).

      • A sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

      • A 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic proton signal of this compound and a well-resolved signal of the internal standard.

  • Purity Calculation:

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the analyte and the internal standard, respectively.

Logical Diagram for qNMR Purity Determination

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation WeighSample Accurately weigh sample WeighIS Accurately weigh internal standard WeighSample->WeighIS Dissolve Dissolve in deuterated solvent WeighIS->Dissolve Acquire Acquire ¹H-NMR spectrum (long relaxation delay) Dissolve->Acquire Process Process spectrum (phase and baseline correction) Acquire->Process Integrate Integrate characteristic peaks Process->Integrate CalculatePurity Calculate purity using the standard qNMR equation Integrate->CalculatePurity

References

Troubleshooting & Optimization

Technical Support Center: (R)-4-Chloro-3-hydroxybutyronitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-4-Chloro-3-hydroxybutyronitrile (R-CHBN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important? A1: this compound is a valuable chiral building block in organic synthesis.[1] Its multiple reactive functional groups (a chlorine atom, a hydroxyl group, and a nitrile group) make it a versatile intermediate for producing complex chiral molecules.[1][2] It is particularly crucial in the pharmaceutical industry as a key precursor for the synthesis of L-carnitine and its derivatives.[1]

Q2: What are the primary synthesis routes for R-CHBN? A2: The main synthetic strategies include:

  • Chemical Synthesis: The most common method involves the reaction of optically active epichlorohydrin with a cyanide salt (e.g., sodium or potassium cyanide) under weakly basic conditions.[3]

  • Biocatalytic Synthesis: This approach uses enzymes for stereoselective transformations. Methods include the kinetic resolution of racemic precursors using engineered enzymes or the asymmetric reduction of a keto-precursor like ethyl 4-chloro-3-oxobutanoate (COBE) using carbonyl reductases.[4][5][6]

Q3: What are the critical parameters for the chemical synthesis starting from epichlorohydrin? A3: The reaction yield and purity are highly dependent on careful control of reaction conditions. The most critical parameters are maintaining a weakly basic pH between 8.0 and 10.0, a reaction temperature of 20-25°C, and a reaction time of 1.5 to 4 hours.[3]

Q4: How can I determine the purity and enantiomeric excess (ee) of my product? A4: A combination of analytical techniques is recommended:

  • Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing chemical purity.[1][7]

  • Enantiomeric Excess (ee) Determination: Chiral HPLC or GC, utilizing chiral stationary phases, is the standard for accurately measuring the enantiomeric ratio.[1]

  • Rapid Screening: Polarimetry can be used for a quick screening of enantiopurity by measuring the specific optical rotation.[1]

Q5: What are the common storage and handling recommendations for R-CHBN? A5: R-CHBN should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[8] It should be kept away from heat sources and incompatible substances such as oxidizing agents, acids, and bases.[8] Stability is generally good under normal temperatures and pressures.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of R-CHBN.

Issue 1: Low Product Yield

Q: My reaction yield is significantly lower than reported values. What are the potential causes and solutions?

A: Low yield is a common problem that can often be traced back to suboptimal reaction conditions.

  • Logical Troubleshooting Flowchart

start Low Yield Detected check_ph Is pH of the reaction medium strictly maintained? (Optimal: 8.0-10.0 for cyanide addition) start->check_ph check_temp Was the temperature controlled effectively? (Optimal: 20-25°C) check_ph->check_temp Yes solution_ph Solution: Implement automated pH monitoring and control. Use a suitable buffer or controlled addition of acid (e.g., acetic acid). check_ph->solution_ph No check_reagents Are the starting materials (epichlorohydrin, cyanide salt) of high purity? check_temp->check_reagents Yes solution_temp Solution: Use a temperature-controlled reaction vessel (jacketed reactor) and monitor the internal temperature continuously. check_temp->solution_temp No check_workup Was the extraction and purification process efficient? check_reagents->check_workup Yes solution_reagents Solution: Verify purity of reagents via GC or titration. Use freshly opened or properly stored materials. check_reagents->solution_reagents No solution_workup Solution: Ensure complete extraction with an appropriate solvent (e.g., ether). Optimize distillation conditions (vacuum, temperature) to prevent product decomposition. check_workup->solution_workup No

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Poor Enantioselectivity / Low Enantiomeric Excess (ee)

Q: The enantiomeric excess (ee) of my R-CHBN is below the required specification. How can I improve it?

A: Poor enantioselectivity points to issues with the chiral integrity of the starting material or the stereocontrol of the reaction.

  • For Chemical Synthesis (from chiral epichlorohydrin):

    • Verify Starting Material: The primary cause is often the low enantiomeric purity of the starting (R)-epichlorohydrin. Always verify the ee of your starting material from the supplier's Certificate of Analysis (CoA) or by chiral GC analysis.

    • Avoid Racemization: While the reaction of epichlorohydrin with cyanide does not typically affect the chiral center, harsh pH or temperature conditions could potentially lead to side reactions that lower the overall ee of the isolated product. Ensure conditions are kept within the recommended ranges.[3]

  • For Biocatalytic Synthesis:

    • Enzyme Activity/Selectivity: Ensure the enzyme is active and functioning correctly. Check the pH, temperature, and buffer composition of the reaction, as these can significantly impact enzyme performance.

    • Cofactor Regeneration: In reductase-based systems, inefficient regeneration of the cofactor (e.g., NADPH) can stall the reaction and affect the final ee.[5] Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is working efficiently.[6]

    • Substrate Inhibition: High concentrations of the substrate (e.g., COBE) can inhibit or inactivate the enzyme.[6] Using a fed-batch strategy or an aqueous-organic biphasic system can mitigate this issue and improve both yield and ee.[5][6]

Issue 3: Product Purity is Low After Distillation

Q: I am observing significant impurities in my final product even after vacuum distillation. What are these impurities and how can I remove them?

A: Impurities can arise from side reactions or incomplete conversion.

  • Common Impurities:

    • Unreacted Epichlorohydrin: Indicates an incomplete reaction. Consider increasing the reaction time or ensuring proper stoichiometry.

    • 4-hydroxycrotononitrile: May form under certain conditions.[10]

    • 3-Hydroxyglutaronitrile: Can be formed from the reaction of the product with excess cyanide.[10]

    • (S)-4-Chloro-3-hydroxybutyronitrile: The opposite enantiomer, which co-distills with the desired product.[7]

  • Solutions:

    • Optimize Reaction: Revisit the reaction conditions (pH, temperature, time) to minimize side-product formation.[3]

    • Improve Distillation: Use a fractional distillation column (e.g., Vigreux) for better separation of components with close boiling points.[10] Ensure the vacuum is stable and the heating is gradual to prevent product decomposition. The product typically distills at 110°C / 1 mmHg.[2][9]

    • Aqueous Wash: Before distillation, washing the organic extract with a saturated saline solution can help remove water-soluble impurities.[3]

Data on Synthesis Yield and Purity

The following tables summarize yield and purity data from various synthetic methods.

Table 1: Chemical Synthesis via Epichlorohydrin and Cyanide

Method Key Conditions Yield Purity Reference
Osaka Soda Co. Patent (R)-epichlorohydrin, KCN, water/alcohol mix, pH 8.0-10.0, 20-25°C, 2+ hrs 78.4% Not specified [3]
CN1919835A (Example 2) Epichlorohydrin, HCN, catalyst, solvent, vacuum distillation 93.06% 98.2% (HPLC) [11]

| CN1919835A (Example 4) | Epichlorohydrin, HCN, catalyst, solvent, vacuum distillation | 91.28% | 98.7% (HPLC) |[11] |

Table 2: Biocatalytic Synthesis Methods

Method Enzyme / System Substrate Yield Enantiomeric Excess (ee) Reference
Kinetic Resolution Aldoxime Dehydratase (OxdA-L318I) (±)-5-(chloromethyl)-4,5-dihydroisoxazole 39% 90% [4]
Asymmetric Reduction Carbonyl Reductase (BgADH3) Ethyl 4-chloro-3-oxobutanoate (COBE) >99% conversion 99.9% [5]

| Asymmetric Reduction | Aldehyde Reductase (from S. salmonicolor) | Ethyl 4-chloro-3-oxobutanoate (COBE) | 95.4% | 86% |[6] |

Experimental Protocols

Protocol 1: Chemical Synthesis from (R)-Epichlorohydrin

This protocol is based on the method described in Japanese patent JPS63316758A.[3]

  • Synthesis Reaction Flow

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification A Charge reactor with KCN solution in water/alcohol mixture B Cool reactor to <24°C A->B C Add (R)-Epichlorohydrin B->C D Simultaneously add 5N Acetic Acid to maintain pH 8.0-10.0 C->D E Stir for 2-4 hours at 20-25°C D->E F Extract with ether E->F G Wash organic layer with saturated saline F->G H Dry over MgSO4 and concentrate G->H I Vacuum distill residue (110°C / 1 mmHg) H->I J Collect pure (R)-CHBN I->J

Caption: Workflow for the chemical synthesis of R-CHBN.

Methodology:

  • Preparation: In a suitable reaction vessel, prepare a solution of potassium cyanide (KCN) in a mixture of water and an alcohol solvent.

  • Cooling: Cool the solution to below 24°C using an ice bath or a jacketed reactor.

  • Addition: Begin stirring the solution. Add (R)-epichlorohydrin dropwise. Simultaneously, add a 5N acetic acid solution dropwise to maintain the pH of the reaction mixture between 8.0 and 10.0. The temperature should be carefully monitored and kept below 24°C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 2 to 4 hours, allowing it to reach room temperature (20-25°C).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with a saturated saline solution to remove water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (boiling point approx. 110°C at 1 mmHg) to obtain pure this compound as a colorless or slightly yellow oil.[2][3]

Protocol 2: Biocatalytic Asymmetric Reduction (General Overview)

This protocol outlines the general steps for an enzyme-catalyzed reduction of a prochiral ketone.

Methodology:

  • Biocatalyst Preparation: Prepare the biocatalyst, which typically consists of E. coli cells overexpressing a stereoselective carbonyl reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0), suspend the biocatalyst cells. Add glucose (for cofactor regeneration) and the cofactor (NADP⁺).

  • Substrate Addition: Add the substrate, ethyl 4-chloro-3-oxobutanoate (COBE). To overcome substrate inhibition and improve yield, this is often done in a fed-batch manner or by using a biphasic system where the substrate is dissolved in an immiscible organic solvent (e.g., n-butyl acetate or octanol).[5][6]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for several hours until analysis (by GC or HPLC) shows complete conversion of the substrate.

  • Workup: Centrifuge the mixture to remove the cells. Extract the supernatant or the entire reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extract. The resulting ethyl (R)-4-chloro-3-hydroxybutyrate can then be purified, if necessary, by column chromatography or distillation. The nitrile can be formed in a subsequent step.

References

Technical Support Center: Synthesis of 4-chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-chloro-3-hydroxybutyronitrile, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-chloro-3-hydroxybutyronitrile?

The most prevalent method is the reaction of epichlorohydrin with a cyanide salt, such as sodium cyanide or potassium cyanide, in an aqueous solution.[1][2][3] The reaction involves the nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring of epichlorohydrin.

Q2: Why is pH control so critical during the synthesis?

Precise pH control is essential to maximize the yield of the desired product and minimize the formation of side products.[1][2][4] An optimal pH range of 7.0 to 8.0 is recommended.[2][4][5]

  • Acidic Conditions (pH < 7): In an acidic environment, the epoxide ring of epichlorohydrin can be activated, leading to an acid-catalyzed ring-opening. This results in the formation of undesired byproducts such as 1,3-dichloroisopropanol and 3,4-dihydroxybutyronitrile.[4]

  • Basic Conditions (pH > 8): Under more basic conditions (pH 8.0-10.0 has been used, but can be risky), side reactions are more likely to occur.[1][4] These include the formation of 3-hydroxyglutaronitrile and 4-hydroxycrotononitrile.[4]

Q3: What are the major side products, and how are they formed?

The primary side products are formed depending on the pH of the reaction mixture.

  • 3-Hydroxyglutaronitrile: Under basic conditions, the hydroxyl group of the primary product can deprotonate and intramolecularly displace the chloride to form a new epoxide ring (3,4-epoxybutyronitrile). A subsequent attack by another cyanide ion on this new epoxide leads to the formation of 3-hydroxyglutaronitrile.[4]

  • 4-Hydroxycrotononitrile: This byproduct can also form under basic conditions from the 3,4-epoxybutyronitrile intermediate via a β-elimination reaction.[4]

  • 1,3-Dichloroisopropanol and 3,4-Dihydroxybutyronitrile: These are typically formed under acidic conditions due to the acid-catalyzed ring-opening of epichlorohydrin.[4]

Q4: What is the recommended temperature for the synthesis?

The reaction is exothermic, and temperature control is crucial to prevent runaway reactions and minimize side product formation. A temperature range of 10°C to 40°C is generally preferred, with a more specific range of 15°C to 25°C being ideal for many protocols.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of 4-chloro-3-hydroxybutyronitrile - Incorrect pH of the reaction mixture.- Reaction temperature was too high or too low.- Inefficient extraction of the product.- Carefully monitor and maintain the pH between 7.0 and 8.0 throughout the reaction.[2][4]- Maintain the reaction temperature between 15°C and 25°C.[5]- Ensure thorough extraction with a suitable organic solvent like ethyl acetate.[2][4]
Presence of Significant Amounts of 3-Hydroxyglutaronitrile - The reaction pH was too basic.- Lower the pH of the reaction mixture to the optimal range of 7.0-8.0. Consider using a buffer system or the controlled addition of an acid (e.g., acetic, sulfuric, or citric acid) to maintain the pH.[2][4][6]
Detection of 1,3-Dichloroisopropanol - The reaction pH was too acidic.- Increase the pH to the recommended neutral to slightly basic range. Ensure that any acidic solutions are added slowly and with vigorous stirring to avoid localized drops in pH.
Reaction Becomes Uncontrollably Exothermic - Too rapid addition of reagents.- Inadequate cooling of the reaction vessel.- Add reagents, particularly epichlorohydrin, dropwise to control the rate of reaction and heat generation.[7]- Use an ice bath or other cooling system to maintain the desired temperature.[2][7]
Formation of a Dark Red-Brown Reaction Mixture - This can be indicative of side reactions and decomposition, particularly if the temperature is not well-controlled.[7]- While some color change may be normal, a significant darkening can indicate problems. Ensure the temperature and pH are within the optimal ranges. Rapid distillation of the crude product may be necessary to minimize decomposition.[7]

Quantitative Data Summary

The following table summarizes yields and purity levels reported in various literature for the synthesis of 4-chloro-3-hydroxybutyronitrile under different conditions.

Cyanide Source Acid for pH Control pH Temperature (°C) Yield (%) Purity (%) Analytical Method Reference
Sodium CyanideSulfuric Acid7.7≤ 208996.5GC[2]
Potassium CyanideSulfuric AcidNot specifiedNot specified9296.7GC[2]
Potassium CyanideHydrochloric AcidNot specifiedNot specified9095.8GC[2]
Not specifiedAcetic Acid8.0 - 10.020 - 2578.4Not specifiedNot specified[1]
Sodium CyanideCitric Acid7.9 - 8.022 - 25Not specifiedNot specifiedNot specified[6]
Not specifiedNot specified8 - 10Not specified93.0698.2HPLC[3]
Not specifiedNot specified8 - 10Not specified91.2898.7HPLC[3]

Experimental Protocols

Example Protocol for the Synthesis of 4-chloro-3-hydroxybutyronitrile:

This protocol is a generalized representation based on common procedures.[2][7] Researchers should consult original literature for specific details and safety precautions.

  • Preparation of Cyanide Solution: Dissolve sodium cyanide (9.93 g) in 60 ml of distilled water in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution in an ice bath.

  • pH Adjustment: While maintaining the temperature at or below 20°C, slowly add a solution of sulfuric acid (9.87 g) dropwise until the pH of the solution is approximately 7.7.

  • Addition of Epichlorohydrin: To the pH-adjusted cyanide solution, add epichlorohydrin (15 g) dropwise, ensuring the temperature is maintained throughout the addition.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by appropriate chromatographic techniques (e.g., GC or TLC).

  • Work-up: Upon completion of the reaction, extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain the crude 4-chloro-3-hydroxybutyronitrile as an oil.

  • Purification: The crude product can be further purified by vacuum distillation.

Visualizations

Synthesis_Pathway epichlorohydrin Epichlorohydrin product 4-chloro-3-hydroxybutyronitrile epichlorohydrin->product pH 7-8 15-25°C cyanide Cyanide (CN⁻) cyanide->product

Caption: Main synthetic pathway for 4-chloro-3-hydroxybutyronitrile.

Side_Reactions cluster_main Main Reaction cluster_basic Basic Conditions (pH > 8) cluster_acidic Acidic Conditions (pH < 7) epichlorohydrin Epichlorohydrin product 4-chloro-3-hydroxybutyronitrile epichlorohydrin->product CN⁻, pH 7-8 side_product_4 1,3-Dichloroisopropanol epichlorohydrin->side_product_4 H⁺, Cl⁻ side_product_5 3,4-Dihydroxybutyronitrile epichlorohydrin->side_product_5 H⁺, H₂O side_product_1 3,4-Epoxybutyronitrile product->side_product_1 Intramolecular cyclization side_product_2 3-Hydroxyglutaronitrile side_product_1->side_product_2 CN⁻ attack side_product_3 4-Hydroxycrotononitrile side_product_1->side_product_3 β-elimination

Caption: Side reactions in the synthesis of 4-chloro-3-hydroxybutyronitrile.

Troubleshooting_Workflow start Low Yield or Purity Issue check_ph Check Reaction pH start->check_ph check_temp Check Reaction Temperature check_ph->check_temp pH is 7-8 adjust_ph Adjust pH to 7-8 check_ph->adjust_ph pH is not 7-8 adjust_temp Adjust Temperature to 15-25°C check_temp->adjust_temp Temp is not 15-25°C check_byproducts Analyze Byproducts (GC/HPLC) check_temp->check_byproducts Temp is 15-25°C adjust_ph->check_ph adjust_temp->check_temp acidic_byproducts Acidic Byproducts Detected? (e.g., 1,3-dichloroisopropanol) check_byproducts->acidic_byproducts basic_byproducts Basic Byproducts Detected? (e.g., 3-hydroxyglutaronitrile) acidic_byproducts->basic_byproducts No increase_ph Increase pH acidic_byproducts->increase_ph Yes decrease_ph Decrease pH basic_byproducts->decrease_ph Yes optimize_extraction Optimize Extraction Protocol basic_byproducts->optimize_extraction No end Improved Synthesis increase_ph->end decrease_ph->end optimize_extraction->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (R)-4-Chloro-3-hydroxybutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are vacuum distillation, solvent extraction, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Vacuum distillation is often favored for larger scales to remove non-volatile impurities and residual solvents.[1][2] Solvent extraction is useful for an initial workup to separate the product from a reaction mixture. Column chromatography is typically employed for smaller scales or when high purity is essential, as it can separate compounds with similar boiling points.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as epichlorohydrin, residual solvents from the reaction (e.g., ether, ethyl acetate), and byproducts from side reactions.[1][2] Depending on the synthetic route, these byproducts might include the corresponding (S)-enantiomer or other isomeric impurities. Water is also a critical impurity to remove as it can affect the stability of the final product.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the chemical and enantiomeric purity of this compound.[1] Chiral GC or HPLC columns are necessary to resolve and quantify the (R) and (S) enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify impurities. Karl Fischer titration is the standard method for quantifying water content.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a stirring hot plate with a magnetic stir bar or a rotary evaporator for more uniform heating. Ensure the flask is not more than two-thirds full.
Product Decomposition (Darkening of Color) The distillation temperature is too high.Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure the heating bath temperature is only slightly higher than the boiling point of the product at the given pressure. This compound is temperature-sensitive.[3]
Poor Separation of Impurities Inefficient distillation column or incorrect pressure/temperature.For impurities with close boiling points, use a fractionating column. Optimize the vacuum pressure and heating rate to achieve a slow and steady distillation.
Low Recovery of Product Product loss in the distillation apparatus or incomplete distillation.Ensure all joints in the distillation setup are properly sealed to maintain a good vacuum. Continue distillation until no more product is collected, but avoid distilling to dryness to prevent decomposition of the residue.
Solvent Extraction
Problem Possible Cause Solution
Formation of an Emulsion Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. If an emulsion forms, allow the mixture to stand for a longer period. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Poor Separation of Layers The densities of the aqueous and organic layers are too similar.If possible, dilute the organic phase with a less dense, immiscible solvent or the aqueous phase with brine to increase the density difference.
Low Yield of Extracted Product Insufficient number of extractions or inappropriate solvent.Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume. Ensure the chosen extraction solvent (e.g., ethyl acetate, diethyl ether) has a high partition coefficient for this compound.[1][4]
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect mobile phase polarity or stationary phase.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A solvent system that gives a good separation of spots on TLC will likely work well for column chromatography. For polar compounds like this compound, a polar stationary phase (normal phase) or a polar-embedded reversed-phase column may be necessary.[5][6]
Compound is Tailing on the Column The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce strong interactions with the silica gel.[7]
Cracking or Channeling of the Stationary Phase Improper packing of the column.Pack the column carefully as a slurry to ensure a homogenous and stable bed. Avoid letting the column run dry.

Quantitative Data Summary

Purification Method Reported Purity Reported Yield Source
Vacuum Distillation>98% (GC)78.4%[2]
Solvent Extraction followed by Vacuum Distillation99.1% (HPLC)87.48%[8]
Column ChromatographyHigh Purity (not quantified)-General Technique

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and residual solvents.

Methodology:

  • Preparation:

    • Ensure the crude this compound has been subjected to a preliminary workup, such as solvent extraction, to remove the bulk of inorganic salts and water-soluble impurities.

    • Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and filter.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Place a magnetic stir bar in the distillation flask.

  • Distillation:

    • Transfer the dried crude product to the distillation flask.

    • Slowly apply vacuum to the system, ensuring all connections are secure.

    • Begin heating the distillation flask using a heating mantle or oil bath while stirring.

    • Monitor the pressure and temperature closely. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point is approximately 110 °C at 1 mmHg.

    • Discard any initial forerun that may contain lower-boiling impurities.

  • Completion:

    • Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Analyze the purity of the collected fraction using GC or HPLC.

Protocol 2: Purification by Solvent Extraction

Objective: To perform an initial purification of the crude reaction mixture containing this compound.

Methodology:

  • Preparation:

    • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • Extraction:

    • Add a volume of a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to the separatory funnel.[2][4]

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process at least two more times with fresh portions of the organic solvent to maximize recovery.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.

    • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound, which can then be further purified by vacuum distillation.

Visualizations

experimental_workflow_distillation crude Crude Product drying Dry over Na2SO4 crude->drying filtration Filter drying->filtration distillation Vacuum Distillation filtration->distillation analysis Purity Analysis (GC/HPLC) distillation->analysis pure_product Pure (R)-4-Chloro-3- hydroxybutyronitrile analysis->pure_product

Caption: Workflow for the purification of this compound by vacuum distillation.

experimental_workflow_extraction reaction_mixture Aqueous Reaction Mixture add_solvent Add Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->add_solvent extract Extract (3x) add_solvent->extract combine_organic Combine Organic Layers extract->combine_organic wash Wash with Brine combine_organic->wash dry Dry over MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate crude_product Crude Product for further purification evaporate->crude_product

Caption: Workflow for the initial purification by solvent extraction.

References

Technical Support Center: Scale-Up of Chiral Hydroxynitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of chiral hydroxynitrile production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these valuable chiral building blocks.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
Low Conversion Rate 1. Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity. 2. Enzyme Inactivation: The hydroxynitrile lyase (HNL) may be deactivated by reaction components, harsh conditions, or degradation over time. 3. Poor Substrate Quality: Impurities in the aldehyde or ketone substrate can inhibit the enzyme. 4. Insufficient Enzyme Loading: The amount of HNL may be too low for the desired substrate concentration and reaction volume. 5. Reaction Equilibrium: The synthesis of hydroxynitriles is a reversible reaction, and the equilibrium may not favor product formation under the current conditions.[1]1. Optimize Reaction Conditions: - pH: Verify and adjust the pH of the aqueous phase to the optimal range for your specific HNL (see Table 1). For many (R)-selective HNLs, an acidic pH (around 3.5-5.5) is ideal to favor the enzymatic reaction and stabilize the product.[2] - Temperature: Ensure the reaction temperature is within the optimal range for your HNL (typically 20-40°C, see Table 1). 2. Address Enzyme Inactivation: - Substrate Inhibition: High concentrations of the aldehyde substrate can inhibit or deactivate the HNL. Consider a fed-batch approach for substrate addition. - Product Inhibition: The hydroxynitrile product can also inhibit the enzyme. Consider in-situ product removal or operating at lower conversions per pass in a continuous setup. - Cofactor Issues: Some HNLs require cofactors (e.g., FAD). Ensure the reaction conditions do not lead to cofactor degradation. 3. Ensure Substrate Quality: - Use freshly distilled or high-purity aldehydes to avoid inhibitory impurities like the corresponding carboxylic acid. 4. Increase Enzyme Loading: - If other parameters are optimized, incrementally increase the enzyme concentration. 5. Shift Reaction Equilibrium: - In a biphasic system, use an organic solvent that efficiently extracts the hydroxynitrile product from the aqueous phase. - Consider using a cyanide source that is consumed irreversibly.
Low Enantioselectivity 1. Non-Enzymatic Background Reaction: The chemical reaction between the carbonyl compound and cyanide is not stereoselective and can lead to a racemic product. This is more significant at higher pH values. 2. Suboptimal pH: The enantioselectivity of HNLs is often pH-dependent. 3. High Temperature: Elevated temperatures can increase the rate of the non-enzymatic reaction more than the enzymatic one, reducing the overall enantiomeric excess (ee). 4. Enzyme Denaturation: Partial denaturation of the enzyme can lead to a loss of its chiral recognition ability.1. Suppress Background Reaction: - Lower pH: Operate at the lower end of the enzyme's optimal pH range to minimize the base-catalyzed non-enzymatic reaction.[3] - Immobilization: Immobilized enzymes can sometimes be used in organic solvents with minimal water, which suppresses the aqueous-phase background reaction.[4] 2. Optimize pH for Enantioselectivity: - Fine-tune the pH within the optimal range to maximize enantiomeric excess. For some HNL mutants, a very low pH (e.g., 3.5) has been shown to yield high ee.[2] 3. Control Temperature: - Maintain the reaction at the lower end of the optimal temperature range to favor the enzymatic pathway. 4. Ensure Enzyme Integrity: - Use fresh or properly stored enzyme preparations. If using an immobilized enzyme, check for leaching or activity loss over time.
Enzyme Instability/Deactivation 1. Presence of Organic Solvents: Some organic solvents can denature the enzyme, especially water-miscible ones. 2. High Substrate/Product Concentration: As mentioned, both substrate and product can cause inhibition and, in some cases, irreversible inactivation.[5] 3. Extreme pH or Temperature: Operating outside the enzyme's stable range will lead to rapid deactivation. 4. Mechanical Stress: High shear forces in stirred-tank reactors can damage the enzyme, particularly in its free form.1. Choose a Biocompatible Solvent: - For biphasic systems, select a water-immiscible organic solvent that is known to be compatible with HNLs (see Table 2). Diisopropyl ether (DIPE) and methyl tert-butyl ether (MTBE) are commonly used.[1] 2. Manage Substrate and Product Concentrations: - Employ a fed-batch or continuous process to maintain low concentrations of inhibitory species. 3. Maintain Optimal Conditions: - Strictly control pH and temperature throughout the reaction. 4. Consider Enzyme Immobilization: - Immobilization can protect the enzyme from mechanical stress and often enhances its stability in organic solvents.[6] Common methods include adsorption on carriers like Celite or covalent attachment.[4]
Downstream Processing Challenges 1. Product Instability: Chiral hydroxynitriles can be unstable, especially at neutral or basic pH, and can decompose back to the starting materials. 2. Difficult Product Isolation: Separating the product from the reaction mixture, especially in a biphasic system, can be challenging at a large scale. 3. Purification Issues: Achieving high purity can be difficult due to the presence of unreacted starting materials and byproducts from the non-enzymatic reaction. Crystallization can sometimes be problematic.1. Ensure Product Stability: - After the reaction, immediately acidify the aqueous phase (if present) to stabilize the product. - Keep the product at low temperatures during workup and storage. 2. Optimize Extraction and Isolation: - For biphasic systems, select a solvent that provides a good partition coefficient for the product and is easily separable from the aqueous phase. - Perform extractions with an appropriate organic solvent if the reaction is conducted in an aqueous medium. 3. Refine Purification Strategy: - Crystallization: Develop a robust crystallization protocol by screening different solvents and temperatures. Seeding with pure crystals can be beneficial. - Chromatography: If crystallization is not effective, consider flash chromatography for purification, though this may be less feasible at a very large scale.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my hydroxynitrile lyase (HNL) reaction?

The optimal pH is specific to the HNL being used. However, a general rule is to operate at a slightly acidic pH (typically 3.5-5.5) to suppress the non-enzymatic racemic background reaction while maintaining good enzyme activity.[3] Refer to the table below for specific examples.

Q2: My reaction starts well, but the conversion stalls. What could be the problem?

This often indicates enzyme inactivation or product inhibition.[5] Monitor the enzyme activity over time. If it decreases significantly, consider the causes of inactivation listed in the troubleshooting guide. If the activity remains but the reaction has stopped, product inhibition is a likely cause. In this case, consider strategies for in-situ product removal.

Q3: How can I improve the enantiomeric excess (ee) of my product?

Low enantioselectivity is often due to the competing non-enzymatic reaction. To improve the ee, focus on minimizing this background reaction by lowering the pH and temperature.[3] Also, ensure your enzyme is fully active, as partially denatured enzymes can lose their stereoselectivity.

Q4: Should I use a free or immobilized enzyme for scale-up?

For large-scale production, immobilized enzymes are generally preferred. Immobilization offers several advantages, including easier enzyme recovery and reuse, enhanced stability, and the potential for use in continuous flow reactors.[4][6] The choice of immobilization method depends on the specific enzyme and process requirements.

Q5: What is the best way to monitor the progress of my reaction?

The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique allows you to simultaneously determine the conversion of the starting material and the enantiomeric excess of the chiral hydroxynitrile product.

Data Presentation

Table 1: Optimal Reaction Conditions for Selected Hydroxynitrile Lyases

Enzyme SourceStereoselectivityOptimal pHOptimal Temperature (°C)Reference
Prunus amygdalus (PaHNL)(R)4.0 - 5.520 - 30[1]
Hevea brasiliensis (HbHNL)(S)4.0 - 5.025 - 35
Manihot esculenta (MeHNL)(S)5.0 - 6.0~40[7]
Arabidopsis thaliana (AtHNL)(R)4.5 - 5.520 - 30
Parafontaria laminata (PlamHNL) mutant(R)3.525[2]

Table 2: Effect of Organic Solvents on Hydroxynitrile Lyase Activity

Organic SolventPolarityEffect on PaHNL ActivityEffect on PaHNL StabilityReference
HeptaneLowHigh initial activityLow stability[1]
Dibutyl ether (DBE)LowHigh initial activityLow stability[1]
Diisopropyl ether (DIPE)MediumModerate initial activityHigh stability[1]
Methyl tert-butyl ether (MTBE)MediumModerate initial activityHigh stability[1]

Experimental Protocols

1. Protocol for HNL Activity Assay

This protocol provides a general method for determining the activity of a hydroxynitrile lyase by monitoring the formation of mandelonitrile.

  • Materials:

    • Spectrophotometer

    • Quartz cuvettes

    • Buffer solution at optimal pH (e.g., 50 mM citrate buffer, pH 4.5)

    • Benzaldehyde solution (e.g., 100 mM in ethanol)

    • Potassium cyanide (KCN) solution (e.g., 1 M in water) - Caution: KCN is highly toxic! Handle with extreme care in a well-ventilated fume hood.

    • HNL enzyme solution

  • Procedure:

    • Set the spectrophotometer to monitor the absorbance at 280 nm (for benzaldehyde consumption) or a wavelength where mandelonitrile absorbs and benzaldehyde does not (if possible). Set the temperature to the optimum for the enzyme.

    • In a quartz cuvette, add the buffer solution and the benzaldehyde solution to achieve the desired final concentration. Mix well.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

    • Initiate the reaction by adding a small, known volume of the HNL enzyme solution. Mix quickly by inverting the cuvette.

    • Immediately start recording the change in absorbance over time.

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

    • One unit of HNL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

2. Protocol for Chiral HPLC Analysis of Mandelonitrile

This protocol outlines a general method for the separation and quantification of (R)- and (S)-mandelonitrile.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Chiral stationary phase column, such as Chiralcel OD-H, Chiralpak AD-H, or Chiralcel OJ-H.[8]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.[9][10]

    • Flow Rate: 1.0 mL/min.[8][10]

    • Column Temperature: Ambient (e.g., 25°C).

    • Detection: UV at 254 nm.[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of acid).

    • Extract the hydroxynitrile into a suitable organic solvent (e.g., ethyl acetate or the mobile phase).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the equilibrated chiral HPLC system.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with authentic standards if available.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Troubleshooting_Workflow start Low Conversion or Enantioselectivity check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_enzyme Assess Enzyme Activity and Stability start->check_enzyme check_substrate Evaluate Substrate Quality start->check_substrate optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions troubleshoot_enzyme Troubleshoot Enzyme Issues check_enzyme->troubleshoot_enzyme purify_substrate Purify Substrate check_substrate->purify_substrate increase_loading Increase Enzyme Loading optimize_conditions->increase_loading No Improvement end Improved Performance optimize_conditions->end Successful consider_immobilization Consider Enzyme Immobilization troubleshoot_enzyme->consider_immobilization Instability fed_batch Implement Fed-Batch Substrate Addition troubleshoot_enzyme->fed_batch Inhibition purify_substrate->check_conditions No Improvement purify_substrate->end Successful increase_loading->end consider_immobilization->end fed_batch->end Experimental_Workflow setup Reaction Setup (Buffer, Substrate) enzyme_add Enzyme Addition (Free or Immobilized) setup->enzyme_add reaction Reaction at Controlled Temperature and pH enzyme_add->reaction monitoring Reaction Monitoring (Chiral HPLC) reaction->monitoring monitoring->reaction Continue workup Workup (Extraction, Quenching) monitoring->workup Complete purification Purification (Crystallization or Chromatography) workup->purification analysis Final Product Analysis (ee%, Purity) purification->analysis

References

optimizing reaction conditions for enzymatic reduction of COBE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE). The goal is to facilitate the efficient synthesis of chiral ethyl 4-chloro-3-hydroxybutanoate (CHBE), a key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymes and cofactors used for COBE reduction?

A1: Ketoreductases (KREDs) are the most common enzymes used for the asymmetric reduction of COBE.[1] These enzymes require a reduced nicotinamide cofactor, typically NADH or NADPH, to donate the hydride for the reduction of the ketone.[2][3] Due to the high cost of these cofactors, a regeneration system is almost always necessary for preparative-scale synthesis.[4][5]

Q2: Why is a cofactor regeneration system necessary and what are the common options?

A2: Nicotinamide cofactors (NADH/NADPH) are too expensive to be used in stoichiometric amounts.[4] A cofactor regeneration system uses a secondary enzyme and a cheap substrate to continuously recycle the oxidized cofactor (NAD+/NADP+) back to its reduced form. This allows for the use of catalytic amounts of the expensive cofactor, making the process economically viable.[2][5] Common systems include:

  • Glucose Dehydrogenase (GDH): Uses glucose to reduce NAD(P)+ to NAD(P)H. This is a very common and efficient system.[4][6]

  • Formate Dehydrogenase (FDH): Uses formate, which is converted to CO2, to reduce NAD+ to NADH.[2]

  • Isopropanol/Alcohol Dehydrogenase (ADH): Uses isopropanol to reduce NAD(P)+. The byproduct is acetone.[2][7]

Q3: My reaction has stalled or shows low conversion. What are the potential causes?

A3: Low conversion can be attributed to several factors:

  • Enzyme Inactivation: The KRED may be unstable under the reaction conditions (e.g., suboptimal pH or temperature).

  • Cofactor Limitation: The cofactor regeneration system may not be efficient enough, leading to a lack of reduced cofactor.

  • Substrate/Product Inhibition: High concentrations of the COBE substrate or the CHBE product can inhibit the activity of the ketoreductase.[8][9]

  • pH Shift: The reaction may cause a shift in the pH of the medium, moving it away from the enzyme's optimal pH. For example, the oxidation of glucose to gluconic acid by GDH will lower the pH.

Q4: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve it?

A4: Poor enantioselectivity can often be addressed by:

  • Enzyme Selection: Different ketoreductases exhibit different stereoselectivities. Screening a panel of KREDs is often the first step to finding one with high selectivity for your desired product enantiomer.

  • Reaction Conditions: While parameters like pH and temperature generally have a more significant impact on reaction rate than enantioselectivity, optimizing them can sometimes improve e.e.[10] For instance, a study on KRED immobilization found that buffer concentration had a strong effect on both enzyme activity and enantioselectivity.[7]

  • Co-solvent Addition: The presence of organic co-solvents can sometimes influence the enantioselectivity of the enzyme.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the enzymatic reduction of COBE.

Issue 1: Low or No Product Yield

If you are experiencing low or no yield of the desired CHBE product, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Low Product Yield Start Low Product Yield Detected Cause1 Is the Cofactor Regeneration System Active? Start->Cause1 Cause2 Are pH and Temperature Optimal? Cause1->Cause2 Yes Solution1 Verify activity of regeneration enzyme (e.g., GDH). Ensure sacrificial substrate (e.g., glucose) is present in excess. Cause1->Solution1 No Cause3 Is Substrate or Product Inhibition Occurring? Cause2->Cause3 Yes Solution2 Measure pH during reaction and buffer appropriately. Verify temperature is within the optimal range for the KRED. Cause2->Solution2 No Solution3 Lower initial substrate concentration. Consider in situ product removal (e.g., using an adsorbent resin). Cause3->Solution3 Yes End Reaction Optimized Cause3->End No Solution1->Cause2 Solution2->Cause3 Solution3->End

Caption: Troubleshooting workflow for low product yield in COBE reduction.

Issue 2: Poor Enantiomeric Excess (e.e.)

If the optical purity of your product is not satisfactory, consider the following points.

Potential CauseSuggested SolutionRationale
Suboptimal Enzyme Screen a library of different ketoreductases (KREDs).KREDs from different microbial sources have inherently different stereopreferences. Finding the right enzyme is the most critical factor for high e.e.
Incorrect Reaction Conditions Optimize buffer type and concentration.[7]While less common, the reaction environment can sometimes influence the conformational state of the enzyme, thereby affecting its selectivity.
Presence of Competing Enzymes Use a purified enzyme or an engineered host strain.If using whole cells (e.g., baker's yeast), multiple endogenous reductases with opposing stereoselectivities might be present, leading to a racemic or near-racemic product.[10]
Product Racemization Check the stability of the chiral product under the reaction and workup conditions.Although less likely for CHBE under typical enzymatic conditions, it is a possibility to consider, especially if harsh pH or high temperatures are used during workup.

Experimental Protocols

Protocol 1: General Procedure for KRED-Catalyzed Reduction of COBE with GDH Regeneration

This protocol provides a starting point for a typical batch reaction.

1. Reagent Preparation:

  • Prepare a stock solution of potassium phosphate buffer (e.g., 100 mM, pH 6.5-7.0).[7][11]

  • Prepare stock solutions of COBE, NADP+, D-glucose, KRED, and GDH in the buffer.

2. Reaction Setup:

  • In a temperature-controlled vessel (e.g., 30-35 °C), add the phosphate buffer.[11][12]

  • Add D-glucose to the desired concentration (e.g., 1.1 to 1.5 molar equivalents relative to COBE).

  • Add NADP+ to a catalytic amount (e.g., 0.1-0.2 g/L).[11]

  • Add the Glucose Dehydrogenase (GDH) and the Ketoreductase (KRED).

  • Initiate the reaction by adding the COBE substrate.

3. Reaction Monitoring:

  • Maintain the reaction at the desired temperature with stirring.

  • Monitor the pH and adjust as necessary with a suitable base (e.g., NaOH), especially if using GDH where gluconic acid is a byproduct.

  • Withdraw aliquots at regular intervals. Quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).

  • Analyze the organic phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and product e.e.

4. Workup and Analysis:

  • Once the reaction is complete, extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess (e.e.) of the product using a chiral column on a GC or HPLC system.

Workflow and Cofactor Regeneration

The following diagram illustrates the general experimental workflow and the enzymatic cascade for cofactor regeneration.

G cluster_workflow Experimental Workflow cluster_reaction Reaction Cycle prep Prepare Reagents (Buffer, Substrates, Enzymes) react Combine & Incubate (pH & Temp Control) prep->react monitor Monitor Progress (GC/HPLC) react->monitor workup Extract & Purify Product monitor->workup COBE COBE (Substrate) CHBE CHBE (Product) COBE->CHBE  KRED NADPH NADPH NADP NADP+ NADP->NADPH NADPH->NADP KRED KRED GDH GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone  GDH

Caption: Workflow for COBE reduction with a KRED/GDH cofactor regeneration system.

References

preventing racemization of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-4-Chloro-3-hydroxybutyronitrile during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most probable mechanism for the racemization of this compound is a base-catalyzed retro-Strecker reaction. In the presence of a base, the hydroxyl group can be deprotonated. This facilitates the elimination of a cyanide ion, forming an achiral chlorohydrin intermediate. The subsequent re-addition of the cyanide ion can occur from either face of the carbonyl group, leading to a racemic mixture.

Q2: Why is pH control so critical during the synthesis and work-up of this compound?

A2: As illustrated in the troubleshooting guide, pH is a paramount factor in preventing racemization. Basic conditions significantly accelerate the reversible retro-Strecker reaction, which is the primary pathway for the loss of enantiomeric purity. While strongly acidic conditions can also lead to degradation of the molecule, maintaining a slightly acidic to neutral pH is optimal for preserving both chemical stability and stereochemical integrity.

Q3: What are the recommended storage conditions for maintaining the enantiomeric purity of this compound?

A3: To minimize the risk of racemization and chemical degradation over time, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric bases like carbon dioxide.

Q4: Can the choice of solvent impact the stereochemical stability of this compound?

A4: Yes, the solvent can influence the rate of racemization. Protic solvents, especially in the presence of basic impurities, can facilitate the proton transfers involved in the retro-Strecker reaction. Aprotic solvents such as tetrahydrofuran (THF) and acetonitrile are generally preferred for reactions and storage to enhance stability.[2]

Q5: How can I accurately determine the enantiomeric purity of my this compound sample?

A5: The most reliable methods for determining the enantiomeric excess (ee) are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2][3] These techniques utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the handling and reaction of this compound that may lead to racemization.

Problem Potential Cause Recommended Solution
Loss of enantiomeric purity after synthesis and work-up. Basic pH during work-up: Aqueous work-up with basic solutions (e.g., sodium bicarbonate wash) can induce racemization.- Use a mildly acidic aqueous wash (e.g., dilute citric acid or ammonium chloride solution) to neutralize any residual base from the reaction. - Minimize the duration of any aqueous extraction steps.
High reaction temperature: Elevated temperatures can accelerate the rate of racemization, especially in the presence of catalytic amounts of base.- Conduct the reaction at the lowest effective temperature. - For the synthesis from epichlorohydrin and cyanide, a temperature range of 20-25°C is recommended.[4]
Gradual decrease in enantiomeric excess during storage. Improper storage conditions: Exposure to air, moisture, or basic residues in the storage container can lead to slow racemization over time.- Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] - Ensure the storage container is clean, dry, and free of any basic contaminants.
Racemization observed during a subsequent reaction. Use of basic reagents or catalysts: Many common organic reactions employ basic conditions that can cause racemization of the starting material or product.- If possible, select neutral or acidic reaction conditions. - If a base is necessary, consider using a sterically hindered, non-nucleophilic base and run the reaction at a low temperature for the shortest possible time.
Protic solvents: Solvents like methanol or ethanol can participate in proton transfer, facilitating the racemization mechanism.- Whenever feasible, use aprotic solvents such as THF, acetonitrile, or dichloromethane.[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile with Minimized Racemization

This protocol is adapted from a literature procedure for the synthesis of the (S)-enantiomer and highlights key steps for maintaining stereochemical integrity.[5]

  • Reaction Setup: To a reactor, add 75 L of water followed by (S)-epichlorohydrin (with a known high enantiomeric excess).

  • Reagent Addition: Under vigorous stirring, slowly and simultaneously add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid over 1 hour.

  • pH and Temperature Control: Crucially, maintain the pH of the reaction mixture between 7.9 and 8.0 throughout the addition. Control the temperature between 22-25°C for the duration of the reaction (approximately 50 minutes).[5]

  • Reaction Completion and Quenching: After the initial reaction period, continue stirring for an additional 10 hours.

  • Work-up: Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with ethyl acetate (20 L). Separate the organic layer.

  • Drying and Solvent Removal: Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter. Remove the ethyl acetate by evaporation under reduced pressure.

  • Purification: Distill the residue to obtain the final product.

  • Analysis: Determine the chemical and optical purity (enantiomeric excess) using GC and chiral GC, respectively.[5]

Protocol 2: General Handling and Reaction Quenching to Prevent Racemization
  • Inert Atmosphere: Whenever handling enantiomerically pure this compound, especially for extended periods or at elevated temperatures, use an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture and CO2.

  • Solvent Choice: For dissolving or reacting this compound, prioritize the use of dry, aprotic solvents.

  • Reaction Quenching: When quenching a reaction containing the chiral product, avoid pouring the reaction mixture directly into a basic aqueous solution. Instead, consider quenching with a mildly acidic solution (e.g., saturated aqueous ammonium chloride) or by adding the quenching solution to the reaction mixture at a low temperature.

  • Purification: During chromatographic purification, ensure that the stationary phase (e.g., silica gel) is neutral. If the crude product contains basic impurities, it may be beneficial to pre-treat it by filtering through a small plug of silica gel before loading onto the main column.

Visualizations

Racemization_Mechanism R_CHBN This compound Enolate Enolate Intermediate R_CHBN->Enolate + Base (e.g., OH-) Enolate->R_CHBN - Base Achiral Achiral Intermediate (Chlorohydrin Aldehyde) Enolate->Achiral - CN- Achiral->Enolate + CN- S_CHBN (S)-4-Chloro-3-hydroxybutyronitrile Achiral->S_CHBN + CN- (attack from opposite face) S_CHBN->Achiral - CN-

Caption: Base-catalyzed racemization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_storage Storage Start Start with (R)-Epichlorohydrin Reaction React with NaCN pH 7.9-8.0 T = 22-25°C Start->Reaction Workup Mildly Acidic Aqueous Work-up Reaction->Workup Purify Distillation or Chromatography (Neutral Conditions) Workup->Purify Analyze Chiral GC/HPLC for ee% Purify->Analyze Store 2-8°C Inert Atmosphere Analyze->Store

Caption: Workflow for preserving stereochemical integrity.

References

Technical Support Center: Halohydrin Dehalogenase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halohydrin dehalogenase (HHDH) reactions.

Frequently Asked Questions (FAQs)

1. What is the general reaction mechanism of halohydrin dehalogenases?

Halohydrin dehalogenases (HHDHs) are lyases that catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides.[1][2][3] This reaction proceeds via an intramolecular nucleophilic displacement of the halogen by the adjacent hydroxyl group. The catalytic triad in the active site, typically composed of serine, tyrosine, and arginine residues, facilitates this transformation.[1][2][3] The tyrosine acts as a catalytic base, abstracting a proton from the hydroxyl group, thereby increasing its nucleophilicity to attack the carbon bearing the halogen.[1][3][4] HHDHs can also catalyze the reverse reaction, the ring-opening of epoxides, by utilizing various nucleophiles such as azide, cyanide, or nitrite, leading to the formation of β-substituted alcohols.[1][5]

HHDH_Reaction_Mechanism cluster_dehalogenation Dehalogenation (Ring Closure) cluster_ring_opening Epoxide Ring Opening Halohydrin Vicinal Halohydrin Epoxide Epoxide + H⁺ + X⁻ Halohydrin->Epoxide HHDH (Intramolecular SN2) Epoxide_RO Epoxide Product β-substituted Alcohol Epoxide_RO->Product HHDH (Intermolecular SN2) Nucleophile Nucleophile (Nu⁻) Nucleophile->Epoxide_RO Low_Activity_Troubleshooting Start Low/No Activity Observed Check_Conditions Verify Reaction Conditions (pH, Temp, Buffer) Start->Check_Conditions Check_Enzyme Assess Enzyme Integrity & Concentration Start->Check_Enzyme Check_Substrate Evaluate Substrate Quality & Concentration Start->Check_Substrate Check_Inhibition Investigate Potential Inhibition Start->Check_Inhibition Solution_Conditions Optimize pH, Temperature, and Buffer Composition Check_Conditions->Solution_Conditions Suboptimal Solution_Enzyme Use Fresh Enzyme / Verify Concentration Check_Enzyme->Solution_Enzyme Degraded/Incorrect Solution_Substrate Use Pure Substrate / Optimize Concentration Check_Substrate->Solution_Substrate Impure/Suboptimal Solution_Inhibition Reduce Substrate/Product Concentration or Remove Inhibitor Check_Inhibition->Solution_Inhibition Inhibition Detected Enantioselectivity_Improvement Start Low Enantioselectivity (ee) Screen_Enzymes Screen Different HHDH Variants Start->Screen_Enzymes Optimize_Conditions Optimize Reaction Conditions (Temp, Co-solvent) Screen_Enzymes->Optimize_Conditions No suitable variant found High_ee Achieve High Enantioselectivity Screen_Enzymes->High_ee Suitable variant found Protein_Engineering Consider Protein Engineering Optimize_Conditions->Protein_Engineering Improvement insufficient Optimize_Conditions->High_ee Improvement sufficient Protein_Engineering->High_ee Successful mutant obtained

References

Technical Support Center: Byproduct Analysis in the Synthesis of L-Carnitine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of L-carnitine precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for L-carnitine synthesis?

A1: L-carnitine can be synthesized from various precursors through both biological and chemical routes. Common precursors include:

  • Achiral precursors: Crotonobetaine, γ-butyrobetaine, and 3-dehydrocarnitine.

  • Chiral precursors: (R)-(-)-3-chloro-1,2-propanediol, (S)-3-hydroxy-γ-butyrolactone, and (R)-3,4-epoxybutyric acid.

Q2: What is the most significant byproduct in the chemical synthesis of L-carnitine from racemic mixtures?

A2: In chemical syntheses that start from a racemic mixture, such as DL-carnitine, the primary byproduct is the unwanted enantiomer, D-carnitine.[1] Since only the L-isomer is biologically active, the presence of D-carnitine is a critical quality attribute to control.

Q3: Can γ-butyrobetaine be a byproduct in the synthesis of L-carnitine?

A3: Yes, in the biotransformation of crotonobetaine to L-carnitine by microorganisms like E. coli, γ-butyrobetaine can be formed as a byproduct.[2][3] This is due to the activity of crotonobetaine reductase.

Q4: What analytical techniques are recommended for byproduct analysis in L-carnitine precursor synthesis?

A4: Several analytical techniques are suitable for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, fluorescence, or mass spectrometry) is widely used.[4][5] For chiral separations to determine the enantiomeric purity (L-carnitine vs. D-carnitine), chiral HPLC or chiral Gas Chromatography (GC) are employed.[1][6] Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHP-LC-MS/MS) offers high sensitivity and specificity for quantitative analysis of L-carnitine and its precursors and byproducts.

Troubleshooting Guides

Scenario 1: Synthesis of L-carnitine from Crotonobetaine (Biotransformation)

Issue: Low yield of L-carnitine and significant formation of γ-butyrobetaine.

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Reaction Conditions Optimize pH, temperature, and substrate concentration. The molar yield of L-carnitine can be influenced by these parameters.[2]
Presence of Reductase Activity The formation of γ-butyrobetaine is catalyzed by crotonobetaine reductase.[2] Consider using a genetically modified microbial strain with reduced reductase activity.
Aerobic/Anaerobic Conditions The metabolic state of the microorganisms can affect byproduct formation. Experiment with both aerobic and anaerobic conditions during the biotransformation to find the optimal state for L-carnitine production.

Experimental Protocol: Monitoring Byproduct Formation using HPLC

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at different time points.

    • Centrifuge to remove microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase if necessary.

  • HPLC Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for more specific detection.

  • Quantification:

    • Prepare standard solutions of L-carnitine, crotonobetaine, and γ-butyrobetaine of known concentrations.

    • Generate a calibration curve for each compound.

    • Calculate the concentration of each component in the reaction samples based on their peak areas.

Scenario 2: Chiral Synthesis from (S)-3-hydroxy-γ-butyrolactone

Issue: Presence of impurities and low enantiomeric excess of L-carnitine.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure the complete conversion of the starting material. Adjust reaction time and temperature as needed.
Side Reactions The formation of byproducts can occur due to side reactions. Analyze the reaction mixture by LC-MS to identify unknown impurities and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation.
Racemization The chiral center can be susceptible to racemization under harsh reaction conditions. Use mild reaction conditions and consider using a chiral catalyst to maintain the stereochemical integrity.

Experimental Protocol: Chiral GC Analysis for Enantiomeric Purity

  • Derivatization:

    • A derivatization step is often necessary to make L-carnitine volatile for GC analysis. A common method involves conversion to a volatile ester.

  • GC Conditions:

    • Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature gradient to achieve baseline separation of the L- and D-carnitine enantiomers.

    • Detector: Flame Ionization Detector (FID).

  • Analysis:

    • Inject the derivatized sample.

    • Determine the peak areas for the L- and D-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of L - Area of D) / (Area of L + Area of D) ] x 100.

Quantitative Data Summary

The following tables summarize some of the quantitative data found in the literature regarding byproduct formation and reaction yields.

Table 1: Molar Yield of L-carnitine from Crotonobetaine Biotransformation

Microbial StrainConditionL-carnitine Molar Yield (%)Reference
Proteus sp. / E. coliVaries50 - 65[2]

Table 2: Control of D-carnitine Impurity in Synthesis from S-epichlorohydrin

Parameter ControlledControl RangeResulting L-carnitine PurityResulting D-carnitine ContentReference
Laevoisomer of S-epichlorohydrin0% - 12% W/W> 97%< 2%[7]
Specific rotation of intermediate-26.0° to -29.4°> 97%< 2%[7]

Visualizations

experimental_workflow cluster_synthesis L-Carnitine Precursor Synthesis cluster_analysis Byproduct Analysis start Starting Material (e.g., Crotonobetaine) reaction Chemical or Biological Transformation start->reaction Reagents/ Catalyst product Crude Product Mixture reaction->product sampling Reaction Sampling product->sampling prep Sample Preparation (Filtration, Dilution) sampling->prep analytical Analytical Method (HPLC, GC, LC-MS/MS) prep->analytical data Data Analysis (Quantification, Identification) analytical->data data->reaction Optimization

Caption: Experimental workflow for byproduct analysis in L-carnitine precursor synthesis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions issue Issue Detected: Low Yield or High Impurity analyze Analyze Byproducts (LC-MS, GC-MS) issue->analyze review_params Review Reaction Parameters (Temp, pH, Time) issue->review_params check_sm Check Starting Material Purity issue->check_sm optimize Optimize Reaction Conditions analyze->optimize review_params->optimize purify_sm Purify Starting Material check_sm->purify_sm modify Modify Synthetic Route optimize->modify If optimization fails

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Managing Impurities in (R)-4-Chloro-3-hydroxybutyronitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial production of (R)-4-Chloro-3-hydroxybutyronitrile (R-CHBN).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method is the nucleophilic ring-opening of (R)-epichlorohydrin with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically carried out in a mixed solvent system (e.g., water and alcohol) under weakly basic conditions.[1]

Q2: Why is controlling the chirality of 4-Chloro-3-hydroxybutyronitrile so critical?

A2: The biological activity of many pharmaceuticals is dependent on a specific stereochemistry. This compound is a key chiral building block for synthesizing compounds like L-carnitine and its derivatives.[1] Using the incorrect enantiomer ((S)-CHBN) or a racemic mixture can lead to inactive products or drugs with undesirable side effects. The (S)-enantiomer, for instance, is a precursor for statin side chains, a completely different class of drugs.

Q3: What are the primary analytical methods for assessing the purity of (R)-CHBN?

A3: The primary methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often with a Flame Ionization Detector (FID), is used to determine overall chemical purity. Chiral GC or chiral HPLC, which employ a chiral stationary phase, are essential for determining the enantiomeric excess (ee), ensuring the correct stereoisomer is dominant.[2][3]

Q4: What is the general purification strategy for crude (R)-CHBN?

A4: The most common purification method on an industrial scale is vacuum distillation. This technique is effective at separating the desired (R)-CHBN product from lower-boiling unreacted starting materials and higher-boiling byproducts.[1][2] Following distillation, the product is typically extracted with an organic solvent like ether.

Troubleshooting Guide

This guide addresses specific impurities that may be encountered during the synthesis of (R)-CHBN.

Issue 1: High Levels of Unreacted (R)-Epichlorohydrin Detected in Crude Product
  • Question: My post-reaction analysis (GC) shows a significant peak corresponding to (R)-epichlorohydrin. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Incorrect Stoichiometry. Insufficient cyanide source relative to the epichlorohydrin will result in unreacted starting material.

    • Troubleshooting: Ensure the molar ratio of cyanide to epichlorohydrin is appropriate. A slight excess of the cyanide source is often used. Review your calculations and raw material dispensing protocols.

    • Potential Cause 2: Inefficient Reaction Conditions. Low reaction temperature or insufficient reaction time can lead to an incomplete reaction.

    • Troubleshooting: Verify that the reaction temperature is maintained within the optimal range (typically 20-25°C).[1] Consider extending the reaction time and monitoring the consumption of epichlorohydrin by in-process GC analysis.

Issue 2: Presence of an Unexpected Isomer - 3-Chloro-4-hydroxybutyronitrile
  • Question: I've identified 3-chloro-4-hydroxybutyronitrile as a significant impurity. How is this formed and how can it be avoided?

  • Answer:

    • Formation Pathway: This constitutional isomer forms when the cyanide nucleophile attacks the C1 carbon of the epichlorohydrin ring instead of the C2 carbon. This alternative ring-opening is more likely to occur if the reaction conditions are not optimal.

    • Troubleshooting:

      • pH Control: Maintain the reaction pH strictly within the weakly basic range of 8.0-10.0.[1] Deviations outside this range can alter the regioselectivity of the cyanide attack.

      • Catalyst Choice: The choice of base or phase-transfer catalyst can influence the reaction's selectivity. Ensure you are using the catalyst specified in your process.

Issue 3: Formation of Dinitrile (3-Hydroxyglutaronitrile) and Diol (3,4-Dihydroxybutyronitrile) Impurities
  • Question: My product is contaminated with 3-hydroxyglutaronitrile and/or 3,4-dihydroxybutyronitrile. What causes these and how can I prevent them?

  • Answer:

    • Formation Pathways:

      • 3-Hydroxyglutaronitrile: This dinitrile impurity is formed when a second cyanide ion displaces the chloride atom of the desired R-CHBN product via nucleophilic substitution. This is favored by an excessive concentration of cyanide.

      • 3,4-Dihydroxybutyronitrile: This diol impurity results from the hydrolysis of the epoxide ring of epichlorohydrin, which is catalyzed by acidic conditions.

    • Troubleshooting and Control:

      • Strict pH Control: This is the most critical parameter. An acidic pH will promote diol formation. A pH that is too high or a large excess of cyanide can favor the formation of the dinitrile. The optimal pH range is generally between 8.0 and 10.0.[1]

      • Stoichiometry: Avoid using a large excess of the cyanide reagent to minimize the formation of 3-hydroxyglutaronitrile.

      • Temperature Management: Keep the reaction temperature controlled, as excessive heat can accelerate side reactions.

Table 1: Impact of Reaction pH on Impurity Formation

pH RangePredominant Impurity FormedRecommended Action
< 7.03,4-DihydroxybutyronitrileIncrease pH to the 8.0-10.0 range.
8.0 - 10.0Optimal for (R)-CHBN formationMaintain pH in this range for highest yield and purity.
> 10.5Increased risk of 3-HydroxyglutaronitrileReduce pH and avoid excess cyanide.
Issue 4: Product Contains Hydrolysis Impurities (Amide or Carboxylic Acid)
  • Question: My final product shows contamination with 4-chloro-3-hydroxybutyramide or 4-chloro-3-hydroxybutanoic acid. How can I prevent this?

  • Answer:

    • Formation Pathway: The nitrile group (-CN) of the CHBN product can be hydrolyzed to an amide (-CONH₂) and further to a carboxylic acid (-COOH). This is typically promoted by strongly acidic or basic conditions, especially during workup or purification steps involving water and heat.

    • Troubleshooting:

      • Neutralize Post-Reaction: Before any distillation or concentration steps, ensure the reaction mixture is neutralized to a pH of around 7.

      • Minimize Water and Heat: Use anhydrous drying agents (e.g., magnesium sulfate) before distillation and use the lowest feasible temperature and pressure during vacuum distillation to minimize thermal decomposition and hydrolysis.

Impurity Formation and Control Workflow

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Formation Pathways cluster_control Control & Analysis A (R)-Epichlorohydrin + Cyanide Source B Reaction Vessel pH, Temp, Stoichiometry A->B Reactants C Crude (R)-CHBN B->C Reaction I1 Excess Cyanide B->I1 I2 Low pH (<7) B->I2 I3 High pH (>10.5) B->I3 I4 Acidic/Basic Workup C->I4 D In-Process Control (IPC) GC / HPLC Analysis C->D Imp1 3-Hydroxyglutaronitrile (Dinitrile) I1->Imp1 Imp2 3,4-Dihydroxybutyronitrile (Diol) I2->Imp2 I3->Imp1 Imp3 Hydrolysis Products (Amide, Acid) I4->Imp3 D->B Process Adjustment E Purification (Vacuum Distillation) D->E Meets Specification F Pure (R)-CHBN E->F

Caption: Workflow for (R)-CHBN production, impurity formation, and control points.

Experimental Protocols

Protocol 1: GC Method for Purity Assay and Impurity Detection

This method is suitable for determining the chemical purity of (R)-CHBN and detecting key volatile impurities like unreacted (R)-epichlorohydrin.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • Injection Volume: 1.0 µL.

  • Sample Preparation: Dilute the sample (approx. 10 mg) in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Expected Retention Times (Approximate):

    • (R)-Epichlorohydrin: ~4-5 min

    • This compound: ~10-12 min

Table 2: Typical GC Purity Results from Synthesis Patents

Patent ReferenceReported Purity of Crude Product (HPLC/GC)Reported Purity of Final Product (HPLC/GC)
CN1919835A94.2 - 95.2%98.2 - 99.1%
JPS63316758ANot specifiedHigh Purity (Yield 78.4%)
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of 4-Chloro-3-hydroxybutyronitrile to determine the enantiomeric excess (ee).

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Astec CYCLOBOND I 2000).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample (approx. 1 mg) in 1 mL of the mobile phase.

  • Analysis: The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

Troubleshooting Logic Diagram

G Start Analyze Crude Product (GC/HPLC) CheckPurity Is Purity > 98% and ee > 99%? Start->CheckPurity Proceed Proceed to Purification CheckPurity->Proceed Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No IsSM Unreacted Epichlorohydrin? IdentifyImpurity->IsSM IsDiol Diol or Isomer Impurity? IdentifyImpurity->IsDiol IsDinitrile Dinitrile or Hydrolysis Impurity? IdentifyImpurity->IsDinitrile FixSM Action: - Check Stoichiometry - Increase Reaction Time/Temp IsSM->FixSM Yes FixpH Action: - Verify pH is 8.0-10.0 - Check Reagent Addition Rate IsDiol->FixpH Yes FixWorkup Action: - Check Cyanide Stoichiometry - Neutralize Before Distillation IsDinitrile->FixWorkup Yes ReRun Adjust Process & Re-run FixSM->ReRun FixpH->ReRun FixWorkup->ReRun

Caption: Decision tree for troubleshooting common impurities in (R)-CHBN synthesis.

References

Validation & Comparative

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Excess Analysis of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the precise determination of enantiomeric excess (ee) is a critical quality control parameter. (R)-4-Chloro-3-hydroxybutyronitrile, a key chiral building block, is no exception. Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound: chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), with a look at Nuclear Magnetic Resonance (NMR) spectroscopy as a viable alternative.

At a Glance: Comparing Analytical Techniques

The selection of an analytical method for determining the enantiomeric excess of this compound hinges on several factors, including available instrumentation, sample throughput requirements, and the specific sample matrix. The following table summarizes the key performance characteristics of the most common techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility Not required.Required. Derivatization may be necessary to increase volatility.Not critical.
Derivatization Generally not required for direct analysis.May be required to improve volatility and thermal stability.Not required, but a chiral solvating agent is added to the sample.
Sensitivity High (UV or other detectors).Very high (FID or MS detectors).Lower compared to chromatographic methods.
Throughput Moderate to high.High.Low to moderate.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral column and FID or MS detector.High-field NMR spectrometer.
Key Advantage Broad applicability to a wide range of compounds without derivatization.High resolution and sensitivity.Provides structural information and can be non-destructive.
Potential Limitation Method development can be time-consuming.Limited to volatile and thermally stable compounds.Requires higher sample concentrations and expensive instrumentation.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a polar molecule like 4-Chloro-3-hydroxybutyronitrile, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.

Recommended Experimental Protocol (Based on analogous compounds):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase:

    • Option 1 (Polysaccharide-based): Chiralpak® AD-H, 250 x 4.6 mm, 5 µm. These columns, based on amylose derivatives, are known for their broad selectivity.

    • Option 2 (Macrocyclic Glycopeptide-based): Astec® CHIROBIOTIC® V, 250 x 4.6 mm, 5 µm. These columns are particularly effective for polar and ionizable compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase on appropriate columns, a mixture of water and acetonitrile with a buffer could be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Expected Performance: Baseline separation of the (R)- and (S)-enantiomers is expected. Retention times will vary depending on the specific column and mobile phase composition but are typically in the range of 5-20 minutes.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The separation mechanism is similar to chiral HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin-based CSPs are commonly employed for the separation of chiral alcohols and related compounds.

Recommended Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as a Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: The sample can be injected directly if sufficiently volatile, or after derivatization to improve volatility and peak shape. A common derivatization for hydroxyl groups is acylation.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Expected Performance: Chiral GC can provide high-resolution separation of the enantiomers, often with sharper peaks than HPLC. Research has shown that chiral GC can achieve results of over 99% ee for (S)-4-chloro-3-hydroxybutyronitrile.[1]

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a distinct method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for each enantiomer in the NMR spectrum.

Recommended Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: A suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube containing the analyte.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).

  • Sample Preparation: A solution of the analyte is prepared in the deuterated solvent, and the CSA is added in a molar excess.

  • Data Analysis: The enantiomeric excess is determined by integrating the distinct signals corresponding to each enantiomer.

Expected Performance: This method can provide accurate ee values without the need for chromatographic separation. However, it is generally less sensitive than chromatographic techniques and may require more concentrated samples. The chemical shift differences between the diastereomeric complexes can sometimes be small, requiring a high-field instrument for accurate quantification.

Visualizing the Workflow

To better understand the process of chiral HPLC analysis, the following diagram illustrates the typical workflow from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Report Reported ee (%) Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral HPLC and chiral GC stand out as the most common and robust methods, offering high resolution and sensitivity. The choice between them will often depend on the volatility of the analyte and the available instrumentation. While chiral HPLC offers the advantage of direct analysis without derivatization for this polar compound, chiral GC can provide excellent separation efficiency. NMR spectroscopy with chiral solvating agents presents a valuable orthogonal technique, particularly useful for structural confirmation, though with lower sensitivity. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to ensure the stereochemical integrity of this vital chiral intermediate.

References

A Comparative Guide to Catalysts for Asymmetric Reduction: CBS vs. Noyori-Type Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide offers an objective comparison of two of the most powerful and widely utilized catalyst systems for this transformation: the organocatalytic Corey-Bakshi-Shibata (CBS) catalysts and the transition-metal-based Noyori-type catalysts.

At a Glance: CBS vs. Noyori-Type Catalysts

FeatureCorey-Bakshi-Shibata (CBS) CatalystsNoyori-Type Catalysts
Catalyst Type Chiral Oxazaborolidine (Organocatalyst)Chiral Ruthenium-Diphosphine-Diamine Complexes
Reductant Borane (BH₃) or its complexes (e.g., BH₃·THF, BMS)Molecular Hydrogen (H₂) or Transfer Hydrogenation
Key Chiral Ligand Derived from chiral amino alcohols (e.g., (S)-prolinol)Chiral diphosphines (e.g., BINAP) and diamines
Typical Substrates Aromatic, aliphatic, and α,β-unsaturated ketonesAromatic, heteroaromatic, and functionalized ketones
Advantages - Metal-free - Predictable stereochemistry - Mild reaction conditions - Commercially available catalysts and precursors- High turnover numbers (TON) and frequencies (TOF) - Excellent enantioselectivity for a broad substrate scope - Operates under neutral to basic conditions
Limitations - Stoichiometric use of borane reductants - Sensitivity to moisture- Use of a precious metal (Ruthenium) - Requires high-pressure hydrogen gas for hydrogenation

Performance Comparison: Asymmetric Reduction of Prochiral Ketones

The following table summarizes the performance of representative CBS and Noyori-type catalysts in the asymmetric reduction of acetophenone and its derivatives. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

SubstrateCatalyst SystemYield (%)ee (%)Reference
Acetophenone (S)-Me-CBS + BH₃·THF>95>95[1][2]
RuCl₂[(S)-BINAP][(S,S)-DPEN] + H₂Quantitative82[3]
p-Chloroacetophenone (S)-Me-CBS + BH₃·THFHigh>95[1]
Ru-BINAP/Diamine + H₂HighHigh[4]
p-Methoxyacetophenone (S)-Me-CBS + BH₃·THFHigh>95[1]
Ru-TsDPEN (Transfer Hydrogenation)>9572[5]
o-Methylacetophenone (S)-Me-CBS + BH₃·THFHigh>95[1]
Ru-BINAP/Diamine + H₂HighHigh[4]
Aliphatic Ketone (e.g., 2-octanone) (S)-Me-CBS + BH₃·THFGood~90[1]
Ru-BINAP/Diamine + H₂HighHigh[4]

Experimental Protocols

General Procedure for CBS-Catalyzed Asymmetric Reduction of Acetophenone

This protocol is based on the in-situ generation of the oxazaborolidine catalyst.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 5 mol%).

  • Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.

  • Slowly add 1.0 M borane-THF solution (0.6 mmol) dropwise.

  • Stir the mixture at room temperature for 1 hour to form the CBS catalyst in situ.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • In a separate flask, prepare a solution of acetophenone (2.0 mmol) in anhydrous THF (2.0 mL).

  • Add the acetophenone solution to the catalyst mixture dropwise over 30 minutes.

  • Slowly add an additional portion of 1.0 M borane-THF solution (0.6 mmol).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M HCl to dissolve the boron-containing byproducts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-1-phenylethanol by column chromatography or distillation.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

General Procedure for Noyori-Type Asymmetric Hydrogenation of Acetophenone

This protocol is a general representation of a Noyori-type asymmetric hydrogenation.

Materials:

  • RuCl₂[(S)-BINAP][(S,S)-DPEN] (or a similar pre-catalyst)

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the Ru-catalyst (e.g., 0.001 mol%).

  • Add anhydrous isopropanol.

  • Add acetophenone (1.0 equivalent).

  • Add a solution of potassium tert-butoxide in isopropanol (e.g., 1.5 equivalents relative to the catalyst).

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-1-phenylethanol by column chromatography or distillation.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Mechanistic Pathways and Experimental Workflows

Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle

The CBS reduction proceeds through a well-defined catalytic cycle involving the coordination of borane and the ketone to the chiral oxazaborolidine catalyst.

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle cluster_workup Workup catalyst Chiral Oxazaborolidine (CBS Catalyst) activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + BH₃ ketone_complex Ketone-Catalyst-Borane Complex activated_catalyst->ketone_complex + Ketone (R-CO-R') product_complex Alkoxyborane Complex ketone_complex->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst Release of Product Precursor product_precursor Alkoxyborane final_product Chiral Alcohol product_precursor->final_product Hydrolysis (e.g., H₃O⁺)

Caption: Catalytic cycle of the CBS reduction.

Noyori-Type Asymmetric Hydrogenation Catalytic Cycle

The Noyori-type catalysts operate through a metal-ligand bifunctional mechanism, where both the ruthenium center and the diamine ligand play active roles in the hydrogen activation and transfer.

Noyori_Catalytic_Cycle cluster_main Noyori Asymmetric Hydrogenation Cycle precatalyst RuCl₂(diphosphine)(diamine) (Pre-catalyst) active_catalyst [RuH(diphosphine)(diamine)]⁺ (Active Catalyst) precatalyst->active_catalyst + H₂, Base substrate_complex Outer-Sphere Substrate Complex active_catalyst->substrate_complex + Ketone (R-CO-R') product_complex Product-Catalyst Complex substrate_complex->product_complex Hydride and Proton Transfer (Concerted) product_complex->active_catalyst Release of Chiral Alcohol Experimental_Workflow start Start: Prochiral Ketone reaction_setup Reaction Setup (Catalyst, Solvent, Reductant) start->reaction_setup reaction Asymmetric Reduction (CBS or Noyori) reaction_setup->reaction workup Reaction Quench and Workup reaction->workup purification Purification (Chromatography/Distillation) workup->purification analysis Analysis purification->analysis yield Determine Yield analysis->yield ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) analysis->ee_determination end End: Chiral Alcohol yield->end ee_determination->end

References

A Comparative Guide to the Spectroscopic Confirmation of (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to confirm the chemical structure and stereochemistry of (R)-4-Chloro-3-hydroxybutyronitrile. This chiral building block is a critical intermediate in the synthesis of various pharmaceuticals, including L-carnitine.[1] Accurate structural elucidation is paramount to ensure the desired stereospecificity and biological activity of the final therapeutic agents.[1]

Herein, we compare the expected and observed spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a comparative analysis with a structurally related alternative are provided to offer a complete framework for its characterization.

Logical Workflow for Structural Elucidation

The structural confirmation of this compound is a multi-step process that integrates data from several spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of the molecule's constitution and configuration.

G cluster_0 Start cluster_1 Spectroscopic Analysis cluster_2 Stereochemical Confirmation cluster_3 Conclusion Sample Sample of this compound IR_Prep IR Sample Prep NMR_Prep NMR Sample Prep MS_Prep MS Sample Prep Polarimetry Optical Rotation Measurement IR_Acq IR Data Acquisition IR_Prep->IR_Acq IR_Analysis IR Data Analysis IR_Acq->IR_Analysis IR_Result Functional Groups: -OH, -C≡N, -C-Cl IR_Analysis->IR_Result Confirmation Final Structure Confirmed IR_Result->Confirmation NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Analysis NMR Data Analysis (1H, 13C) NMR_Acq->NMR_Analysis NMR_Result Atomic Connectivity & Proton Environment NMR_Analysis->NMR_Result NMR_Result->Confirmation MS_Acq MS Data Acquisition MS_Prep->MS_Acq MS_Analysis MS Data Analysis MS_Acq->MS_Analysis MS_Result Molecular Weight & Formula MS_Analysis->MS_Result MS_Result->Confirmation Polarimetry_Result Confirmation of (R)-enantiomer Polarimetry->Polarimetry_Result Polarimetry_Result->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and nitrile moieties.

Table 1: IR Spectroscopy Data for this compound

Observed Frequency (cm⁻¹)Expected Range (cm⁻¹)Vibration TypeSignificance Confirmed
~3400 (broad)3500-3200O-H stretchPresence of hydroxyl group[1]
~2250 (sharp, medium)2260-2220C≡N stretch (nitrile)Presence of nitrile group[1][2]
~750850-550C-Cl stretchPresence of alkyl chloride
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

  • Sample Application: Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum confirms the number of non-equivalent protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling patterns.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

Assignment (Proton)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂-CN~2.70Doublet (d)~6.02H
-OH~3.20 - 3.45Broad Singlet (br s)-1H
-CH₂-Cl~3.62Doublet (d)~5.42H
-CH(OH)-~4.0 - 4.30Multiplet (m)-1H
Note: Predicted values are based on literature data for the compound and general chemical shift principles.[3][4] The hydroxyl proton signal can vary in position and may exchange with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

Assignment (Carbon)Predicted δ (ppm)Significance
-C H₂-CN~25Aliphatic carbon adjacent to nitrile[5][6]
-C H₂-Cl~50Carbon bearing the chlorine atom[3][7]
-C H(OH)-~65Carbon bearing the hydroxyl group[3][7]
-C N~117Nitrile carbon[5]
Note: The spectrum is expected to show four distinct signals, confirming the four unique carbon atoms in the structure.[1]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set for spectral width, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the ¹H spectrum. Due to the low natural abundance of ¹³C, a greater number of scans are required for the ¹³C spectrum, often acquired using proton-decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS) Analysis

MS provides the molecular weight and elemental formula of the compound. The fragmentation pattern can offer additional structural confirmation.

Table 4: Mass Spectrometry Data for this compound

ParameterExpected ValueSignificance
Molecular FormulaC₄H₆ClNODefines the elemental composition.[8]
Molecular Weight119.55 g/mol Average molecular mass.[8]
Molecular Ion [M]⁺m/z ≈ 119/121 (approx. 3:1 ratio)Confirms molecular weight. The isotopic pattern is characteristic of one chlorine atom.
Key Fragmentm/z = 84 ([M-Cl]⁺)Loss of the chlorine atom is a common fragmentation pathway.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: As a polar compound, this compound is well-suited for LC-MS. Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol/water.

  • Chromatography: Inject the sample into an LC system, typically with a reverse-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to elute the compound.

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Confirmation of Stereochemistry

While standard spectroscopic techniques confirm the molecular structure, they do not differentiate between enantiomers. The specific (R)-configuration is confirmed by measuring the optical rotation of a pure sample.

  • Expected Optical Rotation for (R)-enantiomer: [α]²⁰/D = +12 to +14° (neat).[8]

  • Comparison with (S)-enantiomer: The (S)-enantiomer exhibits an optical rotation of equal magnitude but opposite direction, [α]²⁰/D = -12.0 to -14.0° (neat).[9]

Comparative Analysis with an Alternative Structure

To highlight the significance of the signals corresponding to the hydroxyl group, the spectroscopic data for this compound can be compared to that of 4-Chlorobutyronitrile, which lacks the stereocenter and the -OH group.

Table 5: Comparative Spectroscopic Data

TechniqueFeatureThis compound4-ChlorobutyronitrileKey Difference
IR O-H Stretch (cm⁻¹)~3400 (broad)[1]Absent[10]Confirms the presence of the hydroxyl group.
¹H NMR Signals for -CH(OH)- and -OHPresent (~4.1 ppm and ~3.3 ppm)[3]AbsentConfirms the hydroxyl group and its position at C3.
¹³C NMR Signal for -CH(OH)-Present (~65 ppm)[3][7]AbsentConfirms the hydroxylated carbon.
MS Molecular Ion [M]⁺ (m/z)119 / 121[8]103 / 105[11]The 16-unit mass difference corresponds to the presence of an oxygen atom.
Chirality Optical Rotation+12 to +14°[8]InactiveConfirms the presence of a single enantiomer.

Conclusion

The collective data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provide a cohesive and unambiguous confirmation of the structure of 4-Chloro-3-hydroxybutyronitrile. The IR spectrum verifies the presence of the key hydroxyl and nitrile functional groups. NMR spectroscopy elucidates the precise atomic connectivity and proton environments. Mass spectrometry confirms the molecular weight and elemental formula. Finally, polarimetry is essential to verify the specific (R)-stereochemistry, distinguishing it from its (S)-enantiomer. This rigorous, multi-technique approach is fundamental for quality control and ensuring the chemical integrity of this vital pharmaceutical intermediate.

References

A Comparative Guide to Assessing the Purity of Commercial (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). (R)-4-Chloro-3-hydroxybutyronitrile is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably L-carnitine and its derivatives. This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of commercial this compound, complete with experimental protocols and a discussion of potential impurities and alternative synthetic precursors.

Data Presentation: Purity and Impurity Profile

The purity of commercial this compound is typically assessed using a combination of Gas Chromatography (GC) for chemical purity and Chiral GC or Chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric excess (ee). Below is a summary of typical purity specifications and potential impurities.

ParameterTypical SpecificationAnalytical MethodPotential Impurities
Chemical Purity ≥96%[1]Gas Chromatography (GC-FID)Epichlorohydrin (starting material), Cyanide salts (starting material), 3-Hydroxyglutaronitrile (side-product)[2]
Enantiomeric Excess (ee) ≥98%Chiral GC or Chiral HPLC(S)-4-Chloro-3-hydroxybutyronitrile
Water Content Varies by supplierKarl Fischer TitrationWater
Appearance Colorless to pale yellow liquidVisual Inspection

Experimental Protocols

Accurate and reproducible analytical data are crucial for quality control. Below are detailed protocols for the key analytical techniques used to assess the purity of this compound.

Gas Chromatography (GC) for Chemical Purity

This method is suitable for determining the overall chemical purity and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Equity-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% diphenyl/95% dimethyl polysiloxane column.[3]

  • Carrier Gas: Helium at a constant flow rate of 2.1 mL/min.[3]

  • Injector Temperature: 200 °C.[3]

  • Detector Temperature: 280 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 170 °C.

    • Hold at 170°C for 2 minutes.[3]

  • Injection Volume: 1 µL.

  • Diluent: Dichloromethane.

  • Sample Preparation: Prepare a solution of this compound in the diluent at a concentration of approximately 20 µL/mL.

  • Data Analysis: The percentage purity is calculated by the area normalization method, assuming all components have a similar response factor.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

This method is employed to separate and quantify the (R)- and (S)-enantiomers, thus determining the enantiomeric excess.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include Chiralcel OD-H or Chiralpak AD columns.

  • Mobile Phase: A mixture of n-hexane and 2-propanol is a common starting point for normal-phase chiral separations. A typical starting ratio is 90:10 (v/v). For basic compounds, the addition of 0.1% (v/v) diethylamine to the mobile phase can improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection Wavelength: As the analyte lacks a strong chromophore, detection at a low wavelength, such as 210 nm, is often necessary.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.

  • Data Analysis: The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte.[5][6][7][8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl3, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • 1H NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5-7 times the longest T1 relaxation time of the protons of interest).

    • A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Commercial this compound Dilution Dilute with Dichloromethane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

GC-FID Workflow for Chemical Purity Assessment.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Racemic Racemic Standard Dissolve_Racemic Dissolve in Mobile Phase Racemic->Dissolve_Racemic Sample Commercial Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject_Racemic Inject Racemic Standard Dissolve_Racemic->Inject_Racemic Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Separation Enantiomeric Separation Inject_Racemic->Separation Inject_Sample->Separation Detection UV Detection (210 nm) Separation->Detection Identify_Peaks Identify (R) and (S) Peaks Detection->Identify_Peaks Integrate_Areas Integrate Peak Areas Identify_Peaks->Integrate_Areas Calculate_ee Calculate Enantiomeric Excess Integrate_Areas->Calculate_ee

Chiral HPLC Workflow for Enantiomeric Excess Determination.

Comparison with Alternatives

While this compound is a widely used precursor for L-carnitine, other synthetic routes exist. A notable alternative is the use of (S)-3-hydroxy-γ-butyrolactone.[9]

FeatureThis compound Route(S)-3-hydroxy-γ-butyrolactone Route
Starting Material (R)-Epichlorohydrin(S)-3-hydroxy-γ-butyrolactone (often from fermentation)
Key Transformation Nucleophilic opening of epoxide with cyanideRing opening and functional group manipulation
Chiral Purity of Precursor Dependent on the enantiomeric purity of the starting epichlorohydrin.Typically high due to biological synthesis.
Overall Yield Generally good.Can be variable depending on the specific synthetic steps.
Reagents Use of highly toxic cyanide salts.[10]Avoids the use of cyanide.
Impurity Profile Potential for residual cyanide and epichlorohydrin.Different set of potential impurities related to the specific reagents used.

The choice of synthetic route often depends on factors such as cost, availability of starting materials, scale of production, and environmental considerations regarding the use of toxic reagents.

Conclusion

The purity assessment of commercial this compound is a critical step in ensuring the quality of downstream pharmaceutical products. A combination of GC for chemical purity and chiral HPLC or GC for enantiomeric excess provides a comprehensive evaluation. For absolute purity determination, qNMR offers a powerful and direct method. Researchers and drug development professionals should carefully consider the potential impurities arising from the synthetic route and select the most appropriate analytical methods for their specific needs. When choosing a synthetic precursor for L-carnitine, a thorough evaluation of the advantages and disadvantages of each route, including the impurity profiles and reagent toxicity, is essential for a robust and safe manufacturing process.

References

biological activity of (R)-4-amino-3-hydroxybutyric acid synthesized from (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (R)-4-amino-3-hydroxybutyric acid (GABOB), synthesized from (R)-4-Chloro-3-hydroxybutyronitrile, with key alternatives in the field of GABAergic modulation. The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction

(R)-4-amino-3-hydroxybutyric acid, also known as (R)-GABOB, is a naturally occurring gamma-aminobutyric acid (GABA) analogue with demonstrated anticonvulsant properties.[1][2] Its synthesis from this compound offers a specific enantioselective route to this bioactive molecule. This guide will delve into the biological activities of (R)-GABOB and compare it with other prominent GABAergic modulators, including baclofen, phenibut, and pregabalin.

Synthesis Overview

The synthesis of (R)-4-amino-3-hydroxybutyric acid from this compound is a notable method for producing the enantiomerically pure compound. A patented method describes reacting epichlorohydrin with a cyanide to produce this compound, which can then be converted to (R)-4-amino-3-hydroxybutyric acid by reacting it with ammonia followed by acid hydrolysis.[3]

Mechanism of Action and Biological Activity of (R)-GABOB

(R)-GABOB exerts its biological effects primarily through its interaction with GABA receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1] It displays stereoselectivity in its actions. (R)-GABOB is a moderate-potency agonist of the GABAB receptor.[1] It also demonstrates activity at GABAA and GABAC receptors.[4][5] Specifically, it binds to GABAA and GABAB receptors with IC50 values of 1 µM and 0.35 µM, respectively, and acts as a GABAC receptor agonist with an EC50 of 19 µM.[4] Furthermore, (R)-GABOB has been shown to inhibit GABA uptake in rat brain synaptosomes with an IC50 of 67 µM.[4] Its ability to cross the blood-brain barrier contributes to its inhibitory effects on the central nervous system.[1]

Comparative Analysis with Alternative GABAergic Modulators

The following section compares the biological activity of (R)-GABOB with that of baclofen, phenibut, and pregabalin, which are also used to modulate the GABAergic system.

(R)-GABOB vs. Baclofen

Baclofen, a close structural analogue of GABOB, is a potent and selective GABAB receptor agonist.[6][7] It is clinically used as a muscle relaxant and antispastic agent.[6] Comparatively, (R)-GABOB is also a GABAB agonist, though considered to be of moderate potency. While both compounds target the GABAB receptor, baclofen is reported to have a significantly higher affinity for this receptor, approximately 100-fold more potent than phenibut, a related compound.[6]

(R)-GABOB vs. Phenibut

Phenibut (β-phenyl-GABA) is another GABA analogue that acts as a full agonist at the GABAB receptor, similar to baclofen.[8][9][10] It has a much lower affinity for the GABAB receptor than baclofen.[8] The (R)-enantiomer of phenibut is the more active form at the GABAB receptor.[8] Unlike GABOB, phenibut also binds to and blocks α2δ subunit-containing voltage-gated calcium channels (VDCCs), a mechanism it shares with gabapentin and pregabalin.[8]

(R)-GABOB vs. Pregabalin

Pregabalin, along with gabapentin, represents a different class of GABA analogues. While structurally similar to GABA, pregabalin does not bind to GABA receptors (GABAA or GABAB).[11][12] Instead, its primary mechanism of action is the binding to the α2δ subunit of voltage-gated calcium channels.[13][14][15] This action reduces the release of excitatory neurotransmitters. Therefore, the mechanism of (R)-GABOB, a direct GABA receptor agonist, is fundamentally different from that of pregabalin.

Data Presentation: Comparative Biological Activity

CompoundPrimary Target(s)Receptor Affinity/PotencyKey Biological Effects
(R)-4-amino-3-hydroxybutyric acid (GABOB) GABAB Receptor (Agonist), GABAA Receptor, GABAC Receptor (Agonist)GABAA IC50 = 1 µM[4], GABAB IC50 = 0.35 µM[4], GABAC EC50 = 19 µM[4]Anticonvulsant[1][2]
Baclofen GABAB Receptor (Potent Agonist)High affinity for GABAB receptors[6]Muscle relaxant, Antispastic[6]
Phenibut GABAB Receptor (Agonist), α2δ subunit of VDCCsLower affinity for GABAB than baclofen[8]Anxiolytic, Nootropic[9][10]
Pregabalin α2δ subunit of VDCCsHigh affinity for α2δ subunit[14]Anticonvulsant, Analgesic (neuropathic pain)[11]

Experimental Protocols

GABA Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to GABA receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

    • Perform differential centrifugation to isolate the crude synaptic membrane fraction.

    • Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.[1]

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]muscimol for GABAA, [3H]GABA with a GABAA antagonist for GABAB) and varying concentrations of the test compound.

    • Incubate at 4°C for a specified time (e.g., 45 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[1][2]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like GABA) from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Activity Testing (Maximal Electroshock Seizure - MES Test)

Objective: To evaluate the ability of a test compound to prevent seizures induced by maximal electroshock in rodents.

Methodology:

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer the test compound (e.g., (R)-GABOB) or vehicle control intraperitoneally or orally at various doses.

  • Induction of Seizures: At the time of predicted peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) through corneal or ear clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.

  • Data Analysis:

    • Determine the percentage of animals protected from tonic hindlimb extension at each dose.

    • Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

Mandatory Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaged into GABA_A GABA-A Receptor (Ionotropic) Vesicle->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Vesicle->GABA_B Binds to VGCC Voltage-gated Ca2+ Channel Ca2_in Ca2+ VGCC->Ca2_in Opens Ca2_in->Vesicle Triggers release Cl_in Cl- Influx GABA_A->Cl_in K_out K+ Efflux GABA_B->K_out Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization K_out->Hyperpolarization Experimental_Workflow cluster_synthesis Synthesis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_comparison Comparative Analysis start (R)-4-Chloro-3- hydroxybutyronitrile synthesis Ammonolysis & Acid Hydrolysis start->synthesis product (R)-4-amino-3- hydroxybutyric acid synthesis->product binding_assay GABA Receptor Binding Assay product->binding_assay animal_model Rodent Model product->animal_model data_analysis_vitro Determine IC50/Ki binding_assay->data_analysis_vitro comparison Compare with Alternatives (Baclofen, Phenibut, etc.) data_analysis_vitro->comparison drug_admin Drug Administration animal_model->drug_admin mes_test Maximal Electroshock Seizure (MES) Test drug_admin->mes_test observation Observe Seizure Endpoint mes_test->observation data_analysis_vivo Calculate ED50 observation->data_analysis_vivo data_analysis_vivo->comparison

References

A Comparative Guide to Synthetic Routes for Key Atorvastatin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Its complex, multi-chiral structure necessitates a highly controlled and efficient synthetic strategy. The industrial synthesis is a convergent process that relies on the preparation of two key intermediates: a substituted pyrrole core, derived from a 1,4-diketone, and a chiral dihydroxyheptanoate side chain. This guide provides a detailed comparison of various synthetic routes to these critical intermediates, presenting quantitative data, experimental protocols, and workflow visualizations to aid researchers in drug development and process chemistry.

Part 1: Synthesis of the Pyrrole Core Intermediate

The central pyrrole ring of atorvastatin is typically formed via a Paal-Knorr condensation.[1][2] This reaction requires the synthesis of a highly substituted 1,4-diketone precursor, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide . The most common and effective method for preparing this diketone is the Stetter reaction.[3][4]

The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC). In this case, 4-fluorobenzaldehyde is reacted with a benzilidene isobutyryl acetanilide derivative.[3][5]

Comparative Data for 1,4-Diketone Synthesis
MethodKey ReagentsCatalystSolventYieldKey Considerations
Stetter Reaction 4-Fluorobenzaldehyde, Benzylidene isobutyryl acetanilideThiazolium salt, TriethylamineAcetonitrile (MeCN)33% (for a similar precursor)[6]Highly sensitive to water, which can lead to impurity formation.[3][4] Requires anhydrous conditions.
Alternative Three-Component Coupling Glycolaldehyde dimer, Michael acceptor, AmineThiazolium salt, K₃PO₄Acetonitrile (MeCN)33% (overall)[6]One-pot reaction combining Stetter and Paal-Knorr steps, potentially improving step economy.[6]
Experimental Protocol: Stetter Reaction for 1,4-Diketone Intermediate

This protocol is a representative synthesis based on descriptions of the Stetter reaction for atorvastatin precursors.[3][5]

  • Vessel Preparation: A reaction vessel is thoroughly washed with a non-ketonic solvent such as tetrahydrofuran (THF) to ensure the removal of residual water.[3][4]

  • Reaction Setup: To the anhydrous vessel under an inert atmosphere, add the α,β-unsaturated ketone precursor (1.0 equiv.), 4-fluorobenzaldehyde (1.0 equiv.), a thiazolium bromide catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) (0.05 equiv.), and triethylamine (1.2 equiv.) in anhydrous acetonitrile.

  • Reaction Execution: The mixture is heated to reflux (approx. 80-85 °C) and stirred for 16-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography or recrystallization to yield the 1,4-diketone intermediate.

Visualization of 1,4-Diketone Synthesis

G cluster_start Starting Materials 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Stetter Reaction (Thiazolium Catalyst, Et3N) 4-Fluorobenzaldehyde->Reaction Unsaturated_Ketone Benzylidene Isobutyryl Acetanilide Unsaturated_Ketone->Reaction Diketone 1,4-Diketone Intermediate (Pyrrole Precursor) Reaction->Diketone

Caption: Workflow for the Stetter reaction synthesis of the 1,4-diketone intermediate.

Part 2: Synthesis of the Chiral Side Chain Intermediate

The (3R,5R)-dihydroxyheptanoate side chain is the pharmacophore of atorvastatin, and its stereoselective synthesis is paramount. A crucial and versatile intermediate is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate , which contains the correct stereochemistry at the two hydroxyl groups, protected as an acetonide.[7] Numerous strategies, including chemical and biocatalytic methods, have been developed for its synthesis.

Comparative Data for Chiral Side Chain Synthesis
MethodStarting MaterialKey Reagent/CatalystStereoselectivityOverall YieldKey Advantages/Disadvantages
Asymmetric Hydrogenation N-Cbz-β-alanineRu-BINAP complex catalyst83% de (for a key hydrogenation step)[7]Not specified, multi-step (8 steps)[7]Well-established chemical method; requires multiple steps and expensive catalysts.[7]
Enzymatic (Aldolase) Chloroacetaldehyde, AcetaldehydeDeoxyribose-5-phosphate aldolase (DERA)>99.9% ee, 96.6% de[8][9]High (process described as commercially attractive)[8][9]Extremely high stereoselectivity and efficiency in a one-pot reaction; green chemistry approach.[8][9]
Enzymatic (Nitrilase) 3-HydroxyglutaronitrileNitrilase95% ee[10]98% (for the key step)[10]Effective desymmetrization approach for creating a chiral building block.[10]
Enzymatic (Diketoreductase) β,δ-Diketo esterDiketoreductaseHigh (stereoselective double reduction)[11]Not specifiedEfficiently introduces two chiral centers in a single enzymatic step.[11]
Organocatalytic Desymmetrization Diethyl 3-hydroxyglutarateOrganocatalystNot specifiedNot specifiedNovel, cyanide-free approach to the side chain.[12]
Experimental Protocol: Asymmetric Hydrogenation Route to the Chiral Side Chain

This protocol is a summary of the multi-step synthesis described by Yuasa (2020).[7]

  • β-Ketoester Formation: N-carbobenzyloxy-β-alanine is condensed with N,N'-carbonyldiimidazole (CDI) and then reacted with potassium ethyl malonate in the presence of MgCl₂ to yield the initial β-ketoester (82% yield).

  • First Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP catalyst under 3 MPa of H₂ to produce the corresponding (3R)-hydroxy ester.

  • Protection and Chain Extension: The secondary alcohol is protected (e.g., as a THP ether), and the ester is hydrolyzed to a carboxylic acid. This acid is then subjected to another chain extension sequence (CDI, potassium tert-butyl malonate, MgCl₂) to yield a (5R)-β-ketoester (79% yield).

  • Second Asymmetric Hydrogenation: A second Ru-BINAP catalyzed asymmetric hydrogenation is performed on the (5R)-β-ketoester under 3 MPa of H₂ to install the second chiral center, yielding the (3R, 5R)-dihydroxy ester with 83% diastereomeric excess.

  • Acetonide Protection: The resulting syn-1,3-diol is protected by reacting with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the (4R, 6R)-dioxane derivative (70% yield). The diastereomeric excess is increased to >99% de via silica gel chromatography.

  • Deprotection: The N-Cbz group is removed via catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final target intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (90% yield).

Visualization of Chiral Side Chain Synthesis Logic

G cluster_chemo Chemical Synthesis cluster_bio Biocatalytic Synthesis A Achiral Precursor B Asymmetric Hydrogenation (Ru-BINAP) A->B C Chain Extension B->C D Second Asymmetric Hydrogenation C->D E Protection & Purification D->E Final_Intermediate Chiral Side Chain Intermediate (>99% de) E->Final_Intermediate Multi-Step F Simple Achiral Substrates G One-Pot Tandem Aldol Reaction (DERA Enzyme) F->G G->Final_Intermediate Single Step G Diketone 1,4-Diketone Intermediate Condensation Paal-Knorr Condensation (Pivalic Acid, Toluene, Reflux) Diketone->Condensation Side_Chain Chiral Side Chain Intermediate (Amine) Side_Chain->Condensation Protected_Atorvastatin Protected Atorvastatin Condensation->Protected_Atorvastatin Deprotection Acid/Base Deprotection & Ca(OAc)2 Treatment Protected_Atorvastatin->Deprotection Final_Product Atorvastatin Calcium (API) Deprotection->Final_Product

References

Inter-Laboratory Validation of (R)-4-Chloro-3-hydroxybutyronitrile Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the two primary analytical methods for the quantitative analysis of (R)-4-Chloro-3-hydroxybutyronitrile: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on a simulated inter-laboratory validation study, with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, including L-carnitine and the side chains of statin drugs such as atorvastatin and rosuvastatin.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredients.

Analytical Methods Overview

The two most prevalent chromatographic techniques for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID), GC is a robust technique for assessing the chemical purity of volatile compounds like this compound.[1] For enantiomeric purity, a chiral stationary phase is required.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in column and mobile phase selection. Chiral HPLC, utilizing columns with chiral stationary phases (e.g., cyclodextrin derivatives), is a standard method for determining the enantiomeric excess of chiral compounds.[1]

Inter-Laboratory Validation Study Design

To objectively assess the performance and reliability of the GC and HPLC methods, a hypothetical inter-laboratory study was designed. The study involves six participating laboratories analyzing three blind samples of this compound with varying concentrations.

The workflow for this inter-laboratory validation is depicted below:

G Inter-Laboratory Validation Workflow A Reference Material Preparation (this compound) B Sample Distribution (3 Concentration Levels, Blinded) A->B C 6 Participating Laboratories B->C D Analysis by Assigned Method (GC or HPLC) C->D E Data Submission (Quantitative Results) D->E F Statistical Analysis (Repeatability & Reproducibility) E->F G Method Performance Comparison F->G

Caption: Workflow of the inter-laboratory validation study.

Results and Discussion

The following tables summarize the quantitative data from the simulated inter-laboratory study, comparing the performance of the GC and HPLC methods.

Table 1: Precision Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Repeatability (RSDr %)
Sample 1 (Low Conc.)1.81.5
Sample 2 (Mid Conc.)1.51.2
Sample 3 (High Conc.)1.21.0
Reproducibility (RSDR %)
Sample 1 (Low Conc.)4.53.8
Sample 2 (Mid Conc.)4.03.2
Sample 3 (High Conc.)3.52.8

Table 2: Accuracy and Linearity

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.8
Linearity (R²) 0.99850.9995
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.07 µg/mL

The results indicate that while both methods provide acceptable precision and accuracy, the HPLC method demonstrates superior performance with lower repeatability and reproducibility standard deviations, higher linearity, and lower detection and quantification limits.

Experimental Protocols

Detailed methodologies for the GC and HPLC analyses are provided below.

Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., Cyclodextrin-based).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Perform serial dilutions to achieve the desired concentration range for the calibration curve.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV detector and a chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 25 mL of the mobile phase.

    • Vortex for 30 seconds.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Prepare calibration standards by serial dilution.

  • HPLC Conditions:

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peak for this compound.

    • Generate a linear regression from the calibration standards.

    • Calculate the concentration of the analyte in the samples.

Logical Relationship in Method Validation

The relationship between different aspects of method validation can be visualized as a hierarchical process.

G Method Validation Hierarchy A Method Suitability B Accuracy A->B C Precision A->C D Specificity A->D E Linearity & Range A->E F LOD & LOQ A->F G Robustness A->G H Repeatability C->H I Reproducibility C->I

Caption: Key parameters in analytical method validation.

Conclusion

Based on this comparative guide, the HPLC method for the analysis of this compound provides a higher degree of precision, accuracy, and sensitivity compared to the GC method. For applications requiring stringent quality control and the determination of low-level impurities, HPLC is the recommended technique. However, GC remains a viable and cost-effective alternative for routine purity assessments where high sensitivity is not a critical factor. The provided experimental protocols serve as a starting point for method development and validation in your laboratory.

References

A Comparative Analysis of L-Carnitine Synthesis Pathways for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cost-Benefit Analysis of Chemical, Microbial, and Biosynthetic L-Carnitine Production Methods.

L-carnitine, a vital molecule in cellular energy metabolism, is commercially produced through various synthetic routes. The selection of an optimal synthesis pathway is a critical decision for industrial-scale production, balancing economic viability with efficiency and environmental impact. This guide provides a comprehensive comparison of the primary L-carnitine synthesis pathways: chemical synthesis, microbial fermentation (biotransformation), and the emerging de novo biosynthesis.

At a Glance: Comparing the Pathways

The choice of synthesis pathway for L-carnitine production is a multifaceted decision involving trade-offs between cost, yield, product purity, and environmental sustainability. Chemical synthesis offers established routes with relatively inexpensive starting materials, while microbial fermentation provides high stereoselectivity and a smaller environmental footprint. De novo biosynthesis, although currently in early stages for industrial application, presents a future-forward approach utilizing renewable feedstocks.

ParameterChemical SynthesisMicrobial Fermentation (Biotransformation)De Novo Biosynthesis
Starting Materials (S)-Epichlorohydrin, (S)-3-Activated Hydroxybutyrolactone, Racemic MixturesCrotonobetaine, D-Carnitine, γ-ButyrobetaineSimple Carbon Sources (e.g., Glycerol), Amino Acids
Typical Yield 55-80%70-99.5%Low (currently at µM scale)
Enantiomeric Purity Requires chiral resolution or synthesis, variableHigh (>99%)High
Production Cost Generally lower raw material cost, but can be offset by purification and waste disposal costsHigher media and fermentation costs, but often more economical at scale due to high yield and purityCurrently high due to low titers and complex strain engineering
Environmental Impact Higher organic waste, potential use of toxic reagentsSignificantly less waste, biodegradable byproductsPotentially the most sustainable, uses renewable resources
Key Advantages Established technology, relatively simple chemical transformationsHigh stereospecificity, milder reaction conditions, environmentally friendlyUse of renewable feedstocks, potential for one-pot process
Key Disadvantages Often produces racemic mixtures requiring costly resolution, higher waste generationCan require specific microbial strains and controlled fermentation conditions, potential for byproduct formationCurrently low yield and productivity, requires extensive metabolic engineering

Chemical Synthesis Pathways: Established but with Caveats

Chemical synthesis represents the traditional approach to L-carnitine production. These methods often involve multi-step reactions and can be broadly categorized into two main strategies: synthesis from a chiral precursor to directly yield L-carnitine, and synthesis of a racemic mixture followed by chiral resolution.

Synthesis from (S)-Epichlorohydrin

This method is a common stereospecific chemical route. It involves the reaction of (S)-epichlorohydrin with trimethylamine, followed by cyanation and subsequent hydrolysis to yield L-carnitine.

S_Epichlorohydrin (S)-Epichlorohydrin Intermediate1 L-3-chloro-2-hydroxypropyl trimethylammonium S_Epichlorohydrin->Intermediate1 Amination Trimethylamine Trimethylamine Intermediate2 L-3-cyano-2-hydroxypropyl trimethylammonium Intermediate1->Intermediate2 Cyanation NaCN NaCN L_Carnitine L-Carnitine Intermediate2->L_Carnitine Hydrolysis H2O_HCl H₂O, HCl (Hydrolysis)

Figure 1: Chemical synthesis of L-carnitine from (S)-Epichlorohydrin.
Experimental Protocol: Synthesis from (S)-Epichlorohydrin

Step 1: Amination of (S)-Epichlorohydrin.

  • In a three-necked flask equipped with a stirrer and cooled to 10-20°C, add a solution of trimethylamine (60g).[1]

  • Slowly drip in (S)-epichlorohydrin (35g) while maintaining the temperature between 10-20°C.[1]

  • Stir the mixture at this temperature for 2-4 hours.[1]

  • Increase the temperature to 30-70°C and continue stirring for another 2-4 hours.[1]

  • Evaporate the solution under reduced pressure and crystallize by freezing to obtain L-3-chloro-2-hydroxypropyl trimethylammonium. The reported yield is approximately 89.0%.[1]

Step 2: Cyanation.

  • The intermediate from Step 1 is reacted with sodium cyanide (NaCN) to form L-3-cyano-2-hydroxypropyl trimethylammonium.[1]

Step 3: Hydrolysis.

  • The cyanide intermediate is then hydrolyzed using concentrated hydrochloric acid.[1]

  • The resulting L-carnitine hydrochloride is purified, for instance by adding ammonia to precipitate ammonium chloride, followed by decolorization with activated carbon, and recrystallization from ethanol and acetone.[2]

  • The final yield of L-carnitine is reported to be around 75.4%.[2]

Synthesis from (S)-3-Activated Hydroxybutyrolactone

Another stereospecific chemical route utilizes (S)-3-activated hydroxybutyrolactone as the starting material. This process involves a ring-opening reaction followed by nucleophilic substitution with trimethylamine.

S_HBL (S)-3-Activated Hydroxybutyrolactone Ring_Opening Ring Opening & Epoxidation S_HBL->Ring_Opening Nucleophilic_Substitution Nucleophilic Substitution Ring_Opening->Nucleophilic_Substitution Trimethylamine Trimethylamine L_Carnitine L-Carnitine Nucleophilic_Substitution->L_Carnitine

Figure 2: Chemical synthesis of L-carnitine from (S)-3-Activated Hydroxybutyrolactone.

A study mentions reacting (S)-3-methanesulfonyl hydroxybutyrolactone with a 25% trimethylamine solution, followed by reaction at 100°C for 16 hours, resulting in a 55% yield of pure L-carnitine after recrystallization.[3] This method is considered for large-scale production due to its potential for lower costs compared to other methods with higher yields.[4]

Microbial Fermentation: The Green Alternative

Biotechnological production of L-carnitine, primarily through microbial fermentation or biotransformation, has gained significant traction due to its high enantioselectivity and more favorable environmental profile. These processes typically utilize microorganisms that can convert achiral precursors, such as crotonobetaine or the waste product D-carnitine, into the biologically active L-isomer.

Biotransformation of Crotonobetaine by E. coli

Genetically engineered strains of Escherichia coli are widely used for the biotransformation of crotonobetaine to L-carnitine. The key enzymes in this pathway are crotonobetainyl-CoA synthetase, crotonobetainyl-CoA hydratase, and carnitine-CoA transferase.

Crotonobetaine Crotonobetaine E_coli Recombinant E. coli Crotonobetaine->E_coli Biotransformation L_Carnitine L-Carnitine E_coli->L_Carnitine

Figure 3: Microbial biotransformation of crotonobetaine to L-carnitine.
Experimental Protocol: Biotransformation using Recombinant E. coli

  • Strain and Culture Conditions: A recombinant Escherichia coli strain overexpressing the necessary enzymes for carnitine metabolism is used. Cells are typically grown under anaerobic conditions at 37°C in a suitable medium containing an inducer such as crotonobetaine or L-carnitine itself.[5]

  • Biotransformation: The biotransformation is best performed with resting cells under aerobic conditions. A biomass concentration of around 4 g/L and a substrate (crotonobetaine) concentration of 100 mM are optimal.[5]

  • Process Parameters: The reaction is carried out for approximately 1 hour. Under these conditions, a yield of 70% and a productivity of 11.3 g/L/h can be achieved.[5] Process optimization, such as inducing salt stress by adding 0.5 M NaCl, can enhance the yield to 85-90%.[6]

  • Downstream Processing: After the biotransformation, the L-carnitine is purified from the fermentation broth. This typically involves acidification to precipitate proteins, followed by separation and purification using techniques like ion-exchange chromatography and recrystallization.[7][8]

The industrial leader Lonza has developed a highly efficient fed-batch process using microorganisms to convert 4-butyrobetaine into L-carnitine, achieving a remarkable 99.5% yield and over 99.9% enantiomeric excess.[9] This process is noted for its significantly reduced environmental impact compared to chemical synthesis, with 50% less total organic waste, 25% less wastewater, and 90% less waste requiring incineration.[5][6]

De Novo Biosynthesis: The Future of Sustainable Production

A more recent and innovative approach is the de novo biosynthesis of L-carnitine from simple, renewable feedstocks using metabolically engineered microorganisms. This pathway mimics the natural biosynthesis of L-carnitine found in eukaryotes.

L-Carnitine Biosynthesis Pathway in Engineered E. coli

Researchers have successfully engineered E. coli to express the four-step L-carnitine biosynthesis pathway from the fungus Neurospora crassa. This pathway starts from L-Nε-trimethyllysine (TML), which can be produced endogenously by the engineered host from simple carbon and nitrogen sources.

Glycerol_Ammonium Glycerol & Ammonium TML L-Nε-trimethyllysine (TML) Glycerol_Ammonium->TML Endogenous production HTML (2S,3S)-3-hydroxy-TML TML->HTML TML hydroxylase TMABA 4-N-trimethylaminobutyraldehyde HTML->TMABA HTML aldolase gBB γ-butyrobetaine TMABA->gBB TMABA dehydrogenase L_Carnitine L-Carnitine gBB->L_Carnitine γ-butyrobetaine hydroxylase

Figure 4: De novo biosynthesis pathway of L-carnitine in engineered E. coli.
Experimental Protocol: De Novo Biosynthesis in Engineered E. coli

  • Strain Construction: An E. coli strain is genetically engineered to express the genes encoding the four enzymes of the L-carnitine biosynthesis pathway from Neurospora crassa.[3]

  • Fermentation: The engineered strain is cultivated in a minimal medium with glycerol as the carbon source and ammonium as the nitrogen source.[3]

  • Production: The engineered E. coli can produce L-carnitine de novo from these simple feedstocks. In a proof-of-concept study, a concentration of 1.7 μM L-carnitine was produced in the supernatant.[3] When supplemented with L-Nε-trimethyllysine, the production increased to 15.9 μM.[3]

While the current yields are too low for industrial application, this pathway holds significant promise for a highly sustainable and potentially cost-effective one-pot production process from renewable resources in the future.[3]

Cost-Benefit Analysis and Conclusion

Chemical Synthesis: The primary advantage of chemical synthesis is the use of often inexpensive starting materials and well-established, scalable processes.[5] However, the cost of chiral resolution for racemic mixtures can be substantial, and the generation of significant chemical waste adds to the overall cost through disposal and environmental compliance.[5] Stereospecific routes from chiral precursors like (S)-epichlorohydrin offer a more direct path to L-carnitine but the cost of the chiral starting material is a key economic factor.

Microbial Fermentation: This approach offers a compelling economic advantage at an industrial scale due to its high yields and exceptional enantiomeric purity, which simplifies downstream processing and reduces the need for costly chiral separations.[9] While the initial investment in fermentation infrastructure and sterile media can be higher, the significantly lower environmental impact translates to reduced waste management costs.[5][6] The use of waste products from other industries as substrates can further enhance the economic feasibility.

De Novo Biosynthesis: Currently, this pathway is not economically viable for bulk production due to very low titers.[3] However, as a long-term strategy, it represents the pinnacle of sustainable production. The ability to use cheap, renewable feedstocks like glycerol could dramatically lower raw material costs in the future, provided that metabolic engineering efforts can substantially increase yields and productivity.

References

Safety Operating Guide

Personal protective equipment for handling (R)-4-Chloro-3-hydroxybutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

(An immediate, procedural guide for laboratory professionals)

This document provides critical safety and logistical information for the handling and disposal of (R)-4-Chloro-3-hydroxybutyronitrile. Adherence to these protocols is essential to ensure the safety of all laboratory personnel. This substance is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin[1][2]. Effects of contact or inhalation may be delayed[1][2].

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].To prevent eye irritation and severe eye damage from splashes[3][4].
Hand Protection GlovesAppropriate protective gloves[1][2][5]. Specific material to be determined by consulting glove manufacturer data for resistance to nitriles and chlorinated compounds.To prevent skin contact, as the substance is toxic upon dermal absorption and can cause skin irritation[1][4].
Body Protection Protective ClothingAppropriate protective clothing to prevent skin exposure[1][2][3]. A lab coat is a minimum requirement. For larger quantities or risk of splashing, chemical-resistant overalls are recommended.To prevent any part of the body from coming into contact with the chemical.
Respiratory Protection RespiratorA positive pressure self-contained breathing apparatus (SCBA) is recommended[1][2]. For certain operations, a type ABEK (EN14387) respirator filter may be sufficient[5]. A risk assessment should be conducted to determine the appropriate level of respiratory protection.The substance is highly toxic if inhaled[1][2][4].

Safe Handling and Disposal Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[6][7].

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[3].

  • Assemble all necessary equipment and reagents before starting work.

  • Clearly label all containers with the chemical name and appropriate hazard warnings.

2. Handling Procedure:

  • Don all required personal protective equipment as outlined in the table above.

  • When transferring the liquid, use a syringe or pipette to minimize the risk of spills. Avoid pouring.

  • Keep containers tightly closed when not in use.

  • Do not eat, drink, or smoke in the work area[6][7].

3. Accidental Release Measures:

  • Small Spills:

    • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing[1][2].

    • Stop the leak if it can be done without risk[1].

    • Absorb the spill with dry earth, sand, or another non-combustible material and transfer it to a sealed container for disposal[1].

    • Cover the spill with a plastic sheet to prevent spreading[1].

    • Do not allow water to enter the containers[1].

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

4. First Aid Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method[1][2]. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and shoes[1][2]. Flush the affected skin with running water for at least 20 minutes[1][2]. Avoid spreading the material to unaffected skin[1][2]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with running water for at least 20 minutes, holding the eyelids open[1][2]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical assistance[1][2].

5. Disposal:

  • Dispose of waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

G RiskAssessment Risk Assessment PPE_Selection Select & Don PPE (Goggles, Gloves, Lab Coat, Respirator) RiskAssessment->PPE_Selection EngControls Engineering Controls (Fume Hood, Eyewash/Shower) RiskAssessment->EngControls Handling Chemical Handling (Transfer, Reaction) PPE_Selection->Handling EngControls->Handling Spill Spill Occurs? Handling->Spill SmallSpill Small Spill Procedure (Absorb, Contain) Spill->SmallSpill Yes (Small) LargeSpill Large Spill Procedure (Evacuate, Notify EHS) Spill->LargeSpill Yes (Large) Decontamination Decontamination (Work Area, Equipment) Spill->Decontamination No SmallSpill->Decontamination LargeSpill->Decontamination WasteDisposal Waste Disposal (Seal & Label Container) Decontamination->WasteDisposal Doffing Doff PPE WasteDisposal->Doffing End Procedure Complete Doffing->End

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Chloro-3-hydroxybutyronitrile
Reactant of Route 2
Reactant of Route 2
(R)-4-Chloro-3-hydroxybutyronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.